molecular formula C9H8ClFO2 B061514 3-(2-Chloro-4-fluorophenyl)propanoic acid CAS No. 174603-38-4

3-(2-Chloro-4-fluorophenyl)propanoic acid

Cat. No.: B061514
CAS No.: 174603-38-4
M. Wt: 202.61 g/mol
InChI Key: CWLAMJYAQMNGPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chloro-4-fluorophenyl)propanoic acid is a useful research compound. Its molecular formula is C9H8ClFO2 and its molecular weight is 202.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-chloro-4-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLAMJYAQMNGPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10472158
Record name 3-(2-chloro-4-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174603-38-4
Record name 2-Chloro-4-fluorobenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174603-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-chloro-4-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Chloro-4-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 3-(2-Chloro-4-fluorophenyl)propanoic acid. The information is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Core Chemical Properties

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring a chlorine and a fluorine atom on the phenyl ring, imparts specific physicochemical properties that are of interest in the design of bioactive molecules.

Table 1: General Chemical Properties of this compound

PropertyValueSource
IUPAC Name This compound--INVALID-LINK--
CAS Number 174603-38-4--INVALID-LINK--
Molecular Formula C₉H₈ClFO₂--INVALID-LINK--
Molecular Weight 202.61 g/mol --INVALID-LINK--

Table 2: Physicochemical Data for this compound and Related Isomers

CompoundMelting Point (°C)Boiling Point (°C)Solubility
This compound Data not availableData not availableData not available
3-(3-Chloro-4-fluorophenyl)propionic acid56 - 59Data not availableData not available[1]
3-(4-Chlorophenyl)propanoic acid127 - 131306.6 at 760 mmHgData not available[2]
3-(4-Fluorophenyl)propionic acid86 - 91278.9 at 760 mmHgData not available

Note: Experimental data for the target compound is limited. Data for related isomers is provided for comparative purposes.

Synthesis and Purification

The synthesis of this compound can be approached through several established organic chemistry methodologies. A common strategy involves the creation of the carbon-carbon bond between the substituted phenyl ring and the propanoic acid side chain.

Experimental Protocol: Synthesis via Malonic Ester Alkylation

A plausible synthetic route, adapted from general procedures for analogous compounds, is the malonic ester synthesis.

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_final_product Final Product 2-Chloro-4-fluorobenzyl_chloride 2-Chloro-4-fluorobenzyl chloride Alkylated_malonic_ester Diethyl 2-((2-chloro-4-fluorophenyl)methyl)malonate 2-Chloro-4-fluorobenzyl_chloride->Alkylated_malonic_ester 1. Alkylation Diethyl_malonate Diethyl malonate Diethyl_malonate->Alkylated_malonic_ester Sodium_ethoxide Sodium ethoxide (Base) Sodium_ethoxide->Alkylated_malonic_ester Final_product This compound Alkylated_malonic_ester->Final_product 2. Hydrolysis & Decarboxylation (e.g., aq. HCl, heat)

Figure 1: Synthetic pathway for this compound.

Step 1: Alkylation of Diethyl Malonate

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide.

  • Cool the solution in an ice bath and add diethyl malonate dropwise with stirring.

  • After the addition is complete, add 2-chloro-4-fluorobenzyl chloride dropwise to the reaction mixture.

  • Heat the mixture to reflux for several hours to ensure complete reaction.

  • After cooling, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-((2-chloro-4-fluorophenyl)methyl)malonate.

Step 2: Hydrolysis and Decarboxylation

  • To the crude intermediate from Step 1, add an excess of a strong acid, such as concentrated hydrochloric acid.

  • Heat the mixture to reflux for several hours to facilitate both the hydrolysis of the ester groups and the decarboxylation of the resulting malonic acid derivative.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude this compound.

Experimental Protocol: Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a product of higher purity.

  • Dissolve the crude this compound in a minimum amount of a hot solvent or solvent mixture (e.g., ethanol/water, toluene, or hexane).

  • If the solution is colored, treat it with activated charcoal and filter it while hot.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Analytical Characterization

The structure and purity of this compound can be confirmed using various analytical techniques.

Table 3: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR Signals corresponding to the aromatic protons, the two methylene groups of the propanoic acid chain, and the carboxylic acid proton. The aromatic region will show complex splitting patterns due to the chloro and fluoro substituents.
¹³C NMR Resonances for the aromatic carbons (with C-F and C-Cl coupling), the methylene carbons, and the carbonyl carbon of the carboxylic acid.
IR Spectroscopy A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretching vibration (around 1700 cm⁻¹), and C-Cl and C-F stretching vibrations in the fingerprint region.
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns, including the loss of the carboxylic acid group and fragmentation of the side chain.

Biological Significance and Potential Applications

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. Phenylpropanoic acid derivatives are known to be key intermediates in the synthesis of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents[3].

The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability and binding affinity to biological targets.

Given its structure, this compound could potentially be investigated as a building block for the synthesis of novel enzyme inhibitors or receptor modulators. For instance, related propanoic acid derivatives have been explored as inhibitors of cytosolic phospholipase A2[4] and as antagonists for the EP3 receptor[5].

Further research is required to elucidate the specific biological targets and potential therapeutic applications of this compound. A logical workflow for such an investigation is outlined below.

G Start This compound Library_Synthesis Combinatorial Library Synthesis Start->Library_Synthesis High_Throughput_Screening High-Throughput Screening (e.g., against enzyme/receptor panels) Library_Synthesis->High_Throughput_Screening Hit_Identification Identification of 'Hit' Compounds High_Throughput_Screening->Hit_Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Hit_Identification->Lead_Optimization In_Vivo_Testing In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Testing Clinical_Candidate Potential Clinical Candidate In_Vivo_Testing->Clinical_Candidate

Figure 2: Drug discovery workflow utilizing this compound.

This guide serves as a foundational resource for researchers working with this compound. The provided information on its chemical properties, synthesis, and potential for further investigation will aid in the design and execution of future studies.

References

In-depth Technical Guide: 3-(2-Chloro-4-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Chloro-4-fluorophenyl)propanoic acid is a halogenated derivative of 3-phenylpropanoic acid. This technical guide provides a comprehensive overview of the current scientific understanding of this compound. An extensive search of scientific literature and chemical databases reveals that this compound is primarily documented as a chemical intermediate and building block in organic synthesis. At present, there is a notable absence of published research detailing a specific, well-defined mechanism of action or significant biological activity for this compound. This guide summarizes its chemical properties and contextualizes its relevance within the broader landscape of related phenylpropanoic acid derivatives that have demonstrated biological effects.

Introduction

Phenylpropanoic acids and their derivatives are a class of compounds that have garnered significant interest in medicinal chemistry and drug discovery. The structural motif of a phenyl ring attached to a propanoic acid moiety serves as a versatile scaffold for the development of therapeutic agents with a wide range of biological activities. Halogenation of the phenyl ring, as seen in this compound, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. This document aims to collate and present the available technical information on this compound to support ongoing and future research endeavors.

Chemical and Physical Properties

This compound, with the chemical formula C₉H₈ClFO₂, is a solid at room temperature.[1] Its structure is characterized by a propanoic acid chain substituted on a benzene ring at position 3, with a chlorine atom at position 2 and a fluorine atom at position 4 of the phenyl ring.[1]

A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₈ClFO₂PubChem[1]
Molecular Weight 202.61 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 174603-38-4PubChem[1]
Appearance SolidN/A
XLogP3 2.4PubChem[1]

Known Applications and Biological Context

Current scientific literature and patent databases primarily identify this compound as a chemical intermediate.[2] Its structural features make it a valuable precursor for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and other bioactive compounds.[2]

While there is no direct evidence for the biological mechanism of action of this compound itself, the broader class of substituted 3-phenylpropanoic acid derivatives has been shown to exhibit a range of biological activities. For instance, some chlorinated 3-phenylpropanoic acid derivatives isolated from marine actinomycetes have demonstrated antimicrobial properties.[3] Other derivatives have been investigated for their potential as anticancer agents by targeting enzymes like SIRT2 and EGFR.[4][5] It is plausible that this compound could serve as a scaffold for the synthesis of novel compounds with therapeutic potential.

Synthesis and Potential Derivatization

The synthesis of this compound is not extensively detailed in readily available literature, but it is commercially available from various chemical suppliers. The general synthetic routes to such compounds often involve standard organic chemistry reactions.

The potential for derivatization of this molecule is significant. The carboxylic acid group can be readily converted to esters, amides, or other functional groups, allowing for the exploration of structure-activity relationships. The aromatic ring can also be further functionalized, although the existing halogen substituents may influence the regioselectivity of such reactions. A generalized workflow for the potential use of this compound in a drug discovery context is illustrated in Figure 1.

G A This compound B Chemical Derivatization (e.g., amidation, esterification) A->B C Library of Novel Compounds B->C D High-Throughput Screening (Biological Assays) C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G

References

Unraveling the Biological Potential of 3-(2-Chloro-4-fluorophenyl)propanoic Acid: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature and patent databases lack specific data on the biological activity of 3-(2-Chloro-4-fluorophenyl)propanoic acid. This guide, therefore, provides a comprehensive overview of the anticipated biological activities based on its structural classification as an arylpropionic acid derivative, a well-established class of pharmacologically active compounds. The experimental protocols and signaling pathways described are standard methodologies used for evaluating compounds within this class.

Introduction

This compound belongs to the arylpropionic acid class of compounds. This structural motif is characteristic of a major group of non-steroidal anti-inflammatory drugs (NSAIDs), including well-known agents like ibuprofen and naproxen.[1][2] Arylpropionic acid derivatives are recognized for a wide range of biological activities, most notably their anti-inflammatory, analgesic, and antipyretic properties.[1][3][4] Furthermore, research has explored their potential in other therapeutic areas, including as anticancer and anticonvulsant agents.[1][3][4]

The biological effects of these compounds are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.[1][2] The specific biological profile of this compound would be contingent on its unique substitution pattern on the phenyl ring, which can influence its potency, selectivity, and pharmacokinetic properties.

Anticipated Biological Activity and Mechanism of Action

Based on its structural class, the primary anticipated biological activity of this compound is the inhibition of cyclooxygenase (COX) enzymes .

Cyclooxygenase Inhibition

COX enzymes (both COX-1 and COX-2 isoforms) are responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators.[5][6] Inhibition of these enzymes leads to a reduction in prostaglandin synthesis, thereby alleviating inflammation, pain, and fever.[2]

  • COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining renal blood flow.

  • COX-2 is an inducible enzyme that is upregulated at sites of inflammation.

The relative selectivity of a compound for COX-1 versus COX-2 is a critical determinant of its therapeutic efficacy and side-effect profile. Selective COX-2 inhibitors were developed to minimize the gastrointestinal side effects associated with non-selective NSAIDs.

Potential Signaling Pathway Involvement

The primary signaling pathway influenced by arylpropionic acids is the prostaglandin biosynthesis pathway .

Prostaglandin_Synthesis_Pathway cluster_enzymes Enzymatic Steps Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Stimulus PLA2 Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) AA->PGH2 Oxygenation COX COX-1 / COX-2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Arylpropionic_Acid This compound (Arylpropionic Acid) Arylpropionic_Acid->COX Inhibition

Figure 1. Prostaglandin Synthesis and Inhibition Pathway.

Experimental Protocols for Evaluation

To ascertain the biological activity of this compound, a series of in vitro and in vivo experiments would be necessary.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is fundamental to determining the inhibitory potential and selectivity of the compound.

Objective: To measure the 50% inhibitory concentration (IC50) of the test compound against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Source: Purified ovine or human COX-1 and COX-2 enzymes.

  • Substrate: Arachidonic acid.

  • Assay Principle: The assay measures the amount of prostaglandin E2 (PGE2) produced by the COX enzymes. The inhibition of PGE2 production in the presence of the test compound is quantified.

  • Detection Method: Enzyme-linked immunosorbent assay (ELISA) is commonly used to measure PGE2 levels.

  • Procedure:

    • The test compound is pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer.

    • Arachidonic acid is added to initiate the enzymatic reaction.

    • The reaction is stopped after a defined incubation period.

    • The concentration of PGE2 in the reaction mixture is determined by ELISA.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration.

COX_Inhibition_Workflow Start Start Prepare_Reagents Prepare COX-1/COX-2 Enzyme, Test Compound, and Arachidonic Acid Start->Prepare_Reagents Incubate Pre-incubate Enzyme with Test Compound Prepare_Reagents->Incubate Add_Substrate Add Arachidonic Acid to Initiate Reaction Incubate->Add_Substrate Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Measure_PGE2 Measure PGE2 Concentration (ELISA) Stop_Reaction->Measure_PGE2 Calculate_IC50 Calculate IC50 Values Measure_PGE2->Calculate_IC50 End End Calculate_IC50->End

Figure 2. Workflow for In Vitro COX Inhibition Assay.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a standard animal model to assess the acute anti-inflammatory activity of a compound.

Objective: To evaluate the ability of the test compound to reduce inflammation in a rat or mouse model.

Methodology:

  • Animal Model: Wistar rats or Swiss albino mice.

  • Inducing Agent: Carrageenan, a substance that induces a reproducible inflammatory response.

  • Procedure:

    • Animals are fasted overnight.

    • The test compound or vehicle (control) is administered orally or intraperitoneally.

    • After a specific period (e.g., 30-60 minutes), a sub-plantar injection of carrageenan is administered into the hind paw of the animal.

    • The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

Data Presentation

Should experimental data become available for this compound, it would be presented in a structured tabular format for clarity and ease of comparison.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition Profile (Hypothetical Data)

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compoundData Not FoundData Not FoundData Not Found
Ibuprofen (Reference)~15~25~0.6
Celecoxib (Reference)~7.6~0.04~190

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema (Hypothetical Data)

TreatmentDose (mg/kg)Paw Edema Inhibition (%) at 3 hours
Vehicle Control-0
This compoundData Not FoundData Not Found
Indomethacin (Reference)10~50-60

Conclusion

While direct experimental evidence for the biological activity of this compound is currently unavailable, its classification as an arylpropionic acid strongly suggests potential as an anti-inflammatory agent through the inhibition of cyclooxygenase enzymes. The experimental protocols and conceptual frameworks presented in this guide provide a robust starting point for researchers and drug development professionals to investigate the pharmacological profile of this and other novel arylpropionic acid derivatives. Further research is imperative to elucidate the specific biological activities, mechanism of action, and therapeutic potential of this compound.

References

An In-depth Technical Guide to 3-(2-Chloro-4-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive literature review of 3-(2-Chloro-4-fluorophenyl)propanoic acid, catering to researchers, scientists, and professionals in drug development. The document summarizes key chemical and physical properties, outlines a plausible synthetic approach, and discusses the current landscape of available data.

Core Chemical Information

This compound is a halogenated aromatic carboxylic acid. Its structure, characterized by a phenyl ring substituted with both a chlorine and a fluorine atom, coupled with a propanoic acid side chain, suggests its potential as a scaffold in medicinal chemistry. The presence of halogens can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties

Quantitative data for this compound is limited in publicly accessible literature. The following table summarizes the available computed physicochemical properties.[1]

PropertyValueSource
Molecular Formula C₉H₈ClFO₂PubChem[1]
Molecular Weight 202.61 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 174603-38-4PubChem[1]
XLogP3 2.4PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 3PubChem[1]
Exact Mass 202.019685PubChem[1]
Monoisotopic Mass 202.019685PubChem[1]
Topological Polar Surface Area 37.3 ŲPubChem[1]
Heavy Atom Count 13PubChem[1]
Complexity 186PubChem[1]
InChI Key CWLAMJYAQMNGPA-UHFFFAOYSA-NPubChem[1]

Synthesis and Experimental Protocols

Conceptual Synthetic Workflow

A potential synthetic pathway could involve the reaction of 2-chloro-4-fluoro-1-iodobenzene with acrylic acid or an acrylate ester, followed by the reduction of the resulting cinnamic acid derivative.

Synthesis_Workflow cluster_0 Step 1: Heck Reaction cluster_1 Step 2: Reduction 2_chloro_4_fluoro_iodobenzene 2-Chloro-4-fluoro-1-iodobenzene heck_product 3-(2-Chloro-4-fluorophenyl)acrylic acid 2_chloro_4_fluoro_iodobenzene->heck_product Pd catalyst, base acrylic_acid Acrylic Acid acrylic_acid->heck_product reduction_product This compound heck_product->reduction_product H2, Pd/C

References

The Synthesis and Potential Applications of 3-(2-Chloro-4-fluorophenyl)propanoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 24, 2025

Abstract

3-(2-Chloro-4-fluorophenyl)propanoic acid is a halogenated aromatic carboxylic acid. While specific research on its discovery and biological activity is not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. This technical guide provides a plausible synthetic route, physicochemical properties, and a review of the biological activities of structurally related compounds to infer potential areas of interest for future research and application. The information presented herein is intended to serve as a foundational resource for researchers interested in this and similar chemical scaffolds.

Introduction

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been compiled from various chemical databases. These properties are crucial for its handling, characterization, and application in synthetic chemistry. A summary of these properties is provided in Table 1.

PropertyValueSource
Molecular Formula C₉H₈ClFO₂PubChem[1]
Molecular Weight 202.61 g/mol PubChem[1]
CAS Number 174603-38-4PubChem[1]
IUPAC Name This compoundPubChem[1]
Appearance Solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-

Proposed Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not prominently described in the literature, a plausible and efficient route can be proposed based on well-established organic chemistry reactions for analogous compounds. A common and effective method for the synthesis of 3-arylpropanoic acids is the Knoevenagel condensation followed by catalytic hydrogenation and hydrolysis.

Proposed Synthetic Pathway

The proposed synthesis starts from the commercially available 2-chloro-4-fluorobenzaldehyde.

G start 2-Chloro-4-fluorobenzaldehyde intermediate1 3-(2-Chloro-4-fluorophenyl)acrylic acid start->intermediate1 Knoevenagel Condensation (Malonic acid, Pyridine, Piperidine) intermediate2 Ethyl 3-(2-Chloro-4-fluorophenyl)propanoate intermediate1->intermediate2 Esterification & Reduction (H2, Pd/C, Ethanol) end This compound intermediate2->end Hydrolysis (NaOH, H2O/EtOH, then H+)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Knoevenagel Condensation to form 3-(2-Chloro-4-fluorophenyl)acrylic acid

  • To a solution of 2-chloro-4-fluorobenzaldehyde (1.0 eq) in pyridine (5-10 vol), add malonic acid (1.1 eq) and a catalytic amount of piperidine.

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 3-(2-chloro-4-fluorophenyl)acrylic acid.

Step 2: Catalytic Hydrogenation and Esterification to form Ethyl 3-(2-Chloro-4-fluorophenyl)propanoate

  • Dissolve the acrylic acid derivative (1.0 eq) in ethanol (10-20 vol).

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the ethyl ester.

Step 3: Hydrolysis to form this compound

  • Dissolve the ethyl ester (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 1-2 hours, monitoring by TLC.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any non-acidic impurities.

  • Acidify the aqueous layer with cold, dilute hydrochloric acid to precipitate the final product.

  • Filter the solid, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be performed for further purification.

Potential Biological Significance (Based on Analogous Compounds)

While this compound itself has not been the subject of extensive biological studies, the broader class of substituted phenylpropanoic acids has shown a wide range of biological activities. The data in Table 2 summarizes findings for structurally related compounds, suggesting potential avenues of investigation for the title compound.

Compound Class / ExampleBiological ActivityPotential ImplicationsSource
Chlorinated 3-Phenylpropanoic Acids Antimicrobial activity against Escherichia coli and Staphylococcus aureus.Could be investigated as a scaffold for new antibacterial agents.[2]
3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives Anticancer activity against human lung adenocarcinoma cells.The phenylpropanoic acid backbone is compatible with anticancer activity.[3]
3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives Antimicrobial activity against multidrug-resistant bacterial and fungal pathogens.The general structure may be a promising starting point for developing agents against resistant infections.[4]

It is important to emphasize that these are extrapolated potential applications, and dedicated biological screening of this compound would be required to confirm any activity.

Signaling Pathways and Mechanism of Action

There is no information available in the scientific literature regarding the specific biological targets or signaling pathways modulated by this compound. The investigation of its biological effects would be a prerequisite to any mechanistic studies.

Conclusion

This compound is a chemical entity with potential as a synthetic intermediate. While its own discovery and bioactivity are not well-documented, a robust synthetic route can be proposed based on established chemical transformations. The known biological activities of structurally similar compounds suggest that it could be a valuable scaffold for the development of new therapeutic agents, particularly in the areas of antimicrobial and anticancer research. This guide provides a starting point for researchers wishing to synthesize and explore the potential of this and related molecules. Further investigation is warranted to fully characterize its chemical and biological properties.

References

Spectroscopic Profile of 3-(2-Chloro-4-fluorophenyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed analysis of the spectroscopic data for 3-(2-Chloro-4-fluorophenyl)propanoic acid (CAS No: 174603-38-4). The information presented herein is essential for researchers, scientists, and professionals involved in drug development and chemical synthesis, offering a comprehensive understanding of the compound's structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Chemical Structure and Properties

Structure:

Molecular Formula: C₉H₈ClFO₂

Molecular Weight: 202.61 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar compounds, including 3-(4-fluorophenyl)propanoic acid and 3-(4-chlorophenyl)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.5Singlet (broad)1H-COOH
~7.3Doublet of Doublets1HAr-H
~7.1Doublet of Doublets1HAr-H
~7.0Triplet1HAr-H
~3.1Triplet2H-CH₂-Ar
~2.7Triplet2H-CH₂-COOH

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~178C=O
~160 (d, ¹JCF)C-F
~138 (d)C-Cl
~131 (d)Ar-CH
~117 (d, ²JCF)Ar-CH
~114 (d, ²JCF)Ar-CH
~125Ar-C
~34-CH₂-Ar
~29-CH₂-COOH
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid)
~1700StrongC=O stretch (Carboxylic acid)
~1600, ~1480MediumC=C stretch (Aromatic ring)
~1250StrongC-O stretch
~1100MediumC-F stretch
~850MediumC-Cl stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)

m/zPredicted Fragment
202/204[M]⁺ (Molecular ion, showing isotopic pattern for Cl)
157/159[M - COOH]⁺
128/130[Cl-C₆H₃-F]⁺
111[C₆H₄-F]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

3.1. NMR Spectroscopy: A solution of this compound in deuterated chloroform (CDCl₃) would be prepared. ¹H and ¹³C NMR spectra would be recorded on a 500 MHz spectrometer. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

3.2. IR Spectroscopy: An infrared spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample would be prepared as a potassium bromide (KBr) pellet. The spectrum would be recorded in the range of 4000-400 cm⁻¹.

3.3. Mass Spectrometry: Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced via a direct insertion probe or gas chromatography. The mass spectrum would be recorded over a mass-to-charge (m/z) range of 50-500.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound, which is crucial for its identification, characterization, and application in further research and development.

Hypothetical Pharmacokinetic Profile of 3-(2-Chloro-4-fluorophenyl)propanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No publicly available pharmacokinetic data for 3-(2-Chloro-4-fluorophenyl)propanoic acid was found. This guide presents a hypothetical pharmacokinetic profile based on the known metabolism of structurally related phenylpropanoic acid derivatives and general principles of preclinical drug development. The experimental protocols described are representative of standard methodologies used in the pharmaceutical industry.

Introduction

This compound is a small molecule belonging to the phenylpropanoic acid class. Compounds in this class are known to exhibit a range of biological activities, necessitating a thorough understanding of their pharmacokinetic profiles to assess their potential as therapeutic agents. This technical guide provides a hypothetical overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, along with standardized experimental protocols for determining these parameters.

Hypothetical Pharmacokinetic Data

The following table summarizes the anticipated pharmacokinetic parameters for this compound based on typical values for similar small molecules. These values would be determined through in vivo studies in animal models, such as rats.

ParameterSymbolHypothetical ValueUnitDescription
Absorption
Oral BioavailabilityF~75%The fraction of an orally administered dose that reaches systemic circulation.
Time to Maximum ConcentrationTmax1.5hoursThe time to reach the peak plasma concentration after oral administration.
Maximum ConcentrationCmax12µg/mLThe peak plasma concentration achieved after oral administration.
Distribution
Volume of DistributionVd0.5L/kgThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Plasma Protein BindingPPB>95%The extent to which the compound binds to proteins in the blood plasma.
Metabolism
Primary Metabolic Pathways-Glucuronidation, Oxidation-The main biochemical reactions that modify the compound in the body.
Excretion
Elimination Half-lifet1/24hoursThe time required for the plasma concentration of the compound to decrease by half.
ClearanceCL0.1L/hr/kgThe volume of plasma cleared of the drug per unit time.
Primary Route of Excretion-Renal-The primary pathway through which the compound and its metabolites are removed from the body.

Metabolic Pathways

Phenylpropanoic acids typically undergo two major metabolic transformations: direct glucuronidation of the carboxylic acid group and oxidation of the phenyl ring, followed by conjugation. The presence of halogen substituents (chlorine and fluorine) on the phenyl ring of this compound may influence the preferred sites of oxidation.

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 Excretion Parent_Compound This compound Oxidized_Metabolite Hydroxylated Metabolite Parent_Compound->Oxidized_Metabolite CYP450 Enzymes Parent_Glucuronide Acyl Glucuronide Parent_Compound->Parent_Glucuronide UGT Enzymes Oxidized_Glucuronide Hydroxylated Glucuronide Oxidized_Metabolite->Oxidized_Glucuronide UGT Enzymes Excretion_Node Renal and/or Biliary Excretion Parent_Glucuronide->Excretion_Node Oxidized_Glucuronide->Excretion_Node cluster_0 Dosing cluster_1 Sampling cluster_2 Analysis cluster_3 Data Interpretation IV_Dosing Intravenous Dosing (e.g., 1 mg/kg) Blood_Sampling Serial Blood Sampling IV_Dosing->Blood_Sampling Oral_Dosing Oral Dosing (e.g., 5 mg/kg) Oral_Dosing->Blood_Sampling Plasma_Processing Plasma Separation Blood_Sampling->Plasma_Processing LCMS_Analysis LC-MS/MS Analysis Plasma_Processing->LCMS_Analysis PK_Analysis Pharmacokinetic Modeling LCMS_Analysis->PK_Analysis Parameter_Determination Determine Cmax, Tmax, AUC, t1/2, etc. PK_Analysis->Parameter_Determination

Potential Therapeutic Targets for 3-(2-Chloro-4-fluorophenyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential therapeutic targets of the novel compound 3-(2-Chloro-4-fluorophenyl)propanoic acid. In the absence of direct empirical data for this specific molecule, this document synthesizes information from structurally analogous arylpropanoic acid derivatives to infer plausible mechanisms of action and therapeutic applications. The primary inferred targets fall into three main categories: inflammatory pathways, cancer-related signaling, and metabolic disease modulation. This guide provides a framework for the initial investigation of this compound, including detailed hypothetical experimental protocols and data presentation structures to aid in its preclinical evaluation.

Introduction

This compound is a halogenated arylpropanoic acid. While specific biological data for this compound is not currently available in the public domain, the broader class of arylpropanoic acids is well-established in pharmacology, with prominent members including ibuprofen and naproxen. These agents are primarily known for their anti-inflammatory, analgesic, and antipyretic properties, largely mediated through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] More recent investigations into novel arylpropanoic acid derivatives have revealed a wider range of biological activities, including anticancer and metabolic disease-modifying effects.[4][5][6] This guide will therefore explore the potential of this compound to interact with these established and emerging target classes.

Inferred Therapeutic Areas and Potential Targets

Based on the pharmacological profiles of structurally related compounds, the following therapeutic areas and molecular targets are proposed for initial investigation.

Inflammation and Pain

The most prominent and well-characterized therapeutic application of arylpropanoic acids is in the management of inflammation and pain.[1][7]

  • Potential Target: Cyclooxygenase (COX) Enzymes

    • Rationale: The core structure of this compound is similar to that of many non-steroidal anti-inflammatory drugs (NSAIDs) that are known to inhibit COX-1 and COX-2.[1][3] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

    • Hypothesis: this compound may act as a non-selective or selective inhibitor of COX-1 and/or COX-2.

Oncology

Several studies have highlighted the potential of arylpropanoic acid derivatives as anticancer agents, acting through both COX-dependent and COX-independent mechanisms.[5][6]

  • Potential Targets:

    • Sirtuin 2 (SIRT2): Some complex propanoic acid derivatives have been identified as potential inhibitors of SIRT2, a protein deacetylase implicated in cell cycle regulation and tumorigenesis.[5]

    • Epidermal Growth Factor Receptor (EGFR): EGFR is a key driver of cell proliferation and is a common target in cancer therapy. Certain substituted propanoic acid derivatives have shown potential to interact with EGFR.[5]

    • General Pro-apoptotic and Anti-proliferative Pathways: The introduction of halogenated phenyl groups can sometimes confer novel anticancer activities.

Metabolic Disorders

Emerging research has pointed to a role for certain phenylpropanoic acid derivatives in the regulation of metabolic pathways.

  • Potential Target: G protein-coupled receptor 40 (GPR40)

    • Rationale: GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a receptor for free fatty acids that is predominantly expressed in pancreatic β-cells. Its activation leads to glucose-stimulated insulin secretion, making it an attractive target for the treatment of type 2 diabetes.[4] Several phenylpropanoic acid derivatives have been developed as GPR40 agonists.[4]

    • Hypothesis: The structural features of this compound may allow it to act as a GPR40 agonist.

Data Presentation: Hypothetical Quantitative Data

The following tables are templates for summarizing potential quantitative data from initial screening assays.

Table 1: Hypothetical COX Enzyme Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50)
This compoundData to be determinedData to be determinedData to be determined
Ibuprofen (Reference)Typical literature valueTypical literature valueTypical literature value
Celecoxib (Reference)Typical literature valueTypical literature valueTypical literature value

Table 2: Hypothetical Anticancer Activity Data

CompoundCell LineIC50 (µM)Target Inhibition (e.g., SIRT2, EGFR) IC50 (µM)
This compoundA549 (Lung)Data to be determinedData to be determined
HCT116 (Colon)Data to be determinedData to be determined
MCF-7 (Breast)Data to be determinedData to be determined
Doxorubicin (Reference)A549 (Lung)Typical literature valueN/A

Table 3: Hypothetical GPR40 Agonist Activity Data

CompoundGPR40 EC50 (µM)Maximal Insulin Secretion (% of control)
This compoundData to be determinedData to be determined
GW9508 (Reference Agonist)Typical literature valueTypical literature value

Experimental Protocols

The following are detailed, hypothetical methodologies for key experiments to investigate the potential therapeutic targets of this compound.

COX Enzyme Inhibition Assay
  • Objective: To determine the in vitro inhibitory activity of the test compound against human recombinant COX-1 and COX-2.

  • Methodology:

    • Human recombinant COX-1 and COX-2 enzymes are used.

    • The assay is performed in a 96-well plate format.

    • The reaction mixture contains Tris-HCl buffer, glutathione, hematin, and the respective COX enzyme.

    • The test compound is pre-incubated with the enzyme for a specified time (e.g., 15 minutes) at room temperature.

    • The reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a specified time (e.g., 2 minutes) at 37°C.

    • The reaction is terminated by the addition of a stop solution (e.g., HCl).

    • The production of prostaglandin E2 (PGE2) is quantified using a commercially available enzyme immunoassay (EIA) kit.

    • IC50 values are calculated from the dose-response curves.

In Vitro Anticancer Cell Viability Assay
  • Objective: To assess the cytotoxic effect of the test compound on various cancer cell lines.

  • Methodology:

    • Cancer cell lines (e.g., A549, HCT116, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of the test compound for 72 hours.

    • Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm).

    • IC50 values are determined from the dose-response curves.

GPR40 Calcium Mobilization Assay
  • Objective: To evaluate the agonist activity of the test compound on GPR40.

  • Methodology:

    • A stable cell line overexpressing human GPR40 (e.g., CHO-K1 or HEK293) is used.

    • Cells are plated in a 96-well plate and grown to confluence.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • The baseline fluorescence is measured.

    • The test compound is added at various concentrations.

    • The change in intracellular calcium concentration is monitored in real-time using a fluorescence plate reader.

    • EC50 values are calculated from the dose-response curves.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the potential signaling pathways and a general workflow for target identification.

COX_Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Test Compound Test Compound Test Compound->COX-1 / COX-2 Anticancer_Targets cluster_0 Cell Growth Signaling cluster_1 Cell Cycle Regulation EGFR EGFR Downstream Signaling Downstream Signaling EGFR->Downstream Signaling Proliferation Proliferation Downstream Signaling->Proliferation SIRT2 SIRT2 Cell Cycle Progression Cell Cycle Progression SIRT2->Cell Cycle Progression Apoptosis Apoptosis Cell Cycle Progression->Apoptosis Test Compound Test Compound Test Compound->EGFR Test Compound->SIRT2 GPR40_Pathway Test Compound Test Compound GPR40 GPR40 Test Compound->GPR40 Ca2+ Mobilization Ca2+ Mobilization GPR40->Ca2+ Mobilization Insulin Secretion Insulin Secretion Ca2+ Mobilization->Insulin Secretion Experimental_Workflow A Compound Synthesis & Characterization B In Vitro Target-Based Screening (COX, Kinases, GPCRs) A->B C Phenotypic Screening (Cell Viability, Cytokine Release) A->C D Hit Identification & Validation B->D C->D E Lead Optimization D->E F In Vivo Efficacy Studies E->F

References

Solubility Profile of 3-(2-Chloro-4-fluorophenyl)propanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the solubility of 3-(2-Chloro-4-fluorophenyl)propanoic acid in common laboratory solvents. Due to the limited availability of direct quantitative data for this specific compound, this document synthesizes information from structurally related analogues to provide well-founded estimations. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Estimated Solubility of this compound and its Analogues

The general trend for phenylpropanoic acids is low solubility in water, which increases in more polar organic solvents and is often high in polar aprotic solvents. The addition of electronegative halogens (Cl and F) is expected to increase the molecule's polarity and potentially its solubility in polar organic solvents, but the overall effect on aqueous solubility can be complex due to competing factors like increased molecular weight and crystal lattice energy.

For instance, the structurally related compound 3-(2-chlorophenyl)propionic acid is described as being sparingly soluble in water. Another analogue, 3-(4-Fluorophenyl)propanoic acid, has been reported to be soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 200 mg/mL.

The following table summarizes available solubility information for analogous compounds and provides an educated estimation for this compound.

Solvent3-phenylpropanoic acid3-(2-chlorophenyl)propanoic acid3-(4-fluorophenyl)propanoic acidThis compound (Estimated)
Water LowSparingly SolubleLowVery Low to Sparingly Soluble
Methanol SolubleLikely SolubleLikely SolubleSoluble
Ethanol SolubleLikely SolubleLikely SolubleSoluble
Acetone SolubleLikely SolubleLikely SolubleSoluble
Ethyl Acetate SolubleLikely SolubleLikely SolubleSoluble
Dichloromethane SolubleLikely SolubleLikely SolubleSoluble
Chloroform SolubleLikely SolubleLikely SolubleSoluble
Dimethyl Sulfoxide (DMSO) SolubleSolubleSoluble (200 mg/mL)High
Dimethylformamide (DMF) SolubleSolubleLikely SolubleHigh

Note: "Likely Soluble" indicates a qualitative estimation based on the properties of similar compounds and general principles of solubility.

Experimental Protocol: Gravimetric Determination of Solubility

This section outlines a detailed methodology for the quantitative determination of the solubility of a solid organic acid, such as this compound, in a given solvent using the gravimetric method.

Objective: To determine the concentration of a saturated solution of the target compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvent (e.g., ethanol)

  • Analytical balance (readable to 0.0001 g)

  • Thermostatic shaker bath or incubator

  • Vials with screw caps (e.g., 20 mL scintillation vials)

  • Syringe filters (0.22 µm, solvent-compatible)

  • Syringes

  • Pre-weighed, dry glass vials for collecting filtrate

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that saturation is reached.

    • Pipette a known volume (e.g., 10.0 mL) of the desired solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the dissolution equilibrium is reached.

  • Sample Collection and Filtration:

    • After equilibration, allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (the clear saturated solution) into a syringe, avoiding any undissolved solid.

    • Attach a 0.22 µm syringe filter to the syringe.

    • Dispense the filtered saturated solution into a pre-weighed, labeled glass vial. Record the exact weight of the empty vial.

  • Gravimetric Analysis:

    • Weigh the vial containing the filtered saturated solution to determine the total weight of the solution.

    • Place the vial, with the cap removed or loosely placed, in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-60 °C). Alternatively, use a vacuum desiccator.

    • Continue drying until a constant weight of the solid residue is achieved. This indicates that all the solvent has evaporated.

    • Allow the vial to cool to room temperature in a desiccator before weighing it again to determine the weight of the dried solute.

  • Calculation of Solubility:

    • Calculate the weight of the solvent by subtracting the weight of the dried solute from the total weight of the solution.

    • Solubility is typically expressed in mg/mL or g/100 mL. Calculate this using the weight of the dried solute and the initial volume of the supernatant collected.

Workflow for Solubility Assessment

The following diagram illustrates a general workflow for assessing the solubility of a new chemical entity in a research and development setting.

Solubility_Workflow start Start: New Chemical Entity kinetic_sol Kinetic Solubility Assay (e.g., Nephelometry in PBS) start->kinetic_sol Aqueous solubility screen organic_sol Solubility in Organic Solvents (for synthesis/purification) start->organic_sol Process chemistry needs classify_kinetic Classify Kinetic Solubility (High, Medium, Low) kinetic_sol->classify_kinetic thermo_sol Thermodynamic Solubility Assay (e.g., Shake-Flask Method) classify_thermo Classify Thermodynamic Solubility (High, Medium, Low) thermo_sol->classify_thermo classify_kinetic->thermo_sol Low/Medium formulation_dev Formulation Development classify_kinetic->formulation_dev High classify_thermo->formulation_dev Acceptable stop_rethink Stop / Reformulate / Re-synthesize classify_thermo->stop_rethink Poor in_vivo_studies Proceed to in vivo Studies formulation_dev->in_vivo_studies report Report Data in_vivo_studies->report stop_rethink->report organic_sol->report

Caption: A workflow for solubility assessment of a new compound.

Methodological & Application

Application Notes and Protocols for 3-(2-Chloro-4-fluorophenyl)propanoic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Chloro-4-fluorophenyl)propanoic acid is a halogenated aromatic carboxylic acid that serves as a valuable building block in organic synthesis. Its substituted phenyl ring and reactive carboxylic acid moiety make it a versatile precursor for the synthesis of a variety of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of both chlorine and fluorine atoms on the phenyl ring can significantly influence the physicochemical properties, metabolic stability, and biological activity of the resulting compounds.

These application notes provide an overview of the potential uses of this compound and include a detailed, representative protocol for its conversion into amide derivatives, a common transformation in drug discovery and development.

Key Applications

This compound is primarily utilized as an intermediate in the synthesis of:

  • Bioactive Molecules: The scaffold of this acid is suitable for the elaboration of novel therapeutic agents. The chloro and fluoro substituents can enhance binding affinity to biological targets and improve pharmacokinetic profiles. It is a potential starting material for the synthesis of enzyme inhibitors, receptor modulators, and other biologically active compounds.

  • Agrochemicals: Similar to its applications in pharmaceuticals, this compound can be a precursor for new herbicides, pesticides, and fungicides. The specific halogenation pattern can contribute to the desired activity and environmental persistence of the final product.

  • Advanced Materials: The unique electronic properties conferred by the halogen atoms make this molecule a candidate for incorporation into advanced materials, such as polymers and liquid crystals, where tuning of properties like thermal stability and refractive index is crucial.

Experimental Protocols

A frequent and critical reaction in the application of this compound is its coupling with amines to form amide bonds. This reaction is fundamental in the construction of a vast array of pharmaceuticals and other functional molecules. Below is a detailed, representative protocol for a standard amide coupling reaction.

Synthesis of N-Benzyl-3-(2-chloro-4-fluorophenyl)propanamide

This protocol describes the synthesis of an amide derivative via the reaction of this compound with benzylamine using a common coupling agent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Reaction Scheme:

Materials:

  • This compound

  • Benzylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF in a round-bottom flask is added HATU (1.2 eq) and DIPEA (2.5 eq).

  • The mixture is stirred at room temperature for 15 minutes to activate the carboxylic acid.

  • Benzylamine (1.1 eq) is then added to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-Benzyl-3-(2-chloro-4-fluorophenyl)propanamide.

Data Presentation:

ParameterExpected Value
Yield 75-95%
Purity (by HPLC) >95%
Appearance White to off-white solid

Characterization Data (Hypothetical):

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ 7.20-7.40 (m, 5H, Ar-H), 7.10 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 6.95 (td, J = 8.4, 2.4 Hz, 1H, Ar-H), 6.85 (dd, J = 8.4, 5.2 Hz, 1H, Ar-H), 5.80 (br s, 1H, NH), 4.40 (d, J = 5.6 Hz, 2H, CH₂-Ph), 3.05 (t, J = 7.6 Hz, 2H, Ar-CH₂), 2.55 (t, J = 7.6 Hz, 2H, CH₂-CO)
¹³C NMR (CDCl₃, 101 MHz) δ 171.5, 160.0 (d, J = 248 Hz), 138.0, 135.5 (d, J = 3 Hz), 132.0 (d, J = 9 Hz), 128.8, 127.8, 127.6, 117.0 (d, J = 21 Hz), 114.5 (d, J = 25 Hz), 43.8, 36.5, 30.0
Mass Spec (ESI+) m/z 292.08 [M+H]⁺

Visualizations

Experimental Workflow for Amide Synthesis

The following diagram outlines the general workflow for the synthesis and purification of an amide derivative from this compound.

G start Start dissolve Dissolve this compound in anhydrous DMF start->dissolve activate Activate with HATU and DIPEA dissolve->activate add_amine Add Amine activate->add_amine react Stir at Room Temperature (Monitor by TLC) add_amine->react workup Aqueous Workup (EtOAc, HCl, NaHCO3, Brine) react->workup dry Dry Organic Layer (MgSO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Pure Amide Product purify->product

A generalized workflow for amide synthesis.
Logical Relationship of Applications

This diagram illustrates the role of this compound as a versatile building block leading to various applications.

G start This compound intermediate Key Intermediate start->intermediate pharma Pharmaceuticals (e.g., Enzyme Inhibitors) intermediate->pharma agro Agrochemicals (e.g., Herbicides, Fungicides) intermediate->agro materials Advanced Materials (e.g., Polymers) intermediate->materials

Applications of the title compound.

Application Notes: 3-(2-Chloro-4-fluorophenyl)propanoic Acid as a Versatile Building Block for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Chloro-4-fluorophenyl)propanoic acid is a valuable synthetic intermediate for the development of novel therapeutic agents. Its substituted phenyl ring offers a unique combination of steric and electronic properties that can be exploited to achieve high potency and selectivity for various biological targets. This document outlines the application of this compound as a key building block in the synthesis of a novel series of kinase inhibitors with potential applications in oncology. The chloro and fluoro substituents can engage in specific interactions within the ATP-binding pocket of kinases, leading to enhanced inhibitory activity.

Synthesis of Novel Kinase Inhibitors

A series of potent kinase inhibitors can be synthesized starting from this compound. The general synthetic scheme involves the amidation of the carboxylic acid moiety with a suitable heterocyclic amine, a common scaffold in many kinase inhibitors.

General Synthetic Protocol

A representative synthetic protocol for the preparation of a hypothetical kinase inhibitor, Compound 1 , is provided below.

Step 1: Activation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.

Step 2: Amide Coupling

  • Dissolve the crude acid chloride in anhydrous DCM (10 mL/mmol).

  • To this solution, add a solution of 4-amino-1H-pyrazole (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM (5 mL/mmol) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Ethyl acetate/Hexane gradient) to afford the desired Compound 1 .

Biological Evaluation

The synthesized compounds can be evaluated for their inhibitory activity against a panel of cancer-related kinases.

In Vitro Kinase Inhibition Assay Protocol
  • Kinase activity is assessed using a luminescence-based assay that measures the amount of ATP remaining in solution following a kinase reaction.

  • Prepare a reaction mixture containing the specific kinase, its substrate, and ATP in a kinase buffer.

  • Add varying concentrations of the test compound (e.g., Compound 1 ) to the reaction mixture in a 384-well plate.

  • Incubate the plate at 30 °C for 1 hour.

  • After incubation, add a kinase detection reagent to stop the reaction and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a four-parameter logistic equation.

Data Presentation

The following table summarizes the hypothetical in vitro kinase inhibitory activity of Compound 1 and a reference compound against three relevant kinases.

CompoundVEGFR2 IC50 (nM)EGFR IC50 (nM)PDGFRβ IC50 (nM)
Compound 1 1525045
Reference Drug101520

Signaling Pathway

The targeted kinases, such as VEGFR2, EGFR, and PDGFRβ, are key components of signaling pathways that regulate cell proliferation, angiogenesis, and metastasis. Inhibition of these kinases can block downstream signaling and inhibit tumor growth.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K EGFR EGFR EGFR->PI3K RAS RAS EGFR->RAS PDGFRb PDGFRβ PDGFRb->PI3K AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation AKT->Proliferation Angiogenesis Angiogenesis AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Angiogenesis Metastasis Metastasis ERK->Metastasis Compound1 Compound 1 Compound1->VEGFR2 Inhibits Compound1->EGFR Inhibits Compound1->PDGFRb Inhibits

Figure 1. Simplified signaling pathway targeted by Compound 1.

Experimental Workflow

The overall workflow for the synthesis and evaluation of novel kinase inhibitors from this compound is depicted below.

Experimental_Workflow start Start: this compound activation Acid Chloride Formation (Oxalyl Chloride, DMF) start->activation coupling Amide Coupling (4-Amino-1H-pyrazole, TEA) activation->coupling purification Purification (Column Chromatography) coupling->purification characterization Characterization (NMR, MS) purification->characterization kinase_assay In Vitro Kinase Assay (IC50 Determination) characterization->kinase_assay data_analysis Data Analysis & SAR kinase_assay->data_analysis hit_compound Hit Compound data_analysis->hit_compound

Figure 2. Workflow for synthesis and evaluation of kinase inhibitors.

Conclusion

This compound serves as an excellent starting material for the synthesis of novel kinase inhibitors. The described synthetic route is versatile and allows for the generation of a library of compounds for structure-activity relationship (SAR) studies. The hypothetical Compound 1 demonstrates the potential of this building block in developing potent and selective inhibitors of key oncogenic kinases. Further optimization of this scaffold could lead to the discovery of promising new drug candidates for cancer therapy.

Application Notes and Protocols: Amide Coupling with 3-(2-Chloro-4-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Amide bond formation is a cornerstone of organic synthesis, particularly in medicinal chemistry and drug development, due to the prevalence of the amide functional group in biologically active molecules.[1][2][3] This document provides a detailed experimental protocol for the coupling of 3-(2-Chloro-4-fluorophenyl)propanoic acid with a generic primary or secondary amine to form the corresponding amide. The protocols described herein utilize common and efficient coupling reagents, namely EDC/HOBt and HATU, which are widely employed for their reliability and effectiveness in forming amide bonds under mild conditions.[4][5][6][7]

The choice of coupling reagent is critical and often depends on the specific substrates, particularly in cases of sterically hindered or electronically deficient reactants.[8][9][10] EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with HOBt (Hydroxybenzotriazole) is a classic combination that proceeds through a more stable HOBt-ester intermediate, minimizing side reactions and racemization.[5][11] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a more modern and highly efficient uronium-based coupling reagent known for its rapid reaction rates and high yields, even with challenging substrates.[2][6][12][13]

These application notes provide two robust protocols suitable for the synthesis of a diverse range of amide derivatives from this compound, a common building block in the development of pharmacologically active compounds.

Key Reagents and Materials

Reagent/MaterialPurposeSupplier/Grade
This compoundCarboxylic acid starting materialCommercially available, >98% purity
Amine (generic primary or secondary)Nucleophile for amide bond formationCommercially available, >98% purity
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)Coupling reagentCommercially available, synthesis grade
HOBt (Hydroxybenzotriazole)Coupling additiveCommercially available, synthesis grade
HATUCoupling reagentCommercially available, synthesis grade
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)Non-nucleophilic baseCommercially available, anhydrous
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)Reaction solventCommercially available, anhydrous
Ethyl acetate (EtOAc)Extraction solventACS grade or higher
1N Hydrochloric acid (HCl)Aqueous wash solutionPrepared from concentrated HCl
Saturated aqueous Sodium bicarbonate (NaHCO₃)Aqueous wash solutionPrepared from NaHCO₃
Brine (Saturated aqueous NaCl)Aqueous wash solutionPrepared from NaCl
Anhydrous Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)Drying agentACS grade or higher
Silica gelStationary phase for column chromatography60 Å, 230-400 mesh

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol outlines the procedure for amide bond formation using EDC and HOBt as the coupling reagents.[4][5]

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).

  • Solvent Addition: Dissolve the mixture in anhydrous DMF or DCM (approximately 0.1-0.5 M concentration with respect to the carboxylic acid).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath and stir for 10-15 minutes.

  • Addition of Coupling Reagent: Add EDC·HCl (1.2 equiv) to the cooled solution in portions.

  • Base Addition: Add DIPEA or TEA (2.5 equiv) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[5]

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[5]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.[5]

Protocol 2: HATU Mediated Amide Coupling

This protocol describes the use of HATU as the coupling reagent, which is often faster and more efficient for a broader range of substrates.[6][13]

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and HATU (1.1 equiv).

  • Solvent Addition: Dissolve the solids in anhydrous DMF (approximately 0.1-0.5 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Pre-activation: Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the active ester.[12]

  • Amine Addition: Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[5]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[5]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.[5]

Data Presentation

The following table summarizes the stoichiometry for a typical amide coupling reaction with this compound (Molar Mass: 204.61 g/mol ) on a 1 mmol scale.

ComponentProtocol 1 (EDC/HOBt)Protocol 2 (HATU)
This compound 1.0 equiv (204.6 mg, 1.0 mmol)1.0 equiv (204.6 mg, 1.0 mmol)
Amine (generic) 1.1 equiv (1.1 mmol)1.1 equiv (1.1 mmol)
EDC·HCl 1.2 equiv (230.0 mg, 1.2 mmol)-
HOBt 1.2 equiv (162.1 mg, 1.2 mmol)-
HATU -1.1 equiv (418.3 mg, 1.1 mmol)
DIPEA 2.5 equiv (435 µL, 2.5 mmol)3.0 equiv (522 µL, 3.0 mmol)
Anhydrous Solvent (DMF or DCM) 2-10 mL2-10 mL
Typical Reaction Time 12-24 hours1-4 hours
Typical Yield 70-95%85-99%

Note: Yields are dependent on the specific amine used and the success of the purification.

Visualizations

Amide_Coupling_Workflow General Workflow for Amide Coupling cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_acid This compound mix Combine Reactants & Reagents prep_acid->mix prep_amine Amine prep_amine->mix prep_reagents Coupling Reagent (EDC/HOBt or HATU) prep_reagents->mix prep_base Base (DIPEA/TEA) prep_base->mix prep_solvent Anhydrous Solvent (DMF or DCM) prep_solvent->mix cool Cool to 0 °C mix->cool react Stir at RT cool->react monitor Monitor Progress (TLC/LC-MS) react->monitor quench Dilute with EtOAc monitor->quench Reaction Complete wash Aqueous Washes (Acid, Base, Brine) quench->wash dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Column Chromatography concentrate->purify product Pure Amide Product purify->product

Caption: General experimental workflow for the amide coupling reaction.

EDC_HOBt_Mechanism EDC/HOBt Coupling Mechanism RCOOH Carboxylic Acid (R-COOH) Acylisourea O-Acylisourea (Active Intermediate) RCOOH->Acylisourea EDC EDC EDC->Acylisourea HOBt_Ester HOBt-Ester (More Stable Intermediate) Acylisourea->HOBt_Ester Urea Urea Byproduct Acylisourea->Urea HOBt HOBt HOBt->HOBt_Ester Amide Amide (R-CONH-R') HOBt_Ester->Amide HOBt_regen HOBt (regenerated) HOBt_Ester->HOBt_regen Amine Amine (R'-NH2) Amine->Amide

Caption: Simplified mechanism for EDC/HOBt-mediated amide coupling.

HATU_Mechanism HATU Coupling Mechanism RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO⁻) RCOOH->Carboxylate Base Base (DIPEA) Base->Carboxylate OAt_Ester OAt-Active Ester (Highly Reactive) Carboxylate->OAt_Ester HATU HATU HATU->OAt_Ester TMU Tetramethylurea (Byproduct) HATU->TMU Amide Amide (R-CONH-R') OAt_Ester->Amide Amine Amine (R'-NH2) Amine->Amide

Caption: Simplified mechanism for HATU-mediated amide coupling.

References

Application of 3-(2-Chloro-4-fluorophenyl)propanoic acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment: Extensive literature and patent searches for "3-(2-Chloro-4-fluorophenyl)propanoic acid" and its corresponding CAS number (174603-38-4) did not yield specific medicinal chemistry applications, quantitative biological data, or detailed experimental protocols for this particular compound. The available information is primarily limited to its chemical properties and commercial availability.

This document, therefore, provides a general overview of the potential applications of arylpropanoic acids as a class in medicinal chemistry, drawing parallels to where a novel compound like this compound might be investigated. It is crucial to note that the following information is based on the activities of structurally related compounds and does not represent established data for this compound itself.

General Introduction to Arylpropanoic Acids in Medicinal Chemistry

Arylpropanoic acids are a well-established class of compounds in medicinal chemistry, most notably recognized for their anti-inflammatory properties. The general structure consists of a propanoic acid moiety attached to an aromatic ring. The substitution pattern on the aromatic ring plays a critical role in determining the biological activity, selectivity, and pharmacokinetic properties of these molecules.

Potential, yet Unconfirmed, Applications of this compound

Based on its structural features—a substituted phenylpropanoic acid—this compound could be hypothetically explored for various therapeutic areas. The presence of halogen atoms (chlorine and fluorine) can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

Potential areas of investigation could include:

  • Anti-inflammatory Activity: As an analogue of known non-steroidal anti-inflammatory drugs (NSAIDs), it could be evaluated for its ability to inhibit cyclooxygenase (COX) enzymes.

  • Anticancer Activity: Certain arylpropanoic acid derivatives have been investigated for their potential as anticancer agents, acting through various mechanisms.

  • Enzyme Inhibition: The carboxylic acid moiety and the substituted aromatic ring could serve as a pharmacophore for interacting with the active sites of various enzymes.

Experimental Protocols: A Generalized Approach

The following are generalized protocols that researchers might employ to investigate the biological activities of a novel arylpropanoic acid derivative like this compound.

Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of a test compound against COX-1 and COX-2 enzymes, which are key targets for anti-inflammatory drugs.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for COX-1 and COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (this compound)

  • Control inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and various concentrations of the test compound or control inhibitor.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the compound to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Incubate at 37°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation:

The quantitative data from this experiment would be summarized in a table. As no experimental data for this compound is available, the following table is a template.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compoundData Not FoundData Not FoundData Not Found
Control 1 (e.g., Ibuprofen)ValueValueValue
Control 2 (e.g., Celecoxib)ValueValueValue

Visualizations: Logical and Experimental Workflows

The following diagrams illustrate general workflows and concepts relevant to the investigation of a novel arylpropanoic acid.

G cluster_0 Drug Discovery and Development Workflow A Compound Synthesis (this compound) B In Vitro Screening (e.g., Enzyme Assays) A->B C Hit Identification B->C D Lead Optimization C->D E Preclinical Studies D->E F Clinical Trials E->F

Caption: A generalized workflow for drug discovery.

G cluster_1 Hypothetical COX Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Test_Compound 3-(2-Chloro-4-fluorophenyl) propanoic acid Test_Compound->COX_Enzyme Inhibition

Caption: A potential mechanism of action via COX inhibition.

Disclaimer: The information provided in these application notes is for educational and research purposes only. It is based on the general properties of the arylpropanoic acid class of molecules. There is no publicly available data to suggest that this compound has any of the described biological activities. Any investigation of this compound should be conducted with this understanding and appropriate safety precautions.

Application Notes and Protocols for the Agrochemical Evaluation of 3-(2-Chloro-4-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: 3-(2-Chloro-4-fluorophenyl)propanoic acid is a halogenated phenylpropanoic acid. While its direct application in agrochemical research is not extensively documented in publicly available literature, its structural resemblance to certain classes of plant growth regulators, particularly those interfering with auxin pathways, makes it a candidate for investigation as a potential herbicide or plant growth modulator. Phenylpropanoic acids can mimic or antagonize the action of indole-3-acetic acid (IAA), a natural auxin, leading to disruptions in plant growth and development.[1]

These application notes provide a comprehensive framework for the systematic evaluation of this compound as a novel agrochemical agent. The protocols outlined below describe a tiered approach, from initial in vitro screening to whole-plant greenhouse trials, designed to assess its biological activity and elucidate its potential mechanism of action.

Hypothetical Mechanism of Action: Auxin Modulation

Based on its chemical structure, it is hypothesized that this compound may act as an auxin mimic or antagonist. Auxins are critical plant hormones that regulate cell division, elongation, and differentiation.[1] Disruption of auxin signaling can lead to uncontrolled growth, eventually causing plant death, a mode of action utilized by several commercial herbicides. The proposed investigational workflow is designed to test this hypothesis.

auxin_signaling_pathway cluster_outside Extracellular Space cluster_cell Plant Cell Auxin Auxin Receptor Auxin Receptor (e.g., TIR1) Auxin->Receptor Binds Test_Compound 3-(2-Chloro-4-fluorophenyl) propanoic acid Test_Compound->Receptor Competes for Binding Repressor Aux/IAA Repressor Receptor->Repressor Targets for Degradation ARF Auxin Response Factor (ARF) Repressor->ARF Inhibits Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Growth Altered Growth (Elongation, Division) Gene_Expression->Growth experimental_workflow cluster_tier1 Details for Tier 1 cluster_tier2 Details for Tier 2 cluster_tier3 Details for Tier 3 Start Start Tier1 Tier 1: In Vitro Screening (High-Throughput) Start->Tier1 Tier2 Tier 2: Seed Germination & Seedling Growth Assays (Petri Dish Bioassay) Tier1->Tier2 Active Compounds T1_Assay1 Receptor Binding Assay T1_Assay2 Enzyme Inhibition Assay Tier3 Tier 3: Whole-Plant Greenhouse Trials (Pre- and Post-emergence) Tier2->Tier3 Efficacy Confirmed T2_Assay1 Root & Shoot Elongation Tier4 Tier 4: Mechanism of Action Studies Tier3->Tier4 Significant Activity T3_Assay1 Dose-Response Evaluation T3_Assay2 Phytotoxicity Assessment End Data Analysis Tier4->End

References

Application Notes and Protocols for the Quantification of 3-(2-Chloro-4-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Chloro-4-fluorophenyl)propanoic acid is a chemical intermediate that may be present as a starting material, impurity, or metabolite in various pharmaceutical and chemical manufacturing processes. Accurate and precise quantification of this compound is crucial for process control, quality assurance, and safety assessment. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS).

Analytical Methodologies Overview

The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.

  • HPLC-UV: A robust and widely accessible technique suitable for quantifying the analyte in relatively clean sample matrices where high sensitivity is not the primary requirement. Derivatization may be employed to enhance chromophoric properties for improved detection.

  • LC-MS/MS: Offers high sensitivity and selectivity, making it ideal for complex matrices such as biological fluids (plasma, urine) and environmental samples. It can often quantify the analyte without the need for derivatization.

  • GC-MS: A powerful technique for volatile and thermally stable compounds. For non-volatile carboxylic acids like this compound, derivatization is mandatory to increase volatility.

Data Presentation: Quantitative Method Parameters

The following tables summarize typical quantitative performance data for the described analytical methods. These values are representative and may vary based on the specific instrumentation, sample matrix, and experimental conditions.

Table 1: HPLC-UV Method Performance

ParameterTypical Value
Linearity (r²)> 0.995
Range0.1 - 100 µg/mL
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Table 2: LC-MS/MS Method Performance

ParameterTypical Value
Linearity (r²)> 0.998
Range0.1 - 1000 ng/mL
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 3%

Table 3: GC-MS Method Performance

ParameterTypical Value
Linearity (r²)> 0.997
Range1 - 500 ng/mL
Limit of Detection (LOD)0.3 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Accuracy (% Recovery)97 - 103%
Precision (% RSD)< 4%

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances or simple formulations. A derivatization step can be included to enhance sensitivity.[1]

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable buffer components)

  • Optional Derivatization Reagent: 2-Nitrophenylhydrazine (2-NPH)[1]

  • Optional Catalyst: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Pyridine[1]

2. Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water[1]

  • Mobile Phase B: Acetonitrile[1]

  • Gradient Elution:

    • 0-10 min: 28-40% B

    • 10-14 min: 40% B

    • 14-20 min: 40-55% B[1]

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 20 µL[1]

  • Column Temperature: 40°C[1]

  • Detection Wavelength: 225 nm (without derivatization) or 392 nm (with 2-NPH derivatization)[1][2]

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution. Further dilute with the mobile phase to create calibration standards.

  • Sample Solution: Accurately weigh the sample and dissolve it in a suitable solvent. Filter the solution through a 0.45 µm syringe filter before injection.

5. Optional Derivatization Protocol: [1]

  • To 1 mL of the sample or standard solution in a suitable solvent, add 100 µL of 2-NPH solution, 100 µL of EDC solution, and 50 µL of pyridine.

  • Vortex the mixture and allow it to react at room temperature for 30 minutes.

  • The derivatized sample is then ready for HPLC analysis.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Sample/Standard Weighing dissolve Dissolution in Solvent start->dissolve derivatize Optional Derivatization dissolve->derivatize If needed filter Filtration (0.45 µm) dissolve->filter derivatize->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

HPLC-UV Experimental Workflow
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of this compound in complex matrices like plasma, urine, or environmental samples.[3][4][5]

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS): Isotopically labeled analog (e.g., this compound-d4) is recommended.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (or ammonium formate)[3]

2. Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.

  • C18 or similar reversed-phase column suitable for LC-MS.

3. LC Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water[3]

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile[3]

  • Gradient Elution: Optimized for analyte retention and separation from matrix components. A typical starting point is a linear gradient from 5% to 95% B over 5-10 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min[3]

  • Injection Volume: 5 - 10 µL

  • Column Temperature: 40°C

4. MS/MS Conditions:

  • Ionization Mode: Negative Ion Electrospray (ESI-)

  • MRM Transitions:

    • Analyte: Determine the precursor ion (e.g., [M-H]⁻) and optimize the collision energy to identify a stable product ion.

    • Internal Standard: Determine the corresponding precursor and product ions.

  • Source Parameters: Optimize gas flows, temperature, and voltages for maximum signal intensity.

5. Sample Preparation (Plasma/Urine):

  • Protein Precipitation:

    • To 100 µL of plasma or urine, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at >10,000 g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Solid Phase Extraction (SPE): For cleaner extracts and lower detection limits, an SPE procedure using a mixed-mode or polymer-based sorbent can be developed.[6][7][8]

6. Data Analysis:

  • Quantify the analyte using the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same matrix.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma/Urine Sample spike Spike with Internal Standard start->spike ppt Protein Precipitation (Acetonitrile) spike->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate LC Separation inject->separate ionize ESI Ionization separate->ionize analyze MS/MS Analysis (MRM) ionize->analyze integrate Peak Area Integration (Analyte/IS) analyze->integrate calibrate Calibration Curve (Area Ratio vs. Conc.) integrate->calibrate quantify Quantification calibrate->quantify

LC-MS/MS Experimental Workflow
Protocol 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of this compound after derivatization to a more volatile form. It can be applied to various sample matrices after appropriate cleanup.[9][10][11]

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS): A structurally similar compound not present in the sample.

  • Derivatization Reagent: e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and 2,4-difluoroaniline for amidation, or an alcohol (e.g., methanol) with an acid catalyst for esterification.[10]

  • Extraction Solvent: e.g., Dichloromethane or Ethyl Acetate.

  • Anhydrous sodium sulfate.

2. Instrumentation:

  • GC-MS system with a capillary column (e.g., DB-5ms or equivalent).

  • Autosampler.

3. GC Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Transfer Line Temperature: 280°C

4. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Select characteristic ions for the derivatized analyte and internal standard.

5. Sample Preparation and Derivatization:

  • Extract the analyte from the sample matrix using a suitable solvent via liquid-liquid extraction.[12]

  • Dry the organic extract with anhydrous sodium sulfate.

  • Evaporate the solvent to a small volume.

  • Amidation Derivatization: Add the amidation reagents (e.g., 2,4-difluoroaniline and DCC) and a catalyst, then heat the mixture to complete the reaction.[10]

  • After the reaction, quench the excess reagent and clean up the sample if necessary.

  • The final extract is ready for GC-MS analysis.

6. Data Analysis:

  • Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample extract Liquid-Liquid Extraction start->extract dry Dry Extract extract->dry concentrate Concentrate dry->concentrate derivatize Derivatization (e.g., Amidation) concentrate->derivatize cleanup Cleanup derivatize->cleanup inject Inject into GC-MS cleanup->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize analyze MS Analysis (SIM) ionize->analyze integrate Peak Area Integration (Analyte/IS) analyze->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

GC-MS Experimental Workflow

Conclusion

The choice of analytical methodology for the quantification of this compound should be guided by the specific requirements of the analysis. HPLC-UV offers a reliable method for less complex samples, while LC-MS/MS provides the high sensitivity and selectivity needed for challenging matrices. GC-MS, with a necessary derivatization step, is another powerful tool for this analysis. Proper method validation in the intended sample matrix is essential to ensure accurate and reliable results.

References

Application Notes and Protocols for In Vitro Assay of 3-(2-Chloro-4-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Chloro-4-fluorophenyl)propanoic acid is a small molecule with potential applications in drug discovery. While its specific biological target is not yet fully elucidated, compounds containing halogenated phenyl moieties have demonstrated a range of biological activities, including anticancer effects. This document provides a detailed protocol for an in vitro assay to evaluate the potential of this compound as an inhibitor of Nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway and a validated target in cancer therapy.

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling. Many cancer cells exhibit an increased reliance on the NAD+ salvage pathway, making the rate-limiting enzyme, NAMPT, an attractive target for therapeutic intervention. Inhibition of NAMPT can lead to NAD+ depletion, metabolic collapse, and ultimately, cancer cell death.

These application notes provide a comprehensive framework for researchers to screen and characterize the in vitro activity of this compound against NAMPT.

Data Presentation

The following table summarizes hypothetical quantitative data for the in vitro activity of this compound as a NAMPT inhibitor.

Assay TypeCell Line/EnzymeParameterValue (µM)
Enzymatic Assay Recombinant Human NAMPTIC505.2
Cell-Based Viability Assay A549 (Human Lung Carcinoma)GI5012.8
HCT116 (Human Colon Carcinoma)GI5015.1
MCF7 (Human Breast Cancer)GI5021.5

Signaling Pathway

The NAD+ salvage pathway, regulated by NAMPT, is crucial for maintaining cellular NAD+ levels. Inhibition of NAMPT disrupts this pathway, leading to a cascade of downstream effects that can induce cell death in cancer cells.

NAMPT_Signaling_Pathway cluster_salvage NAD+ Salvage Pathway cluster_cellular_processes Cellular Processes cluster_outcome Cellular Outcome NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT Substrate NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN Catalyzes NMNAT NMNAT NMN->NMNAT Substrate NAD NAD+ NMNAT->NAD Catalyzes Metabolism Energy Metabolism NAD->Metabolism DNARepair DNA Repair (PARPs) NAD->DNARepair Signaling Signaling (Sirtuins) NAD->Signaling CellCycleArrest Cell Cycle Arrest Metabolism->CellCycleArrest DNARepair->CellCycleArrest Apoptosis Apoptosis Signaling->Apoptosis Inhibitor This compound Inhibitor->NAMPT Inhibits

Caption: Proposed signaling pathway of NAMPT inhibition.

Experimental Protocols

NAMPT Enzymatic Inhibition Assay

This protocol describes a biochemical assay to determine the direct inhibitory effect of this compound on recombinant human NAMPT enzyme activity.

Materials:

  • Recombinant Human NAMPT enzyme

  • Nicotinamide (NAM)

  • Phosphoribosyl pyrophosphate (PRPP)

  • ATP

  • NAMPT assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Coupled enzyme system for NAD+ detection (e.g., NAD+/NADH-Glo™ Assay, Promega)

  • This compound

  • DMSO (for compound dilution)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in DMSO, and then dilute further in NAMPT assay buffer to the desired final concentrations.

  • Enzyme Preparation: Dilute the recombinant NAMPT enzyme to the working concentration in cold NAMPT assay buffer.

  • Assay Reaction: a. To each well of a 384-well plate, add 5 µL of the diluted compound solution. Include wells with DMSO only as a vehicle control and wells without enzyme as a background control. b. Add 5 µL of the diluted NAMPT enzyme solution to all wells except the background controls. c. Pre-incubate the plate at room temperature for 15 minutes. d. Initiate the reaction by adding 10 µL of a substrate mix containing NAM, PRPP, and ATP in NAMPT assay buffer. e. Incubate the plate at 37°C for 60 minutes.

  • Detection: a. Add 20 µL of the NAD+ detection reagent to each well. b. Incubate at room temperature for 30-60 minutes, protected from light. c. Measure the luminescence using a plate reader.

  • Data Analysis: a. Subtract the background luminescence from all other readings. b. Normalize the data to the vehicle control (100% activity). c. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cell-Based Viability Assay (MTT Assay)

This protocol measures the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HCT116, MCF7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of this compound in complete medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.5%. b. Remove the medium from the cells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with DMSO). c. Incubate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: a. Add 20 µL of MTT solution to each well. b. Incubate for 4 hours at 37°C until formazan crystals are visible.

  • Solubilization: a. Carefully remove the medium containing MTT. b. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the absorbance of blank wells (medium only). b. Express the cell viability as a percentage of the vehicle control. c. Plot the percentage of viability against the compound concentration and calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Experimental Workflow

The following diagram illustrates the overall workflow for the in vitro evaluation of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_assays In Vitro Assays cluster_data Data Analysis CompoundPrep Compound Preparation (Stock and Dilutions) EnzymaticAssay NAMPT Enzymatic Assay CompoundPrep->EnzymaticAssay CellViabilityAssay Cell Viability Assay (MTT) CompoundPrep->CellViabilityAssay CellCulture Cell Culture Maintenance CellCulture->CellViabilityAssay ReagentPrep Reagent Preparation ReagentPrep->EnzymaticAssay ReagentPrep->CellViabilityAssay IC50 IC50 Determination EnzymaticAssay->IC50 GI50 GI50 Determination CellViabilityAssay->GI50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR GI50->SAR

Caption: General workflow for in vitro screening.

large-scale synthesis of 3-(2-Chloro-4-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Large-Scale Synthesis of 3-(2-Chloro-4-fluorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the , a valuable intermediate in the development of pharmaceutical compounds. The described methodology is based on the robust and scalable malonic ester synthesis pathway.

Introduction

This compound is a substituted phenylpropanoic acid derivative. Such structures are common scaffolds in medicinal chemistry and are utilized in the synthesis of a variety of biologically active molecules. The reliable and scalable synthesis of this intermediate is crucial for advancing drug discovery and development programs. The following protocol outlines a well-established synthetic route that can be adapted for large-scale production.

Proposed Synthetic Pathway: Malonic Ester Synthesis

The synthesis of this compound can be efficiently achieved via a three-step malonic ester synthesis, starting from the commercially available 2-chloro-4-fluorobenzaldehyde. This classical approach is known for its reliability and scalability.[1][2][3][4] The overall synthetic scheme is presented below:

Step 1: Reduction of 2-Chloro-4-fluorobenzaldehyde to (2-Chloro-4-fluorophenyl)methanol. Step 2: Conversion of (2-Chloro-4-fluorophenyl)methanol to 1-(Bromomethyl)-2-chloro-4-fluorobenzene. Step 3: Malonic ester synthesis followed by hydrolysis and decarboxylation to yield this compound.

Experimental Protocols

Step 1: Synthesis of (2-Chloro-4-fluorophenyl)methanol

This step involves the reduction of the starting aldehyde to the corresponding alcohol.

Materials:

  • 2-Chloro-4-fluorobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer and a thermometer, dissolve 2-Chloro-4-fluorobenzaldehyde in methanol.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add sodium borohydride in portions, ensuring the temperature remains below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of 1 M HCl until the pH is acidic.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain (2-Chloro-4-fluorophenyl)methanol as a crude product, which can be used in the next step without further purification if purity is sufficient.

Step 2: Synthesis of 1-(Bromomethyl)-2-chloro-4-fluorobenzene

This step converts the alcohol to the corresponding benzyl bromide, which is the alkylating agent for the malonic ester synthesis.

Materials:

  • (2-Chloro-4-fluorophenyl)methanol

  • Phosphorus tribromide (PBr₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve (2-Chloro-4-fluorophenyl)methanol in anhydrous dichloromethane.

  • Cool the solution to 0-5 °C.

  • Slowly add phosphorus tribromide dropwise, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture over ice water.

  • Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-(Bromomethyl)-2-chloro-4-fluorobenzene.

Step 3: Synthesis of this compound

This final step involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.[3][4][5]

Materials:

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Ethanol, absolute

  • 1-(Bromomethyl)-2-chloro-4-fluorobenzene

  • Sodium hydroxide (NaOH)

  • Concentrated Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Alkylation: In a reaction vessel, prepare a solution of sodium ethoxide in absolute ethanol.

  • Add diethyl malonate dropwise to the sodium ethoxide solution at room temperature.

  • Stir the mixture for 1 hour to ensure complete formation of the enolate.

  • Add a solution of 1-(Bromomethyl)-2-chloro-4-fluorobenzene in ethanol dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • Hydrolysis and Decarboxylation: After cooling to room temperature, add a solution of sodium hydroxide in water to the reaction mixture.

  • Heat the mixture to reflux for 4-6 hours to effect saponification.

  • Distill off the ethanol.

  • Cool the remaining aqueous solution in an ice bath and acidify to a low pH with concentrated hydrochloric acid.

  • Heat the acidified mixture to reflux for 4-8 hours to promote decarboxylation.

  • Cool the mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, extract the product with diethyl ether (3x).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Data Presentation

The following tables summarize the key parameters for each step of the synthesis. The values presented are representative for a laboratory-scale synthesis and can be scaled accordingly.

Table 1: Reagents and Stoichiometry

StepStarting MaterialReagent 1Reagent 2SolventMolar Ratio (SM:R1:R2)
12-Chloro-4-fluorobenzaldehydeSodium borohydride-Methanol1 : 0.3 : -
2(2-Chloro-4-fluorophenyl)methanolPhosphorus tribromide-Dichloromethane1 : 0.4 : -
31-(Bromomethyl)-2-chloro-4-fluorobenzeneDiethyl malonateSodium ethoxideEthanol1 : 1.1 : 1.1

Table 2: Reaction Conditions and Yields

StepTemperature (°C)Reaction Time (h)Purification MethodTypical Yield (%)
10 to RT2 - 3Extraction90 - 95
20 to RT12 - 16Extraction85 - 90
3Reflux8 - 14 (total)Recrystallization75 - 85

Visualization of the Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Synthesis_Workflow Start Start: 2-Chloro-4-fluorobenzaldehyde Step1_process Step 1: Reduction Start->Step1_process Step1_reagents Reagents: 1. NaBH₄ 2. Methanol Step1_reagents->Step1_process Intermediate1 Intermediate 1: (2-Chloro-4-fluorophenyl)methanol Step1_process->Intermediate1 Step2_process Step 2: Bromination Intermediate1->Step2_process Step2_reagents Reagents: 1. PBr₃ 2. Dichloromethane Step2_reagents->Step2_process Intermediate2 Intermediate 2: 1-(Bromomethyl)-2-chloro-4-fluorobenzene Step2_process->Intermediate2 Step3_process Step 3: Malonic Ester Synthesis, Hydrolysis & Decarboxylation Intermediate2->Step3_process Step3_reagents Reagents: 1. Diethyl malonate 2. NaOEt, Ethanol 3. NaOH 4. HCl Step3_reagents->Step3_process Purification Purification: Recrystallization Step3_process->Purification Final_Product Final Product: This compound Purification->Final_Product

References

Application Notes & Protocols: Developing Novel Inhibitors Using a 3-(2-Chloro-4-fluorophenyl)propanoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(2-chloro-4-fluorophenyl)propanoic acid scaffold presents a versatile starting point for the development of novel small molecule inhibitors targeting a range of biological pathways implicated in disease. Its chemical structure offers multiple points for diversification, allowing for the generation of focused libraries to probe interactions with specific enzyme active sites or receptor binding pockets. These application notes provide a comprehensive guide for researchers aiming to leverage this scaffold in their drug discovery programs. We outline a strategic workflow from initial library synthesis to biological evaluation, including detailed experimental protocols and data presentation formats. While specific inhibitors based on this exact scaffold are not extensively documented in publicly available literature, the protocols and strategies presented herein are based on established principles of medicinal chemistry and successful approaches with analogous propanoic acid-based inhibitors.

Introduction to the this compound Scaffold

The this compound moiety is a privileged scaffold in medicinal chemistry. The propanoic acid group can act as a key pharmacophore, forming crucial interactions with target proteins, or serve as a handle for further chemical modification. The substituted phenyl ring provides a rigid core that can be functionalized to enhance target affinity and selectivity, as well as to modulate physicochemical properties such as solubility and metabolic stability. The chloro and fluoro substituents can influence electronic properties and offer vectors for exploring specific binding pockets within a target protein.

Derivatives of similar propanoic acid scaffolds have shown promise in developing inhibitors for various target classes, including enzymes and G-protein coupled receptors. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been explored for their antimicrobial and anticancer properties. Furthermore, analogs of 3-(2-aminocarbonylphenyl)propanoic acid have been successfully developed as potent and selective EP3 receptor antagonists. These examples underscore the potential of the propanoic acid core in designing targeted therapeutics.

Proposed Workflow for Inhibitor Development

A systematic approach is crucial for efficiently exploring the chemical space around the this compound scaffold and identifying potent and selective inhibitors. The following workflow is recommended:

G cluster_0 Scaffold-Based Drug Discovery Workflow A Scaffold Selection: This compound B Library Design & Synthesis A->B Diversification C High-Throughput Screening (HTS) B->C Compound Library D Hit Identification & Validation C->D Primary Hits E Lead Optimization (SAR Studies) D->E Validated Hits F In Vitro & In Vivo Profiling E->F Optimized Leads G Preclinical Candidate Selection F->G Pharmacological Profile

Caption: Proposed workflow for inhibitor development.

Synthetic Strategy: Library Generation

The carboxylic acid group of the this compound scaffold is the primary handle for diversification. A common and effective method is amide bond formation with a diverse library of amines. This approach allows for the systematic exploration of the chemical space surrounding the core scaffold.

Protocol 3.1: General Procedure for Amide Library Synthesis
  • Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: To the activated acid solution, add the desired amine (1.1 eq). The amine can be aliphatic, aromatic, or heterocyclic, sourced from a commercially available amine library.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide derivative.

  • Characterization: Confirm the structure and purity of the final compounds using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Evaluation: Screening for Inhibitory Activity

The newly synthesized library of compounds should be screened against a panel of relevant biological targets. The choice of targets can be guided by the known activities of similar propanoic acid derivatives or through a broader, unbiased screening approach.

Protocol 4.1: In Vitro Enzyme Inhibition Assay (Illustrative Example: Kinase X)

This protocol describes a generic kinase inhibition assay. The specific kinase, substrate, and detection reagents should be optimized for the target of interest.

  • Reagent Preparation:

    • Prepare a stock solution of each test compound in 100% DMSO at a concentration of 10 mM.

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of Kinase X in kinase buffer.

    • Prepare a solution of a suitable kinase substrate (e.g., a fluorescently labeled peptide) and ATP in kinase buffer.

  • Assay Procedure (384-well plate format):

    • Dispense 50 nL of each test compound from the 10 mM stock into the wells of a 384-well assay plate.

    • Add 5 µL of the Kinase X solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of a suitable stop reagent (e.g., EDTA solution).

  • Data Acquisition and Analysis:

    • Read the plate on a suitable plate reader (e.g., a fluorescence polarization reader if using a fluorescent peptide substrate).

    • Calculate the percent inhibition for each compound relative to positive (no enzyme) and negative (DMSO vehicle) controls.

    • For active compounds, perform a dose-response analysis to determine the IC₅₀ value.

Data Presentation

Quantitative data from screening and subsequent dose-response experiments should be organized in a clear and concise tabular format to facilitate structure-activity relationship (SAR) analysis.

Table 1: Illustrative Screening Data for a Library of 3-(2-Chloro-4-fluorophenyl)propanamide Derivatives against Kinase X

Compound IDR Group (from Amine)% Inhibition at 10 µMIC₅₀ (µM)
SCA-0014-Methoxyphenyl851.2
SCA-0023,4-Dichlorophenyl920.8
SCA-003Pyridin-4-yl753.5
SCA-004Cyclohexyl20> 50
SCA-005Benzyl608.1
ControlStaurosporine990.01

Signaling Pathway Visualization

Understanding the biological context of the target is crucial for interpreting the effects of an inhibitor. Diagrams of relevant signaling pathways can aid in visualizing the mechanism of action.

G cluster_0 Hypothetical Kinase X Signaling Pathway RTK Receptor Tyrosine Kinase Adaptor Adaptor Protein RTK->Adaptor Phosphorylation KinaseX Kinase X Adaptor->KinaseX Activation Substrate Downstream Substrate KinaseX->Substrate Phosphorylation TF Transcription Factor Substrate->TF Activation Gene Gene Expression TF->Gene Regulation Inhibitor Scaffold-based Inhibitor Inhibitor->KinaseX

Caption: Inhibition of a hypothetical Kinase X pathway.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel inhibitors. The synthetic accessibility and potential for diversification make it an attractive scaffold for generating compound libraries for screening against a wide range of biological targets. The protocols and strategies outlined in these application notes provide a framework for researchers to initiate and advance drug discovery programs based on this versatile chemical entity. Future work should focus on the synthesis of diverse libraries and their systematic evaluation in relevant biological assays to identify novel hit compounds. Subsequent lead optimization efforts can then be employed to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of novel therapeutic candidates.

Application Note: Chiral Separation of 3-(2-Chloro-4-fluorophenyl)propanoic Acid Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(2-Chloro-4-fluorophenyl)propanoic acid is a chiral carboxylic acid whose enantiomers may exhibit different pharmacological and toxicological profiles. As with many chiral compounds in the pharmaceutical industry, the ability to separate and quantify the individual enantiomers is crucial for development, quality control, and regulatory purposes.[1] This application note details a representative High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of the (R)- and (S)-enantiomers of this compound. The described protocol is based on established methods for the chiral resolution of structurally similar propionic acid derivatives, particularly profens and other halogenated arylpropanoic acids.[1][2][3] Polysaccharide-based chiral stationary phases (CSPs) are widely recognized for their excellent enantioseparation capabilities for a broad range of chiral compounds.[2][4]

Experimental Workflow

The overall process for the chiral separation of this compound enantiomers is outlined in the workflow diagram below. This process begins with the preparation of the racemic sample and the HPLC system, followed by the chromatographic separation and subsequent data analysis to determine the enantiomeric purity.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dissolve in Mobile Phase) SystemPrep HPLC System Preparation (Equilibrate Column) Injection Inject Sample SystemPrep->Injection Separation Chiral HPLC Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate Resolution & Enantiomeric Purity Integration->Calculation

Caption: Workflow for the chiral HPLC separation of this compound enantiomers.

Experimental Protocols

This section provides a detailed protocol for the chiral separation of this compound enantiomers.

1. Materials and Reagents

  • Racemic this compound

  • HPLC-grade n-hexane

  • HPLC-grade 2-propanol (IPA)

  • Trifluoroacetic acid (TFA), analytical grade

  • Methanol for sample preparation (if necessary)

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The following conditions are recommended as a starting point for method development and optimization.

ParameterRecommended Conditions
HPLC Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP)
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (95:5:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 230 nm
Injection Volume 10 µL
Sample Concentration 1.0 mg/mL
Sample Diluent Mobile Phase

3. Sample Preparation

  • Accurately weigh approximately 10 mg of racemic this compound.

  • Transfer the sample to a 10 mL volumetric flask.

  • Add the mobile phase to dissolve the sample completely. If solubility is an issue, a small amount of methanol can be used, but the final concentration of methanol should be kept low to avoid affecting the chromatography.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC System Preparation and Operation

  • Set up the HPLC system according to the parameters listed in the table above.

  • Purge the pump with the mobile phase to remove any air bubbles.

  • Equilibrate the chiral column with the mobile phase at the specified flow rate for at least 30 minutes, or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the prepared sample solution and start the data acquisition.

5. Data Analysis

  • Integrate the peaks corresponding to the two enantiomers in the resulting chromatogram.

  • Calculate the resolution (Rs) between the two enantiomeric peaks using the following formula:

    • Rs = 2(t₂ - t₁) / (w₁ + w₂)

    • Where t₁ and t₂ are the retention times of the two enantiomers, and w₁ and w₂ are their respective peak widths at the base. A resolution of >1.5 is generally considered baseline separation.[1]

  • Determine the enantiomeric purity or enantiomeric excess (ee) of each enantiomer.

Data Presentation

The following table summarizes the expected quantitative data from the chiral separation of this compound enantiomers based on the representative protocol. These values are illustrative and may vary depending on the specific instrumentation and exact experimental conditions.

ParameterEnantiomer 1Enantiomer 2
Retention Time (t_R) ~ 8.5 min~ 9.8 min
Tailing Factor (T_f) 1.11.2
Theoretical Plates (N) > 5000> 5000
Resolution (R_s) \multicolumn{2}{c}{> 2.0}

Logical Relationships and Method Development

The selection of a suitable chiral stationary phase and mobile phase is critical for achieving a successful enantioseparation. The following diagram illustrates the decision-making process for method development.

G cluster_csp CSP Options cluster_mobile_phase Mobile Phase Components cluster_optimization Optimization Parameters Start Start: Chiral Separation of This compound CSP_Selection Select Chiral Stationary Phase (CSP) Start->CSP_Selection MobilePhase_Selection Select Mobile Phase System CSP_Selection->MobilePhase_Selection Polysaccharide Polysaccharide-based (Amylose/Cellulose) [Recommended] CSP_Selection->Polysaccharide Optimization Optimize Separation Parameters MobilePhase_Selection->Optimization NonPolar Non-Polar Solvent (e.g., n-Hexane) MobilePhase_Selection->NonPolar Validation Method Validation Optimization->Validation Ratio Mobile Phase Ratio Optimization->Ratio Pirkle Pirkle-type Protein Protein-based Polar Polar Modifier (e.g., 2-Propanol) Acidic Acidic Additive (e.g., TFA) FlowRate Flow Rate Temperature Temperature

Caption: Decision tree for chiral method development for propanoic acid derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Chloro-4-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(2-Chloro-4-fluorophenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent and effective methods for the synthesis of this compound are:

  • Malonic Ester Synthesis: A classic method involving the alkylation of diethyl malonate with a substituted benzyl halide, followed by hydrolysis and decarboxylation.[1][2][3][4][5]

  • Heck Reaction: A palladium-catalyzed cross-coupling reaction between an aryl halide and an acrylic acid derivative.[6]

  • Hydrogenation of a Cinnamic Acid Derivative: This two-step process involves the formation of a substituted cinnamic acid, followed by the reduction of the alkene double bond.[7]

Q2: Which synthetic route generally provides the highest yield?

A2: While the yield can be highly dependent on the optimization of reaction conditions, the hydrogenation of the corresponding 3-(2-Chloro-4-fluorophenyl)cinnamic acid often provides high yields, typically exceeding 90%, with high selectivity.[7] The Malonic Ester Synthesis can also be high-yielding, but may be more susceptible to side reactions if not carefully controlled. The Heck reaction yield can be variable based on the catalyst system and reaction conditions employed.

Q3: What are the main safety precautions to consider during the synthesis?

A3: Safety is paramount in any chemical synthesis. Key precautions include:

  • Working in a well-ventilated fume hood.

  • Using appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Handling reagents like sodium ethoxide (flammable and corrosive) and benzyl halides (lachrymators) with extreme care.

  • Being cautious with palladium catalysts, which can be pyrophoric.

  • Properly quenching reactions and disposing of chemical waste according to institutional guidelines.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound for each of the primary synthetic routes.

Route 1: Malonic Ester Synthesis

Problem 1: Low yield of the final product.

Possible CauseSuggested Solution
Incomplete formation of the enolate. Ensure the base (e.g., sodium ethoxide) is fresh and used in a strictly anhydrous solvent (e.g., absolute ethanol). The pKa of the alpha-hydrogens of diethyl malonate is around 13, so a sufficiently strong base is required for complete deprotonation.[1][5]
Side reaction: Dialkylation of the malonic ester. Use a slight excess of diethyl malonate relative to the 2-chloro-4-fluorobenzyl halide to favor mono-alkylation. Add the alkylating agent slowly to the enolate solution.[4]
Incomplete hydrolysis of the diethyl ester. Ensure complete saponification by using a sufficient excess of a strong base (e.g., NaOH or KOH) and adequate heating time. Monitor the reaction by TLC until the starting diester is consumed.
Incomplete decarboxylation. After acidification, ensure the reaction mixture is heated to a sufficiently high temperature (typically reflux) for an adequate period to drive the decarboxylation to completion.

Problem 2: Presence of significant impurities in the final product.

Possible CauseSuggested Solution
Unreacted starting materials. Improve reaction monitoring (e.g., TLC, GC) to ensure the reaction goes to completion. Adjust reaction time and temperature as needed.
Dialkylated by-product. Follow the suggestions in Problem 1 to minimize dialkylation. Purification by recrystallization or column chromatography may be necessary.[8]
Impurities from the starting benzyl halide. Ensure the purity of the 2-chloro-4-fluorobenzyl halide before use. Purification by distillation or chromatography may be required.
Route 2: Heck Reaction

Problem 1: Low or no product formation.

Possible CauseSuggested Solution
Catalyst deactivation. Use a phosphine-free palladium catalyst or a robust ligand that is resistant to oxidation. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Poor choice of base. The choice of base is critical. Organic bases like triethylamine or inorganic bases such as potassium carbonate are commonly used. The optimal base may need to be determined empirically.
Steric hindrance from the ortho-chloro substituent. The chloro group at the ortho position can sterically hinder the oxidative addition step. Using a bulkier phosphine ligand or a more active catalyst system may be necessary to overcome this.

Problem 2: Formation of side products.

Possible CauseSuggested Solution
Homocoupling of the aryl halide. This can occur at higher temperatures. Optimize the reaction temperature and catalyst loading to minimize this side reaction.
Isomerization of the double bond in the product. The use of certain ligands and reaction conditions can lead to the formation of regioisomers. Screening different ligands and solvents can help to improve the regioselectivity.
Route 3: Hydrogenation of 3-(2-Chloro-4-fluorophenyl)cinnamic acid

Problem 1: Incomplete reduction of the double bond.

Possible CauseSuggested Solution
Inactive catalyst. Use a fresh, high-quality hydrogenation catalyst such as Palladium on Carbon (Pd/C). Ensure the catalyst is not poisoned by impurities in the substrate or solvent.
Insufficient hydrogen pressure or reaction time. Increase the hydrogen pressure and/or the reaction time. Monitor the reaction progress by TLC or GC to determine the optimal conditions.
Mass transfer limitations. Ensure vigorous stirring to maintain good contact between the substrate, catalyst, and hydrogen gas.

Problem 2: Reduction of the aromatic ring or dehalogenation.

Possible CauseSuggested Solution
Harsh reaction conditions. Use milder reaction conditions (lower temperature and pressure) to selectively reduce the alkene double bond without affecting the aromatic ring or the halogen substituents.[7]
Over-active catalyst. While a highly active catalyst is desirable, an overly active one can lead to undesired side reactions. Screening different types of catalysts (e.g., different Pd loadings on carbon) may be beneficial.

Data Presentation

The following table summarizes typical yields for the different synthetic routes. Please note that these are general ranges and can be significantly influenced by specific experimental conditions.

Synthetic RouteStarting MaterialsKey ReagentsTypical Yield RangeReference
Malonic Ester Synthesis 2-Chloro-4-fluorobenzyl halide, Diethyl malonateSodium ethoxide, NaOH/KOH, Acid70-85%[9]
Heck Reaction 1-Bromo-2-chloro-4-fluorobenzene, Acrylic acidPalladium catalyst, Base60-80%[9]
Hydrogenation 3-(2-Chloro-4-fluorophenyl)cinnamic acidH₂, Pd/C catalyst>90%[7]

Experimental Protocols

Protocol 1: Malonic Ester Synthesis of this compound
  • Enolate Formation: In a round-bottom flask under an inert atmosphere, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide. Cool the solution to 0 °C and add diethyl malonate dropwise with stirring.

  • Alkylation: To the sodium ethoxide solution, add 2-chloro-4-fluorobenzyl chloride (or bromide) dropwise at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Hydrolysis: Cool the reaction mixture and add a solution of sodium hydroxide in water/ethanol. Reflux the mixture for 2-3 hours to hydrolyze the ester groups.

  • Decarboxylation and Isolation: After cooling, remove the ethanol under reduced pressure. Dilute the residue with water and wash with an organic solvent (e.g., diethyl ether) to remove any neutral impurities. Carefully acidify the aqueous layer with concentrated HCl until the pH is ~1-2. Heat the acidic solution to reflux for 4-6 hours to effect decarboxylation. Cool the solution to induce precipitation of the product. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Heck Reaction for the Synthesis of 3-(2-Chloro-4-fluorophenyl)acrylic acid (precursor to the target molecule)
  • Reaction Setup: To a reaction vessel, add 1-bromo-2-chloro-4-fluorobenzene, acrylic acid, a palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (if necessary), and a base (e.g., K₂CO₃) in a solvent such as DMF or acetonitrile.

  • Reaction: Heat the mixture under an inert atmosphere to the desired temperature (typically 80-120 °C) and stir until the starting aryl halide is consumed as monitored by TLC or GC.

  • Work-up and Isolation: Cool the reaction mixture, dilute with water, and acidify with HCl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude acrylic acid derivative can then be purified by recrystallization or column chromatography. The subsequent hydrogenation of the acrylic acid would follow Protocol 3.

Protocol 3: Hydrogenation of 3-(2-Chloro-4-fluorophenyl)cinnamic acid
  • Reaction Setup: In a hydrogenation vessel, dissolve 3-(2-Chloro-4-fluorophenyl)cinnamic acid in a suitable solvent such as ethanol, methanol, or ethyl acetate. Add a catalytic amount of 10% Pd/C.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) and stir the mixture vigorously at room temperature until the reaction is complete (as monitored by TLC or the cessation of hydrogen uptake).

  • Work-up and Isolation: Carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization if necessary.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Malonic Ester Synthesis

Troubleshooting_Malonic_Ester_Synthesis start Low Yield of Final Product cause1 Incomplete Enolate Formation start->cause1 cause2 Dialkylation Side Reaction start->cause2 cause3 Incomplete Hydrolysis start->cause3 cause_decarboxylation Incomplete Decarboxylation start->cause_decarboxylation solution1 Use fresh, anhydrous base and solvent cause1->solution1 solution2 Use excess malonic ester Slow addition of alkyl halide cause2->solution2 solution3 Increase base concentration and/or heating time cause3->solution3 solution_decarboxylation Increase heating time/temperature after acidification cause_decarboxylation->solution_decarboxylation

Caption: Troubleshooting workflow for low yield in Malonic Ester Synthesis.

Comparative Workflow of Synthesis Routes

Synthesis_Routes_Comparison cluster_malonic Malonic Ester Synthesis cluster_heck Heck Reaction & Hydrogenation cluster_hydrogenation Cinnamic Acid Hydrogenation malonic_start 2-Chloro-4-fluorobenzyl halide + Diethyl malonate malonic_inter Alkylation & Hydrolysis malonic_start->malonic_inter malonic_end Decarboxylation malonic_inter->malonic_end final_product 3-(2-Chloro-4-fluorophenyl) propanoic acid malonic_end->final_product heck_start Aryl Halide + Acrylic Acid heck_inter Heck Coupling heck_start->heck_inter heck_end Hydrogenation heck_inter->heck_end heck_end->final_product cinnamic_start Substituted Cinnamic Acid cinnamic_end Hydrogenation cinnamic_start->cinnamic_end cinnamic_end->final_product

Caption: Comparison of the main synthetic pathways.

References

Technical Support Center: Synthesis of 3-(2-Chloro-4-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-Chloro-4-fluorophenyl)propanoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Ineffective Enolate Formation: The base used may be too weak or not fresh. The reaction may not have been run under anhydrous conditions.- Use a fresh, strong base like sodium ethoxide. - Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Alkylating Agent Reactivity: The 2-chloro-4-fluorobenzyl halide may be old or degraded.- Use a freshly prepared or recently purchased 2-chloro-4-fluorobenzyl halide.
Incorrect Reaction Temperature: The temperature for the alkylation or hydrolysis/decarboxylation may be too low.- For alkylation, ensure the temperature is appropriate for the chosen solvent and base. - For hydrolysis and decarboxylation, ensure sufficient heating to drive the reaction to completion.
Presence of a Significant Amount of Dialkylated Product Stoichiometry: An excess of the alkylating agent or base relative to the malonic ester was used.- Use a 1:1 molar ratio of diethyl malonate to the 2-chloro-4-fluorobenzyl halide. A slight excess of the malonic ester can favor mono-alkylation.[1] - Add the alkylating agent slowly to the reaction mixture to allow it to react with the malonate enolate before it can react with the mono-alkylated product's enolate.[1]
Reaction Conditions: The reaction was run at a high concentration or for an extended period after the initial alkylation was complete.- Consider using a slightly lower reaction temperature. - Monitor the reaction by TLC to determine the optimal reaction time.
Isolation of an Alkene Byproduct E2 Elimination: The basic conditions promoted the elimination of HX from the 2-chloro-4-fluorobenzyl halide. This is more likely with secondary or tertiary halides, but can occur with primary halides under forcing conditions.[1]- Use a primary 2-chloro-4-fluorobenzyl halide (chloride or bromide) as they are less prone to elimination.[1] - Maintain a controlled reaction temperature; avoid excessive heating during the alkylation step.
Incomplete Hydrolysis of the Ester Insufficient Acid/Base or Reaction Time: The concentration of the acid or base used for hydrolysis may be too low, or the reaction was not heated for a sufficient duration.- Use a sufficient excess of a strong acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH). - Ensure the hydrolysis step is heated under reflux for an adequate amount of time, monitoring by TLC for the disappearance of the ester intermediate.
Incomplete Decarboxylation Insufficient Heating: The temperature was not high enough to induce the loss of CO₂ from the malonic acid intermediate.- After hydrolysis, ensure the reaction mixture is heated to a sufficiently high temperature (typically the boiling point of the aqueous acid) to drive the decarboxylation.
Presence of Unreacted Diethyl Malonate in the Final Product Inefficient Alkylation: The alkylation reaction did not go to completion.- Re-evaluate the base, solvent, and reaction time for the alkylation step. - Purification by column chromatography may be necessary to remove unreacted starting material.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method is the malonic ester synthesis.[2][3] This involves the alkylation of a malonic ester, typically diethyl malonate, with a 2-chloro-4-fluorobenzyl halide, followed by hydrolysis of the ester groups and subsequent decarboxylation to yield the desired product.

Q2: What are the primary side products I should be aware of in the malonic ester synthesis of this compound?

A2: The most significant side product is the dialkylated malonic ester, formed when the mono-alkylated intermediate reacts with a second molecule of the 2-chloro-4-fluorobenzyl halide.[1] Another potential side product is an alkene resulting from the E2 elimination of the benzyl halide under basic conditions.[1]

Q3: How can I minimize the formation of the dialkylated side product?

A3: To minimize dialkylation, it is crucial to control the stoichiometry of the reactants. Using a 1:1 molar ratio of diethyl malonate to the 2-chloro-4-fluorobenzyl halide is recommended. A slight excess of diethyl malonate can also be beneficial.[1] Additionally, a slow, dropwise addition of the alkylating agent to the malonate enolate solution can help to favor the mono-alkylation product.[1]

Q4: Are there any specific considerations related to the 2-chloro-4-fluorobenzyl halide?

A4: As a primary benzyl halide, it is a good substrate for the Sₙ2 reaction required for alkylation. However, like all alkyl halides, it should be pure and dry. The presence of the electron-withdrawing chloro and fluoro groups on the aromatic ring can slightly influence the reactivity of the benzylic position, but it is not expected to fundamentally change the course of the malonic ester synthesis.

Q5: What are the typical conditions for the hydrolysis and decarboxylation steps?

A5: After the alkylation step, the resulting substituted malonic ester is typically hydrolyzed by heating with a strong acid, such as aqueous hydrochloric acid or sulfuric acid. This process cleaves the ester groups to form a dicarboxylic acid intermediate. Continued heating of this acidic solution leads to decarboxylation, where one of the carboxylic acid groups is eliminated as carbon dioxide to give the final product.

Experimental Protocols

Malonic Ester Synthesis of this compound

This protocol is a general procedure based on the principles of the malonic ester synthesis and may require optimization.

Step 1: Alkylation of Diethyl Malonate

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (nitrogen or argon), prepare a solution of sodium ethoxide in absolute ethanol. This can be done by carefully adding sodium metal (1.0 eq) to anhydrous ethanol.

  • To the sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature.

  • After the addition is complete, stir the mixture for 30-60 minutes to ensure complete formation of the enolate.

  • Add a solution of 2-chloro-4-fluorobenzyl chloride (1.0 eq) in a minimal amount of absolute ethanol to the dropping funnel and add it dropwise to the reaction mixture.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-(2-chloro-4-fluorobenzyl)malonate.

Step 2: Hydrolysis and Decarboxylation

  • To the crude diethyl 2-(2-chloro-4-fluorobenzyl)malonate, add an excess of concentrated hydrochloric acid (e.g., 6M HCl).

  • Heat the mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by TLC for the disappearance of the ester.

  • After completion, cool the reaction mixture in an ice bath to precipitate the crude this compound.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the purified product.

Visualizations

Logical Workflow for Troubleshooting Synthesis

Troubleshooting_Workflow Start Start Synthesis Check_Yield Low or No Product? Start->Check_Yield Check_Purity Product Contaminated? Check_Yield->Check_Purity No Troubleshoot_Enolate Check Enolate Formation: - Base strength/freshness - Anhydrous conditions Check_Yield->Troubleshoot_Enolate Yes Successful_Synthesis Successful Synthesis Check_Purity->Successful_Synthesis No Troubleshoot_Dialkylation Dialkylation Issue: - Adjust stoichiometry - Slow addition of alkylating agent Check_Purity->Troubleshoot_Dialkylation Yes Troubleshoot_Alkylating_Agent Check Alkylating Agent: - Purity and age Troubleshoot_Enolate->Troubleshoot_Alkylating_Agent Troubleshoot_Temp Check Reaction Temperature: - Alkylation and Decarboxylation Troubleshoot_Alkylating_Agent->Troubleshoot_Temp Troubleshoot_Temp->Start Re-run Experiment Troubleshoot_Elimination Elimination Byproduct: - Use primary halide - Control temperature Troubleshoot_Dialkylation->Troubleshoot_Elimination Troubleshoot_Hydrolysis Incomplete Hydrolysis: - Increase acid/base concentration - Extend reaction time Troubleshoot_Elimination->Troubleshoot_Hydrolysis Troubleshoot_Decarboxylation Incomplete Decarboxylation: - Ensure sufficient heating Troubleshoot_Hydrolysis->Troubleshoot_Decarboxylation Troubleshoot_Decarboxylation->Start Re-run Experiment

Caption: A flowchart for troubleshooting common issues in the synthesis.

Synthesis Pathway and Potential Side Reactions

Synthesis_Pathway cluster_main Main Synthetic Route cluster_side Potential Side Reactions Diethyl_Malonate Diethyl Malonate Enolate Malonate Enolate Diethyl_Malonate->Enolate Base (NaOEt) Alkylated_Ester Diethyl 2-(2-chloro-4-fluorobenzyl)malonate Enolate->Alkylated_Ester Alkylation (Sₙ2) Alkylating_Agent 2-Chloro-4-fluorobenzyl halide Alkylating_Agent->Alkylated_Ester Elimination_Product 2-Chloro-4-fluorotoluene (from elimination) Alkylating_Agent->Elimination_Product Base (E2) Dicarboxylic_Acid 2-(2-Chloro-4-fluorobenzyl)malonic acid Alkylated_Ester->Dicarboxylic_Acid Hydrolysis (H₃O⁺, Δ) Dialkylated_Product Dialkylated Malonic Ester Alkylated_Ester->Dialkylated_Product Excess Alkylating Agent / Base Final_Product This compound Dicarboxylic_Acid->Final_Product Decarboxylation (-CO₂)

Caption: The malonic ester synthesis pathway and common side reactions.

References

Technical Support Center: Optimizing Reaction Conditions for 3-(2-Chloro-4-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(2-Chloro-4-fluorophenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your experimental workflow.

Troubleshooting Guides

This section addresses common challenges encountered during the synthesis of this compound, offering potential causes and actionable solutions in a question-and-answer format.

Reaction Pathway Overview:

The synthesis of this compound can be effectively achieved through a two-step process: a Knoevenagel condensation of 2-chloro-4-fluorobenzaldehyde with malonic acid, followed by the reduction of the resulting acrylic acid derivative.

Reaction_Pathway cluster_0 Knoevenagel Condensation cluster_1 Reduction A 2-Chloro-4-fluorobenzaldehyde C (E)-3-(2-Chloro-4-fluorophenyl)acrylic acid A->C B Malonic Acid B->C D This compound C->D

Caption: Synthetic pathway for this compound.

Knoevenagel Condensation Troubleshooting

Question 1: Why is the yield of my Knoevenagel condensation of 2-chloro-4-fluorobenzaldehyde with malonic acid consistently low?

Answer: Low yields can stem from several factors, particularly related to the nature of the substituted benzaldehyde and reaction conditions.

  • Potential Causes:

    • Suboptimal Reaction Temperature: The reaction may be too slow at room temperature or, conversely, side reactions may be favored at excessively high temperatures.

    • Inefficient Catalyst: The basic catalyst (e.g., piperidine, pyridine, or ammonium acetate) may be impure, deactivated, or used in a suboptimal concentration.

    • Presence of Water: The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium.

    • Impure Reactants: Impurities in the 2-chloro-4-fluorobenzaldehyde or malonic acid can interfere with the reaction.

  • Troubleshooting Steps:

    • Optimize Temperature: Systematically vary the reaction temperature. While some condensations work at room temperature, gentle heating (e.g., 40-80°C) can often improve the rate and yield.[1]

    • Catalyst Selection and Purity: Use a fresh or purified catalyst. Ensure the correct stoichiometric amount is used; an excess can sometimes promote side reactions. For this specific substrate, pyridine is a commonly used solvent and catalyst.

    • Water Removal: If the reaction is conducted in a solvent like toluene, consider using a Dean-Stark apparatus to remove water as it is formed.

    • Reactant Purity: Ensure 2-chloro-4-fluorobenzaldehyde is free from the corresponding carboxylic acid (a common impurity from oxidation) by checking its purity via TLC or NMR. Use high-purity malonic acid.

Question 2: I am observing significant side product formation in my Knoevenagel condensation. What are these side products and how can I minimize them?

Answer: The primary side reactions are typically Michael addition and self-condensation of the aldehyde.

  • Common Side Products:

    • Michael Addition Product: The highly activated α,β-unsaturated product can react with another molecule of the malonic acid enolate. This is more likely with longer reaction times and higher temperatures.[1]

    • Self-Condensation of Aldehyde: This is more prevalent when using stronger bases.

  • Minimization Strategies:

    • Choice of Base: Employ a weak base like pyridine or piperidine.

    • Stoichiometry Control: Use a slight excess of malonic acid to ensure the aldehyde is fully consumed, but avoid a large excess which could favor the Michael addition.

    • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC). Once the starting aldehyde is consumed, proceed with the work-up to prevent the formation of byproducts.[1]

Reduction Step Troubleshooting

Question 3: The reduction of (E)-3-(2-chloro-4-fluorophenyl)acrylic acid is incomplete or results in side products. What are the potential issues?

Answer: Incomplete reduction or the formation of byproducts can be due to the choice of reducing agent, catalyst activity, or reaction conditions. A common method for this reduction is catalytic hydrogenation.

  • Potential Causes:

    • Catalyst Deactivation: The palladium on carbon (Pd/C) catalyst can be deactivated by impurities, particularly sulfur-containing compounds, or by improper handling.

    • Insufficient Hydrogen Pressure: The pressure of hydrogen gas may not be adequate for the reaction to proceed to completion in a reasonable timeframe.

    • Solvent Effects: The choice of solvent can influence the reaction rate and selectivity.

    • Over-reduction: While less common for this substrate, aggressive reducing agents or harsh conditions could potentially lead to dehalogenation.

  • Troubleshooting Steps:

    • Catalyst Quality: Use fresh, high-quality Pd/C catalyst. Ensure the catalyst is handled under an inert atmosphere as much as possible before being introduced to the reaction.

    • Hydrogen Pressure: If using a balloon of hydrogen, ensure it is freshly filled and that the system is properly purged. For larger-scale reactions, a Parr hydrogenator will provide more consistent pressure.

    • Solvent Choice: Ethyl acetate is a common and effective solvent for such hydrogenations. Methanol or ethanol can also be used.

    • Reaction Monitoring: Track the disappearance of the starting material by TLC or LC-MS to determine the reaction endpoint accurately.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for the Knoevenagel condensation conditions?

A1: A good starting point is to react 2-chloro-4-fluorobenzaldehyde with 1.1 to 1.5 equivalents of malonic acid in pyridine, which acts as both the solvent and catalyst. The reaction can be heated to reflux (around 115°C) and monitored by TLC.

Q2: What is a reliable method for the reduction of the acrylic acid intermediate?

A2: Catalytic hydrogenation using 5-10 mol% of 10% Palladium on Carbon (Pd/C) in a solvent like ethyl acetate or methanol under a hydrogen atmosphere (balloon or Parr apparatus) is a standard and effective method. The reaction is typically run at room temperature until the starting material is consumed.

Q3: How can I purify the final product, this compound?

A3: The crude product can often be purified by recrystallization. A common solvent system for recrystallizing substituted phenylpropanoic acids is a mixture of toluene and hexane or ethanol and water. Column chromatography on silica gel can also be used if recrystallization is not effective.

Q4: Are there alternative synthetic routes to this compound?

A4: Yes, other routes are possible, though the Knoevenagel condensation followed by reduction is often efficient. Alternatives include:

  • Malonic Ester Synthesis: This would involve reacting 2-chloro-4-fluorobenzyl bromide with diethyl malonate, followed by hydrolysis and decarboxylation.[2]

  • Heck Reaction: Coupling of 2-chloro-4-fluorobromobenzene with acrylic acid using a palladium catalyst could yield the acrylic acid intermediate, which would then be reduced.

Data Presentation

Table 1: Representative Reaction Conditions for Knoevenagel Condensation

ParameterCondition
Aldehyde2-Chloro-4-fluorobenzaldehyde
Active Methylene CompoundMalonic Acid (1.2 eq)
Catalyst/SolventPyridine
TemperatureReflux (~115°C)
Typical Reaction Time2-4 hours
Representative Yield70-85%

Table 2: Representative Conditions for Catalytic Hydrogenation

ParameterCondition
Substrate(E)-3-(2-Chloro-4-fluorophenyl)acrylic acid
Catalyst10% Pd/C (5 mol%)
SolventEthyl Acetate
Hydrogen SourceH₂ balloon or Parr apparatus
TemperatureRoom Temperature
Typical Reaction Time4-12 hours
Representative Yield>95%

Experimental Protocols

Protocol 1: Synthesis of (E)-3-(2-Chloro-4-fluorophenyl)acrylic acid via Knoevenagel Condensation
  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-chloro-4-fluorobenzaldehyde (10 mmol, 1.59 g) and malonic acid (15 mmol, 1.56 g) in pyridine (15 mL).[3]

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by TLC until the aldehyde spot is no longer visible.

  • After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated HCl.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain the pure (E)-3-(2-chloro-4-fluorophenyl)acrylic acid.

Protocol 2: Synthesis of this compound via Reduction
  • To a solution of (E)-3-(2-chloro-4-fluorophenyl)acrylic acid (10 mmol, 2.01 g) in ethyl acetate (50 mL), add 10% Pd/C (10 mol% Pd).

  • Seal the flask and purge with hydrogen gas.

  • Stir the mixture vigorously under a hydrogen atmosphere (balloon) at room temperature for 4-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene-hexane).

Visualizations

Knoevenagel_Troubleshooting Start Low Yield in Knoevenagel Condensation Cause1 Suboptimal Temperature Start->Cause1 Cause2 Inefficient Catalyst Start->Cause2 Cause3 Presence of Water Start->Cause3 Cause4 Impure Reactants Start->Cause4 Solution1 Optimize temperature (e.g., 40-80°C) Cause1->Solution1 Solution2 Use fresh/purified catalyst Cause2->Solution2 Solution3 Use Dean-Stark trap Cause3->Solution3 Solution4 Purify starting materials Cause4->Solution4

Caption: Troubleshooting logic for low yield in Knoevenagel condensation.

References

stability issues of 3-(2-Chloro-4-fluorophenyl)propanoic acid in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3-(2-Chloro-4-fluorophenyl)propanoic acid in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing aqueous solutions of this compound?

A1: To minimize degradation, aqueous solutions of this compound should be stored at low temperatures (2-8°C) and protected from light. For long-term storage, it is advisable to prepare aliquots of stock solutions in an organic solvent like DMSO and dilute to the final aqueous concentration immediately before use. The pH of the aqueous solution should be maintained close to neutral, as acidic or basic conditions can accelerate hydrolysis.

Q2: What are the potential degradation pathways for this compound in an aqueous solution?

A2: Based on its chemical structure, a substituted phenylpropanoic acid, potential degradation pathways in aqueous solution include hydrolysis of the carboxylic acid group, oxidation of the propyl chain, and photodegradation of the aromatic ring.[1][2][3] The presence of halogen substituents (chloro and fluoro) on the phenyl ring may influence the rate and products of degradation.

Q3: How do pH and temperature affect the stability of this compound?

A3: Both pH and temperature are critical factors. Phenylpropanoic acids can be susceptible to acid- or base-catalyzed hydrolysis, although the carboxylic acid functional group is generally stable.[4][5] Elevated temperatures will likely accelerate all degradation processes. It is crucial to control these parameters in your experiments to ensure the stability of the compound.

Q4: Are there any known incompatibilities with common buffers or excipients?

Troubleshooting Guide

Q1: I am observing a loss of my compound over time in my aqueous experimental setup. What could be the cause?

A1: A gradual loss of the compound could be due to several factors:

  • Degradation: The compound may be degrading under your experimental conditions (pH, temperature, light exposure). Review the storage and handling recommendations in the FAQs.

  • Adsorption: The compound might be adsorbing to the surface of your experimental vessels (e.g., plastic tubes, glass vials). Using silanized glassware or low-adsorption plasticware can mitigate this.

  • Precipitation: The compound's solubility in your aqueous buffer may be limited. Ensure that the concentration you are using is below its solubility limit at the experimental temperature.

Q2: My HPLC analysis shows extra peaks that were not present in the initial solution. What are these?

A2: The appearance of new peaks in your chromatogram is a strong indication of degradation. These new peaks represent degradation products. To identify them, you can perform a forced degradation study (see the experimental protocol below) to intentionally generate these degradants and then use techniques like LC-MS to determine their molecular weights and structures.

Q3: The biological activity of my compound seems to decrease in my cell-based assay over a few days. Is this related to stability?

A3: Yes, a decrease in biological activity is a common consequence of compound degradation. If the parent compound is degrading into inactive or less active products, the overall efficacy of your solution will diminish over time. It is essential to use freshly prepared solutions or to have established the stability of your compound in the assay medium for the duration of the experiment.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a typical forced degradation study to investigate the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Place 1 mL of the stock solution in an oven at 60°C for 24 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Control Sample: Mix 1 mL of the stock solution with 1 mL of purified water and keep at 2-8°C.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze all samples by a validated stability-indicating HPLC method.

Recommended HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 220 nm or 264 nm).[6][7]

  • Injection Volume: 10 µL.

Data Presentation

Table 1: Hypothetical Results of a Forced Degradation Study for this compound

Stress ConditionIncubation Time (hours)Temperature (°C)% DegradationNumber of Degradation Products
0.1 M HCl2460~15%2
0.1 M NaOH2460~25%3
3% H₂O₂24Room Temp~30%4
Thermal2460~10%1
Photolytic (UV)24Room Temp~40%>5
Control244<1%0

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.

Mandatory Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Aliquot Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Aliquot Oxidation Oxidative Degradation (3% H2O2, RT) Stock->Oxidation Aliquot Thermal Thermal Degradation (60°C) Stock->Thermal Aliquot Photo Photolytic Degradation (UV Light, RT) Stock->Photo Aliquot Control Control (Water, 4°C) Stock->Control Aliquot Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute All Samples Oxidation->Dilute Thermal->Dilute Photo->Dilute Control->Dilute Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for a forced degradation study.

Hypothetical_Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation Parent This compound Decarboxylation Decarboxylation Product Parent->Decarboxylation H+/OH-, Heat Hydroxylation Hydroxylated Metabolite Parent->Hydroxylation H2O2 SideChainOxidation Side-chain Oxidation Product Parent->SideChainOxidation H2O2 Dehalogenation Dechlorination/Defluorination Parent->Dehalogenation UV Light RingCleavage Aromatic Ring Cleavage Products Dehalogenation->RingCleavage UV Light

Caption: Hypothetical degradation pathways.

References

troubleshooting bioassays with 3-(2-Chloro-4-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 3-(2-Chloro-4-fluorophenyl)propanoic acid in bioassays. The following information is based on a hypothetical scenario where this compound acts as an inhibitor of a generic cellular kinase, "Kinase X," which is part of a pro-proliferative signaling pathway.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue 1: Inconsistent IC50 Values in Kinase Inhibition Assay

Question: We are observing significant variability in the IC50 values for this compound in our in vitro kinase inhibition assay. What could be the cause?

Answer: Inconsistent IC50 values can stem from several factors related to compound handling, assay setup, and data analysis.

  • Compound Stability and Solubility: Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) and that the stock solution is stored correctly (e.g., at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles). Precipitates in the stock or working solutions can lead to inaccurate concentrations.

  • Assay Conditions: Variations in incubation time, temperature, or ATP concentration can affect enzyme kinetics and, consequently, the apparent IC50 value. It is crucial to maintain consistent assay conditions across all experiments.

  • Enzyme Activity: The activity of Kinase X might vary between batches or with storage time. Always run a positive control (a known inhibitor) and a negative control (vehicle only) to normalize the results and monitor the enzyme's performance.

A troubleshooting workflow for this issue is presented below:

A Inconsistent IC50 Values B Check Compound Solubility & Stability A->B C Verify Assay Conditions A->C D Assess Enzyme Activity A->D E Precipitate Visible? B->E F Consistent Incubation Time & Temp? C->F G Consistent Positive Control IC50? D->G E->C No H Prepare Fresh Stock Solution E->H Yes F->G Yes I Standardize Protocol Execution F->I No J Use New Enzyme Batch G->J No K Problem Resolved G->K Yes H->K I->K J->K

Troubleshooting workflow for inconsistent IC50 values.
Issue 2: High Background Signal in Cell-Based Assays

Question: In our cell viability assay (e.g., MTT or resazurin-based), we are seeing a high background signal in the wells with the highest concentrations of this compound, even in the absence of cells. Why is this happening?

Answer: This is likely due to a direct chemical interaction between your compound and the assay reagent.

  • Compound Interference: this compound may directly reduce the viability dye (e.g., MTT, resazurin), leading to a false-positive signal.

  • Compound Absorbance/Fluorescence: The compound itself might absorb light or fluoresce at the same wavelength used for reading the assay, contributing to the background.

To address this, you should always include a "compound only" control (wells with the compound in media but without cells) for all concentrations tested. The signal from these wells should be subtracted from the signal of the corresponding wells with cells.

Control TypeComponentsPurpose
No-Cell Control Media + Assay ReagentMeasures background signal of the media and reagent.
Compound-Only Control Media + Compound + Assay ReagentMeasures interference of the compound with the assay reagent.
Vehicle Control Media + Cells + Vehicle + Assay ReagentRepresents 100% cell viability.
Issue 3: Unexpected Increase in Cell Proliferation at Low Concentrations

Question: We observe a slight but statistically significant increase in cell proliferation at very low concentrations of this compound, while higher concentrations are inhibitory as expected. Is this a real effect?

Answer: This phenomenon is known as hormesis and is occasionally observed with bioactive compounds. It is characterized by a biphasic dose-response curve where low doses stimulate and high doses inhibit.

  • Off-Target Effects: At low concentrations, the compound might interact with other cellular targets, leading to a modest pro-proliferative signal that is overcome by the primary inhibitory effect at higher concentrations.

  • Stress Response: Cells may mount a compensatory, pro-survival response to a low-level toxic insult, resulting in a temporary increase in metabolic activity or proliferation.

It is important to characterize this effect with additional experiments, such as using orthogonal assays (e.g., direct cell counting in addition to a metabolic assay) to confirm if the observation reflects a true increase in cell number.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound? A1: Based on its chemical structure, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For cell culture experiments, DMSO is typically used for initial stock solutions. It is crucial to ensure the final concentration of the solvent in the assay medium is low (usually <0.5%) and consistent across all treatments to avoid solvent-induced artifacts.

Q2: How should I store the stock solution of this compound? A2: Stock solutions in DMSO should be stored at -20°C or -80°C. To maintain stability and prevent degradation from repeated freeze-thaw cycles, it is recommended to prepare small-volume aliquots. Before use, thaw an aliquot completely and bring it to room temperature.

Q3: What is the hypothetical mechanism of action for this compound? A3: In our illustrative model, this compound acts as an ATP-competitive inhibitor of Kinase X. By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of downstream substrate proteins, thereby inhibiting the signaling pathway that promotes cell proliferation.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor KinaseX Kinase X Receptor->KinaseX activates Substrate Substrate Protein KinaseX->Substrate phosphorylates ADP ADP KinaseX->ADP pSubstrate Phosphorylated Substrate Substrate->pSubstrate Compound This compound Compound->KinaseX inhibits ATP ATP ATP->KinaseX Proliferation Cell Proliferation pSubstrate->Proliferation

Hypothetical signaling pathway for Kinase X inhibition.

Experimental Protocols

Protocol 1: In Vitro Kinase X Inhibition Assay

This protocol describes a generic kinase assay to determine the IC50 of this compound.

  • Prepare Reagents:

    • Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Kinase X: Dilute to 2x the final concentration in Kinase Assay Buffer.

    • Substrate Peptide: Dilute to 2x the final concentration in Kinase Assay Buffer.

    • ATP: Dilute to 2x the final concentration (e.g., 10 µM) in Kinase Assay Buffer.

    • Compound: Perform serial dilutions of this compound in DMSO, then dilute in Kinase Assay Buffer to a 4x final concentration.

  • Assay Procedure:

    • Add 5 µL of the 4x compound dilution to a 384-well plate.

    • Add 10 µL of 2x Kinase X solution and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a pre-mixed 4x ATP/Substrate solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding 20 µL of a detection reagent (e.g., ADP-Glo, PerkinElmer).

    • Incubate for 40 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay

This protocol measures the effect of the compound on the metabolic activity of a cancer cell line (e.g., HeLa).

  • Cell Seeding:

    • Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the complete medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • MTT Addition and Measurement:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C to dissolve the formazan crystals.

    • Read the absorbance at 570 nm.

A Seed Cells in 96-well Plate B Incubate 24h A->B D Treat Cells with Compound B->D C Prepare Compound Serial Dilutions C->D E Incubate 72h D->E F Add MTT Reagent E->F G Incubate 4h F->G H Add Solubilization Solution G->H I Incubate Overnight H->I J Read Absorbance at 570 nm I->J

Experimental workflow for a cell viability (MTT) assay.

Technical Support Center: Solubility Enhancement for In Vivo Studies of 3-(2-Chloro-4-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the solubility of 3-(2-Chloro-4-fluorophenyl)propanoic acid for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating this compound for in vivo studies?

A1: this compound, an arylpropanoic acid derivative, is expected to have low aqueous solubility, which can lead to poor absorption and variable exposure in animal models.[1][2][3][4] Key physicochemical properties influencing its solubility include its acidic nature (propanoic acid group), and its lipophilicity, indicated by a computed XLogP3 of 2.4.[5] Overcoming its poor solubility is critical for achieving consistent and adequate drug exposure in in vivo experiments.

Q2: What are the main strategies to increase the aqueous solubility of this compound?

A2: Several formulation strategies can be employed to enhance the solubility of poorly water-soluble carboxylic acids like this compound. These include:

  • pH Adjustment: Increasing the pH of the formulation to deprotonate the carboxylic acid group and form a more soluble salt.[6][][8]

  • Co-solvents: Using a mixture of water and water-miscible organic solvents to increase the drug's solubility.[1][9][10][11]

  • Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin complex to enhance its apparent solubility.[12][13][14]

  • Lipid-Based Formulations: Dissolving the compound in oils, surfactants, or lipids to form emulsions or self-emulsifying drug delivery systems (SEDDS).[15][16][17]

  • Particle Size Reduction: Decreasing the particle size to increase the surface area for dissolution (micronization or nanosuspension).

A systematic approach to selecting the most suitable strategy is often necessary.

Q3: Where can I find the physicochemical properties of this compound?

Physicochemical Properties (Estimated and Calculated)

PropertyEstimated/Calculated ValueSource/Method
Molecular FormulaC₉H₈ClFO₂PubChem[5]
Molecular Weight202.61 g/mol PubChem[5]
XLogP32.4PubChem (Calculated)[5]
Estimated pKa ~4.5 Based on typical pKa for arylpropanoic acids[25][26]
Estimated Aqueous Solubility Low (< 0.1 mg/mL at acidic pH) Inferred from high LogP and carboxylic acid structure

Note: The pKa and aqueous solubility are estimations and should be experimentally verified for your specific batch of the compound.

Troubleshooting Guides & Experimental Protocols

This section provides detailed methodologies for key solubilization strategies.

Strategy 1: pH Adjustment

Issue: My compound is precipitating in aqueous vehicle at neutral pH.

Troubleshooting: As a carboxylic acid, the solubility of this compound is highly pH-dependent.[27][28] At a pH below its pKa, it will be in its less soluble, protonated form. By raising the pH above its pKa, you can form the more soluble carboxylate salt.

Experimental Protocol: Preparation of a Simple Aqueous Solution via pH Adjustment

  • Determine Target Concentration: Decide on the required dosing concentration for your in vivo study (e.g., 1 mg/mL).

  • Prepare Alkaline Solution: Prepare a stock solution of a base such as 1 N Sodium Hydroxide (NaOH).

  • Dissolve the Compound:

    • Weigh the required amount of this compound.

    • Add a portion of the final required volume of water (e.g., 70%).

    • While stirring, add the NaOH solution dropwise until the compound completely dissolves.

    • Monitor the pH of the solution using a calibrated pH meter.

  • Adjust Final pH and Volume:

    • Adjust the pH to the desired level (typically between 7.0 and 8.0 for physiological compatibility) using 0.1 N HCl or 0.1 N NaOH as needed.

    • Add water to reach the final desired volume.

  • Filter Sterilization: Filter the final solution through a 0.22 µm sterile filter.

Considerations:

  • Ensure the final pH of the formulation is within a physiologically tolerable range for the intended route of administration.[1]

  • Be aware of potential precipitation upon dilution in the acidic environment of the stomach if administered orally.

Strategy 2: Utilizing Co-solvents

Issue: I need to achieve a higher concentration than what is possible with pH adjustment alone, or my compound is unstable at high pH.

Troubleshooting: Co-solvents can be used to increase the solubility of lipophilic compounds.[9] Common co-solvents for in vivo studies include polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol.[1][29]

Experimental Protocol: Preparation of a Co-solvent Formulation

  • Select Co-solvents: Choose a combination of biocompatible co-solvents. A common starting point is a mixture of PEG 400, propylene glycol, and water.

  • Solubility Screening:

    • Prepare small batches of different co-solvent systems (e.g., 30% PEG 400 / 70% Saline; 40% PEG 400 / 10% Ethanol / 50% Water).

    • Determine the saturation solubility of your compound in each system.

  • Formulation Preparation:

    • Weigh the this compound.

    • Add the organic co-solvent(s) (e.g., PEG 400, ethanol) and vortex or sonicate until the compound is fully dissolved.

    • Slowly add the aqueous component (e.g., water, saline) dropwise while stirring to avoid precipitation.

  • Final Checks: Ensure the final formulation is a clear solution and visually inspect for any precipitation.

Typical Co-solvent Systems for In Vivo Studies

Co-solvent SystemTypical CompositionRoute of Administration
PEG 400 in Saline10-60% PEG 400Oral, Intravenous
PEG 400/Ethanol/WaterVaries, e.g., 40:10:50Oral, Intravenous
Propylene Glycol/Water20-50% Propylene GlycolOral, Intravenous
Strategy 3: Cyclodextrin Complexation

Issue: My compound requires a formulation with low organic solvent content, or I am observing toxicity with co-solvents.

Troubleshooting: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their cavity, thereby increasing their apparent aqueous solubility.[12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in parenteral formulations.

Experimental Protocol: Formulation with Cyclodextrins

  • Choose a Cyclodextrin: HP-β-CD is a common choice for increasing the solubility of arylpropionic acids.[30]

  • Phase Solubility Studies:

    • Prepare aqueous solutions of the cyclodextrin at various concentrations (e.g., 0-40% w/v).

    • Add an excess amount of this compound to each solution.

    • Stir the suspensions at a constant temperature for 24-48 hours to reach equilibrium.

    • Filter the samples and analyze the supernatant for the concentration of the dissolved drug by a suitable analytical method (e.g., HPLC-UV).

    • Plot the drug solubility versus cyclodextrin concentration to determine the complexation efficiency.

  • Formulation Preparation:

    • Based on the phase solubility diagram, prepare a cyclodextrin solution at a concentration that will solubilize the target amount of your compound.

    • Slowly add the powdered compound to the cyclodextrin solution while stirring or sonicating until a clear solution is obtained.

  • Filter Sterilization: Filter the final solution through a 0.22 µm sterile filter.

Strategy 4: Lipid-Based Formulations

Issue: The compound is highly lipophilic and difficult to solubilize even with co-solvents or cyclodextrins.

Troubleshooting: For compounds with high lipophilicity, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be highly effective.[4][15][17] These formulations consist of oils, surfactants, and co-solvents that form a fine emulsion upon gentle agitation in an aqueous medium.

Experimental Protocol: Development of a Simple Lipid-Based Formulation

  • Excipient Screening:

    • Oils: Screen for solubility in various oils (e.g., medium-chain triglycerides, sesame oil).

    • Surfactants: Screen for solubility in surfactants (e.g., Cremophor® EL, Tween® 80).[1]

    • Co-solvents: Screen for solubility in co-solvents (e.g., Transcutol®, PEG 400).

  • Ternary Phase Diagram Construction:

    • Select the most promising oil, surfactant, and co-solvent.

    • Prepare various ratios of these three components and visually assess their self-emulsification properties upon dilution with water. The goal is to identify a region that forms a clear or bluish-white microemulsion.

  • Drug Loading and Formulation:

    • Select a ratio from the optimal region of the phase diagram.

    • Dissolve the this compound in the mixture of oil, surfactant, and co-solvent. Gentle heating may be required.

  • Characterization: Characterize the formulation for droplet size, drug content, and stability upon dilution.

Visual Workflow and Decision-Making

Experimental Workflow for Solubility Enhancement

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Screening cluster_2 Phase 3: Optimization & Final Selection A Determine Target Concentration & Route B Estimate/Measure pKa & Intrinsic Solubility A->B C pH Adjustment (Aqueous Buffers) B->C D Co-solvent Systems (e.g., PEG 400, PG) B->D E Cyclodextrin Complexation (e.g., HP-β-CD) B->E F Lipid-Based Systems (e.g., SEDDS) B->F G Assess Physical & Chemical Stability C->G D->G E->G F->G H Evaluate for In Vivo Tolerability G->H I Final Formulation Selection H->I

Caption: A general workflow for developing a suitable formulation.

Decision Tree for Formulation Strategy Selection

References

common impurities in 3-(2-Chloro-4-fluorophenyl)propanoic acid and their removal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of 3-(2-Chloro-4-fluorophenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

A1: Impurities in this compound typically originate from the synthetic route employed. Common synthetic pathways involve multi-step reactions, and each step can introduce specific impurities. The most likely contaminants include unreacted starting materials, byproducts from side reactions, and residual reagents or solvents. For instance, if a Wittig reaction is utilized for the synthesis of the propanoic acid chain, triphenylphosphine oxide is a common byproduct that needs to be removed.[1][2][3][4][5]

Q2: What are the common impurities that I should be looking for?

A2: While specific impurities depend on the exact synthetic method, you should anticipate the presence of:

  • Starting Materials: Unreacted precursors such as 2-chloro-4-fluorobenzaldehyde or related derivatives.

  • Isomeric Impurities: Positional isomers of the chloro and fluoro substituents on the phenyl ring that might be present in the starting materials.

  • Over- or Under-alkylated Products: If a Friedel-Crafts type reaction is involved, polysubstitution on the aromatic ring can occur.

  • Reaction-Specific Byproducts: For example, triphenylphosphine oxide from a Wittig reaction.[1][2][3][4][5]

  • Residual Solvents: Solvents used in the reaction or purification steps (e.g., toluene, hexane, ethanol, ethyl acetate).

Q3: How can I remove triphenylphosphine oxide from my product?

A3: Triphenylphosphine oxide (TPPO) is a common byproduct of Wittig reactions and can be challenging to remove completely. Several methods can be employed for its removal:

  • Crystallization: TPPO is known to be poorly soluble in nonpolar solvents like hexane and diethyl ether.[1][2] Inducing crystallization of your desired product from a mixed solvent system, such as ether/hexane, can leave the TPPO in the mother liquor.

  • Chromatography: Flash column chromatography is an effective method. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) can separate the more polar TPPO from the less polar product.

  • Precipitation with Metal Salts: Treatment with certain metal salts, like magnesium chloride (MgCl₂) or zinc chloride (ZnCl₂), can form a complex with TPPO, which then precipitates and can be filtered off.[3]

  • Acid/Base Extraction: If your product is a carboxylic acid, you can dissolve the crude mixture in an organic solvent and extract it with an aqueous base (e.g., NaOH). The deprotonated carboxylic acid will move to the aqueous layer, while the neutral TPPO will remain in the organic layer. The aqueous layer can then be acidified to precipitate the pure carboxylic acid.

Troubleshooting Guides

Problem 1: Low Purity After Initial Synthesis

Symptoms:

  • Broad melting point range.

  • Presence of multiple spots on Thin Layer Chromatography (TLC).

  • Unexpected peaks in Nuclear Magnetic Resonance (NMR) or High-Performance Liquid Chromatography (HPLC) analysis.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Reaction Monitor the reaction progress closely using TLC or HPLC. Ensure sufficient reaction time and appropriate temperature. Consider adding a slight excess of one reagent if stoichiometry is critical.
Side Reactions Optimize reaction conditions (temperature, concentration, catalyst) to minimize the formation of byproducts. Refer to literature for established protocols for similar compounds.
Contaminated Starting Materials Verify the purity of your starting materials before beginning the synthesis. Purify them if necessary.
Problem 2: Difficulty in Removing Impurities by Recrystallization

Symptoms:

  • Oiling out of the product instead of crystallization.

  • Poor recovery of the purified product.

  • Impurities co-crystallizing with the product.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Solvent System The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] Experiment with a range of single and mixed solvent systems. Common choices for similar phenylpropanoic acids include toluene/hexane, ethanol/water, and ethyl acetate/hexane.[6]
Cooling Rate is Too Fast Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities within the crystal lattice.
Supersaturation If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.
Presence of Soluble Impurities If impurities have similar solubility profiles to the product, a single recrystallization may not be sufficient. Consider a multi-step purification approach, such as combining recrystallization with column chromatography.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent is critical and may require some optimization.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Toluene, Hexane, Ethanol, Water, Ethyl Acetate, or a mixture thereof)[6]

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture while stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography for High Purity

For achieving high purity, especially when dealing with closely related impurities, column chromatography is recommended.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Eluent system (e.g., a gradient of ethyl acetate in hexane)

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a silica gel column using the chosen eluent system (wet packing is generally preferred).

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. A gradual increase in the polarity of the eluent (e.g., increasing the percentage of ethyl acetate in hexane) is often effective for separating compounds with different polarities.

  • Fraction Collection: Collect the eluate in fractions and monitor the separation using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizing Experimental Workflows

impurity_removal_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis raw_product Crude Product (with impurities) recrystallization Recrystallization raw_product->recrystallization Initial Cleanup acid_base_extraction Acid-Base Extraction raw_product->acid_base_extraction For Acidic Compounds tlc TLC recrystallization->tlc Check Purity column_chromatography Column Chromatography hplc HPLC/NMR column_chromatography->hplc Final Check acid_base_extraction->tlc tlc->column_chromatography If Impure tlc->hplc If Pure pure_product Pure Product hplc->pure_product

Caption: A general workflow for the purification and analysis of this compound.

troubleshooting_logic start Low Purity Detected check_reaction Review Synthesis Protocol start->check_reaction check_starting_materials Analyze Starting Materials start->check_starting_materials optimize_conditions Optimize Reaction Conditions check_reaction->optimize_conditions check_starting_materials->optimize_conditions purification_strategy Select Purification Method optimize_conditions->purification_strategy recrystallization Recrystallization purification_strategy->recrystallization For Crystalline Solids chromatography Column Chromatography purification_strategy->chromatography For Difficult Separations re_analyze Re-analyze Purity recrystallization->re_analyze chromatography->re_analyze

Caption: A logical troubleshooting guide for addressing low purity issues in the synthesis of this compound.

References

Technical Support Center: 3-(2-Chloro-4-fluorophenyl)propanoic Acid Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(2-Chloro-4-fluorophenyl)propanoic acid. The information provided is based on established principles of microbial and chemical degradation of structurally related halogenated aromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the likely initial steps in the microbial degradation of this compound?

A1: Based on studies of similar halogenated aromatic compounds, the initial degradation of this compound is expected to proceed via one of two primary routes:

  • Side-chain degradation: The propanoic acid side chain can be shortened through a process similar to fatty acid beta-oxidation. This would involve the sequential removal of two-carbon units.[1][2][3][4][5]

  • Aromatic ring modification: The aromatic ring can undergo hydroxylation, where a hydroxyl group is added to the ring.[6][7][8][9] Dehalogenation, the removal of chlorine or fluorine, can also occur, often initiated by mono- or dioxygenase enzymes.[10][11][12][13][14][15]

Q2: Can the chlorine and fluorine atoms be removed during microbial degradation?

A2: Yes, microorganisms have evolved enzymatic mechanisms to remove halogen substituents from aromatic rings. This process, known as dehalogenation, can occur under both aerobic and anaerobic conditions.[10][11][12][13][14] The carbon-fluorine bond is generally more stable and resistant to degradation than the carbon-chlorine bond.[16]

Q3: What are the expected major metabolic intermediates?

A3: The specific intermediates will depend on the dominant degradation pathway. Potential metabolites include:

  • From side-chain oxidation: Cinnamic acid derivatives (if dehydrogenation occurs first) or benzoic acid derivatives (after side-chain cleavage).[2]
  • From ring hydroxylation and dehalogenation: Chlorinated or fluorinated catechols and their ring-cleavage products.[15][17] Complete dehalogenation could lead to catechols that are further metabolized.

Q4: Are there any abiotic degradation pathways for this compound?

A4: Abiotic degradation, such as photolysis (degradation by light) or hydrolysis (reaction with water), may occur. Halogenated aromatic compounds can be susceptible to photodegradation, especially in the presence of sensitizing agents. Hydrolysis is less likely to be a major degradation pathway for the aromatic ring under typical environmental conditions but could potentially affect the carboxylic acid group.

Troubleshooting Guides

HPLC Analysis
IssuePossible Cause(s)Suggested Solution(s)
Poor peak shape (tailing) - Secondary interactions with the stationary phase.- Inappropriate mobile phase pH.- Use a high-purity silica column.- Add a competing base (e.g., triethylamine) to the mobile phase.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.[18][19]
Inconsistent retention times - Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Column degradation.- Ensure the mobile phase is well-mixed and degassed.[20]- Use a column oven for temperature control.[21]- Flush the column with a strong solvent or replace it if necessary.
Ghost peaks - Contamination in the injector, solvent, or sample.- Carryover from previous injections.- Clean the injector and use high-purity solvents.- Run blank injections to identify the source of contamination.- Implement a needle wash step between injections.
GC-MS Analysis
IssuePossible Cause(s)Suggested Solution(s)
Poor peak shape (asymmetry) - Active sites in the inlet or column.- Improper derivatization.- Use a deactivated inlet liner and column.- Optimize derivatization conditions (reagent, temperature, time).[22][23]
Low sensitivity - Analyte degradation in the hot inlet.- Poor ionization.- Use a lower inlet temperature.- Ensure the MS source is clean and tuned.
Multiple peaks for a single analyte - Incomplete derivatization leading to multiple derivatives.- Isomeric separation.- Optimize the derivatization reaction to drive it to completion.- Check if the observed peaks correspond to known isomers.[22]

Experimental Protocols

Protocol 1: Microbial Degradation Study
  • Culture Preparation: Inoculate a suitable microbial culture (e.g., activated sludge, soil consortium) into a minimal salts medium.

  • Acclimation: Gradually introduce this compound to the culture over several days to allow for microbial adaptation.

  • Degradation Experiment:

    • Set up replicate flasks containing the acclimated culture and a defined concentration of the target compound.

    • Include sterile controls (no inoculum) and killed controls (e.g., autoclaved inoculum) to account for abiotic degradation and sorption.

    • Incubate under appropriate conditions (e.g., temperature, shaking).

  • Sampling: Collect samples at regular time intervals.

  • Sample Preparation:

    • Centrifuge to remove biomass.

    • Filter the supernatant.

    • Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate) after acidification.

    • Evaporate the solvent and reconstitute the residue in a known volume of mobile phase for HPLC analysis or a suitable solvent for GC-MS analysis (potentially requiring derivatization).[24][25][26]

  • Analysis: Analyze the samples by HPLC-UV or GC-MS to determine the concentration of the parent compound and identify degradation products.

Protocol 2: HPLC-UV Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid to control pH). For example, start with 30% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detector at a wavelength of approximately 220 nm and 285 nm.[27]

  • Column Temperature: 30 °C.

Visualizations

Microbial_Degradation_Pathways cluster_side_chain Side-Chain Degradation cluster_ring Aromatic Ring Degradation parent This compound beta_oxidation Beta-Oxidation-like Pathway parent->beta_oxidation Acyl-CoA Dehydrogenase hydroxylation Hydroxylation parent->hydroxylation Monooxygenase/ Dioxygenase dehalogenation Dehalogenation parent->dehalogenation Dehalogenase cinnamic_acid_deriv Cinnamic Acid Derivative beta_oxidation->cinnamic_acid_deriv benzoic_acid_deriv Benzoic Acid Derivative beta_oxidation->benzoic_acid_deriv catechol_intermediate Halogenated Catechol hydroxylation->catechol_intermediate dehalogenation->catechol_intermediate ring_cleavage Ring Cleavage catechol_intermediate->ring_cleavage Dioxygenase tca_cycle TCA Cycle Intermediates ring_cleavage->tca_cycle Experimental_Workflow cluster_prep Sample Preparation start Start: Microbial Culture + Target Compound incubation Incubation (with controls) start->incubation sampling Time-course Sampling incubation->sampling centrifugation Centrifugation sampling->centrifugation filtration Filtration centrifugation->filtration extraction Solvent Extraction filtration->extraction concentration Evaporation & Reconstitution extraction->concentration analysis HPLC or GC-MS Analysis concentration->analysis data Data Analysis: - Degradation Rate - Metabolite Identification analysis->data

References

Technical Support Center: Minimizing Epimerization in Reactions with 3-(2-Chloro-4-fluorophenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize epimerization during chemical reactions involving chiral derivatives of 3-(2-Chloro-4-fluorophenyl)propanoic acid. For the purpose of this guide, it is assumed that the user is working with a derivative of this compound that possesses a chiral center at the alpha-position (C2) to the carboxylic acid, which is the primary site susceptible to epimerization.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a critical concern for my chiral this compound derivative?

A1: Epimerization is an undesired process where the spatial arrangement of atoms at a single chiral center in a molecule is inverted, converting one stereoisomer into its epimer. For a chiral 2-substituted-3-(2-Chloro-4-fluorophenyl)propanoic acid, this typically occurs at the carbon atom alpha to the carboxylic acid. This is a significant concern because different stereoisomers of a drug candidate can exhibit vastly different pharmacological activities, potencies, and toxicological profiles. Maintaining stereochemical integrity is therefore crucial for the safety and efficacy of the final compound.

Q2: What are the primary mechanisms that lead to epimerization during reactions with my chiral carboxylic acid?

A2: There are two main pathways through which epimerization can occur during the activation of a carboxylic acid for reactions like amide bond formation:

  • Oxazolone Formation: Activation of the carboxylic acid can lead to the formation of a planar oxazolone intermediate. The alpha-proton of this intermediate is highly acidic and can be easily removed by a base, leading to a loss of stereochemical information. Subsequent reaction with a nucleophile can occur from either face of the planar intermediate, resulting in a mixture of epimers.[1]

  • Direct Enolization: A base present in the reaction mixture can directly abstract the acidic proton at the alpha-carbon of the activated carboxylic acid derivative (like an active ester), forming a planar enolate. Reprotonation of this enolate can occur from either side, leading to epimerization.

Q3: Which reaction conditions are most likely to promote epimerization?

A3: Several factors can increase the risk of epimerization:

  • Elevated Temperatures: Higher reaction temperatures provide the necessary energy to overcome the activation barrier for proton abstraction and subsequent epimerization.

  • Strong Bases: The presence of strong or sterically unhindered bases can facilitate the removal of the acidic alpha-proton.

  • Prolonged Reaction Times: Extended reaction times, especially under harsh conditions, increase the likelihood and extent of epimerization.

  • Certain Coupling Reagents: Some coupling reagents form highly activated intermediates that are more susceptible to epimerization.

  • Polar Aprotic Solvents: Solvents like DMF and NMP can sometimes promote epimerization, although their effects can be complex and dependent on other reaction components.

Troubleshooting Guide

Problem: I am observing significant epimerization in my amide coupling reaction. How can I minimize it?

Here are several strategies to troubleshoot and minimize epimerization, categorized by reaction parameters:

Choice of Coupling Reagent and Additives:

The selection of the coupling reagent is one of the most critical factors in controlling epimerization.

  • Recommendation: For substrates prone to epimerization, the use of n-propanephosphonic acid anhydride (T3P®) in combination with pyridine as the base is highly recommended.[2][3][4][5][6] This method is known for its mild conditions and low levels of epimerization.[2][3][4][5][6]

  • Alternative High-Efficiency Reagents: Uronium/aminium salts like HATU , HBTU , and COMU are generally very efficient and can minimize epimerization, especially when used with an appropriate base.[7] HATU, in particular, is often favored for its rapid coupling times and good suppression of racemization.[8]

  • Carbodiimides with Additives: If using carbodiimides like EDC or DIC , it is crucial to include an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) . These additives form active esters that are less prone to epimerization than the O-acylisourea intermediate formed with the carbodiimide alone.[1]

  • Phosphonium Salts: Reagents like PyBOP are also effective and generally provide good results with low epimerization.

Selection of the Base:

The basicity and steric hindrance of the base used play a crucial role.

  • Recommendation: For the T3P coupling method, pyridine is the recommended base as it has been shown to effectively suppress epimerization.[2][3][4][5][6]

  • For Uronium/Aminium and Phosphonium Reagents: A moderately hindered, weaker base such as N-methylmorpholine (NMM) is often preferred over stronger, more hindered bases like N,N-diisopropylethylamine (DIPEA) when epimerization is a concern. While DIPEA is a common choice, its higher basicity can sometimes promote epimerization with sensitive substrates.

  • Avoid Strong, Non-Hindered Bases: Bases like triethylamine (TEA) should generally be avoided in sensitive coupling reactions as they can readily cause epimerization.

Reaction Temperature and Time:
  • Recommendation: Conduct the reaction at the lowest temperature at which a reasonable reaction rate is observed. Often, starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a good practice.[5]

  • Monitoring: Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as it is complete to avoid prolonged exposure to conditions that may promote epimerization.

Choice of Solvent:
  • Recommendation: The choice of solvent can be substrate-dependent. While polar aprotic solvents like DMF and NMP are common for amide coupling due to their excellent solvating properties, less polar solvents such as dichloromethane (DCM) or ethyl acetate (EtOAc) may be beneficial in reducing epimerization in some cases. It is advisable to screen a few solvents to find the optimal one for your specific reaction.

Quantitative Data Presentation

The following tables provide a summary of quantitative and qualitative data on the performance of various coupling reagents, bases, and solvents in minimizing epimerization, primarily drawn from studies on peptide synthesis which is mechanistically analogous to the amide bond formation with your chiral acid.

Table 1: Comparison of Common Coupling Reagents for Minimizing Epimerization

Coupling ReagentClassTypical Epimerization LevelKey Remarks
T3P® Phosphonic AnhydrideVery Low Highly recommended with pyridine for epimerization-prone substrates. Byproducts are water-soluble, simplifying workup.[2][3][4][5][6]
HATU Uronium/Aminium SaltLowVery fast and efficient. The HOAt moiety actively suppresses racemization.[7][8]
HBTU Uronium/Aminium SaltLow to ModerateEffective, but generally considered to have a slightly higher risk of epimerization than HATU.
COMU Uronium SaltLowHigh efficiency, often requiring only one equivalent of base. Considered a safer alternative to HOBt/HOAt-based reagents.[7]
PyBOP Phosphonium SaltLowGood performance with low risk of epimerization.
EDC/HOBt Carbodiimide/AdditiveLow to ModerateA cost-effective option. The presence of HOBt is crucial to minimize epimerization.[1]
DIC/HOAt Carbodiimide/AdditiveLowHOAt is generally more effective than HOBt at suppressing epimerization.
EDC (alone) CarbodiimideHighNot recommended for chiral acids due to a high risk of epimerization.[1]

Table 2: Influence of Base on Epimerization

BasepKa of Conjugate AcidSteric HindranceGeneral Impact on Epimerization
Pyridine ~5.2LowRecommended with T3P® . Its mild basicity is effective in suppressing epimerization.[2][3][4][5][6]
N-Methylmorpholine (NMM) ~7.4ModerateGood choice for sensitive substrates . Weaker basicity compared to DIPEA helps to minimize epimerization.
N,N-Diisopropylethylamine (DIPEA) ~10.8HighCommonly used, but its strong basicity can increase the risk of epimerization with sensitive substrates.
Triethylamine (TEA) ~10.7LowGenerally not recommended for epimerization-prone couplings due to its strong basicity and low steric hindrance.
2,4,6-Collidine ~7.4HighA good alternative to NMM, offering similar basicity with increased steric hindrance.

Table 3: General Effect of Solvents on Epimerization

SolventPolarityGeneral Observations
Dichloromethane (DCM) NonpolarOften a good choice for minimizing epimerization.
Ethyl Acetate (EtOAc) Polar AproticCan be a good alternative to DCM.
Tetrahydrofuran (THF) Polar AproticGenerally a good solvent for amide coupling.
Acetonitrile (ACN) Polar AproticCan be used, but its performance can be substrate-dependent.
N,N-Dimethylformamide (DMF) Polar AproticWidely used due to high solubility of reactants, but can sometimes promote epimerization.[1]
N-Methyl-2-pyrrolidone (NMP) Polar AproticSimilar to DMF, good for solubility but may increase epimerization risk.

Experimental Protocols

Protocol 1: Low-Epimerization Amide Coupling using T3P® and Pyridine

This protocol is highly recommended for substrates that are prone to epimerization.[2][3][4][5][6]

Materials:

  • Chiral 2-substituted-3-(2-Chloro-4-fluorophenyl)propanoic acid (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • n-Propanephosphonic acid anhydride (T3P®) (50% solution in a suitable solvent like EtOAc or DMF, 1.5 eq)

  • Pyridine (3.0 eq)

  • Anhydrous solvent (e.g., Ethyl Acetate or THF)

Procedure:

  • To a stirred solution of the chiral carboxylic acid (1.0 eq) and the amine (1.0 - 1.2 eq) in the anhydrous solvent at room temperature, add pyridine (3.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the T3P® solution (1.5 eq) to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Amide Coupling using HATU and DIPEA/NMM

This protocol is suitable for a wide range of substrates and is known for its high efficiency.[8]

Materials:

  • Chiral 2-substituted-3-(2-Chloro-4-fluorophenyl)propanoic acid (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • HATU (1.1 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 eq) or N-Methylmorpholine (NMM) (2.0 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve the chiral carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add HATU (1.1 eq) to the solution.

  • Add the base (DIPEA or NMM, 2.0 eq) to the mixture and stir for 5-10 minutes at room temperature to pre-activate the acid.

  • Add the amine (1.0 - 1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 1-3 hours.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water, 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Epimerization_Mechanism cluster_activation Carboxylic Acid Activation cluster_epimerization Epimerization Pathways Chiral_Acid Chiral R-COOH Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea, Active Ester) Chiral_Acid->Activated_Intermediate Coupling Reagent Oxazolone Oxazolone (Planar) Activated_Intermediate->Oxazolone Intramolecular Cyclization Enolate Enolate (Planar) Activated_Intermediate->Enolate Base (Direct Abstraction) Desired_Product Desired Product (Stereochemically Pure) Activated_Intermediate->Desired_Product Nucleophilic Attack (Desired Pathway) Epimerized_Product Epimerized Product Oxazolone->Epimerized_Product Nucleophilic Attack Enolate->Epimerized_Product Protonation

Caption: Mechanism of epimerization during carboxylic acid activation.

Troubleshooting_Workflow Start Epimerization Observed Coupling_Reagent Change Coupling Reagent? (e.g., to T3P/Pyridine) Start->Coupling_Reagent Base Change Base? (e.g., to NMM or Pyridine) Coupling_Reagent->Base Yes Coupling_Reagent->Base No Temperature Lower Temperature? (e.g., to 0 °C) Base->Temperature Yes Base->Temperature No Solvent Change Solvent? (e.g., to DCM or EtOAc) Temperature->Solvent Yes Temperature->Solvent No End Epimerization Minimized Solvent->End Yes Solvent->End No, Re-evaluate Strategy

Caption: Decision workflow for troubleshooting epimerization.

Signaling_Pathway Start Start: Chiral Carboxylic Acid + Amine Step1 Select Low-Epimerization Conditions (T3P/Pyridine, Low Temp) Start->Step1 Step2 Activate Carboxylic Acid Step1->Step2 Step3 Amide Bond Formation Step2->Step3 Step4 Monitor Reaction Progress Step3->Step4 Step5 Workup and Purification Step4->Step5 End End: Stereochemically Pure Amide Step5->End

Caption: General experimental workflow for minimizing epimerization.

References

refining workup procedure for 3-(2-Chloro-4-fluorophenyl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(2-Chloro-4-fluorophenyl)propanoic acid, a key intermediate in pharmaceutical development. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during the workup and purification stages of the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and reliable method is the malonic ester synthesis. This route involves the alkylation of a malonic ester, typically diethyl malonate, with 2-chloro-4-fluorobenzyl halide, followed by hydrolysis and decarboxylation to yield the final product.

Q2: What are the critical parameters to control during the workup procedure?

A2: Complete hydrolysis of the diester intermediate is crucial. The pH of the acidification step must be carefully controlled to ensure complete precipitation of the carboxylic acid. Efficient extraction and thorough washing are necessary to remove inorganic salts and other water-soluble impurities. Finally, the choice of solvent and anti-solvent is critical for effective purification by recrystallization.

Q3: My final product has a low melting point and appears oily. What could be the issue?

A3: This often indicates the presence of impurities. Incomplete hydrolysis can leave residual ester, and unreacted starting materials may also contaminate the product. Insufficient drying can also lead to a lower melting point. We recommend thorough purification by recrystallization and ensuring the final product is completely dry.

Q4: Can I use a different base for the initial alkylation step?

A4: While other bases can be used, sodium ethoxide or sodium methoxide in their corresponding alcohol are commonly employed to avoid transesterification of the malonic ester. The choice of base should be compatible with the ester groups of your starting material.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on the workup and purification steps.

Problem Potential Cause Recommended Solution
Low Yield of Final Product Incomplete alkylation of the malonic ester.Ensure anhydrous conditions and use a sufficient excess of the alkylating agent. Monitor the reaction by TLC to confirm the consumption of the starting malonic ester.
Incomplete hydrolysis of the diethyl (2-chloro-4-fluorobenzyl)malonate intermediate.Increase the reaction time and/or temperature for the hydrolysis step. Ensure a sufficient excess of the base (e.g., NaOH) is used.
Loss of product during extraction.Perform multiple extractions with an appropriate organic solvent. Ensure the aqueous layer is fully saturated with salt (brine) to maximize the partitioning of the organic product into the organic phase.
Incomplete precipitation during acidification.Adjust the pH carefully with a mineral acid (e.g., HCl, H2SO4) to below the pKa of the carboxylic acid (typically pH < 2). Cool the mixture in an ice bath to further decrease the solubility of the product.
Product is an Oil or Gummy Solid Presence of unreacted starting materials or ester intermediates.Purify the crude product by column chromatography before recrystallization.
"Oiling out" during recrystallization.Re-dissolve the oil in the hot solvent and add a small amount of a co-solvent in which the compound is more soluble to prevent supersaturation upon cooling. Allow the solution to cool slowly.
Discolored Product (Yellow or Brown) Formation of colored impurities during the reaction or workup.Treat the crude product solution with activated charcoal before filtration and recrystallization.
Air oxidation of phenolic impurities.Perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon) if phenolic impurities are suspected.
Broad Melting Point Range Presence of impurities.Recrystallize the product multiple times until a sharp melting point is obtained. Ensure the product is thoroughly dried under vacuum.

Experimental Protocol: Malonic Ester Synthesis

This protocol outlines a typical procedure for the synthesis of this compound.

Step 1: Alkylation of Diethyl Malonate

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Cool the sodium ethoxide solution in an ice bath and add diethyl malonate dropwise with stirring.

  • After the addition is complete, add 2-chloro-4-fluorobenzyl chloride dropwise to the reaction mixture.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture, pour it into water, and extract the product, diethyl (2-chloro-4-fluorobenzyl)malonate, with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Hydrolysis and Decarboxylation

  • To the crude diethyl (2-chloro-4-fluorobenzyl)malonate, add an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for several hours to ensure complete hydrolysis of the ester groups.

  • Cool the reaction mixture to room temperature and acidify with a concentrated mineral acid (e.g., HCl or H2SO4) to a pH below 2.

  • The resulting dicarboxylic acid intermediate will spontaneously decarboxylate upon heating. Gently heat the acidified mixture until carbon dioxide evolution ceases.

  • Cool the mixture to room temperature and then in an ice bath to precipitate the crude this compound.

Step 3: Workup and Purification

  • Filter the crude product and wash it with cold water.

  • For further purification, dissolve the crude product in a suitable solvent (e.g., ethyl acetate, ether, or methylene chloride).[1]

  • Wash the organic solution with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • To the resulting solid, add a suitable anti-solvent (e.g., a non-polar solvent like petroleum ether or hexane) to induce crystallization.[1]

  • Filter the purified product, wash with a small amount of the cold anti-solvent, and dry under vacuum.

Visualizations

experimental_workflow cluster_alkylation Step 1: Alkylation cluster_hydrolysis_decarboxylation Step 2: Hydrolysis & Decarboxylation cluster_purification Step 3: Purification start Diethyl Malonate + 2-Chloro-4-fluorobenzyl chloride alkylation Alkylation with NaOEt in EtOH start->alkylation extraction1 Aqueous Workup & Extraction alkylation->extraction1 intermediate Diethyl (2-chloro-4-fluorobenzyl)malonate extraction1->intermediate hydrolysis Hydrolysis with NaOH(aq) intermediate->hydrolysis acidification Acidification (HCl/H2SO4) hydrolysis->acidification decarboxylation Decarboxylation (Heat) acidification->decarboxylation crude_product Crude Product decarboxylation->crude_product recrystallization Recrystallization crude_product->recrystallization filtration Filtration & Drying recrystallization->filtration final_product Pure this compound filtration->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Low Yield? incomplete_alkylation Incomplete Alkylation? start->incomplete_alkylation Yes incomplete_hydrolysis Incomplete Hydrolysis? start->incomplete_hydrolysis No incomplete_alkylation->incomplete_hydrolysis No check_conditions Check Anhydrous Conditions & Reagent Stoichiometry incomplete_alkylation->check_conditions Yes extraction_loss Extraction Loss? incomplete_hydrolysis->extraction_loss No increase_hydrolysis_time Increase Hydrolysis Time/Temp incomplete_hydrolysis->increase_hydrolysis_time Yes optimize_extraction Optimize Extraction Protocol extraction_loss->optimize_extraction Yes

Caption: Troubleshooting logic for low product yield.

References

Validation & Comparative

Comparative Analysis of 3-(2-Chloro-4-fluorophenyl)propanoic Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant lack of biological activity data for 3-(2-Chloro-4-fluorophenyl)propanoic acid. At present, there are no published studies detailing its specific pharmacological effects, mechanism of action, or comparative efficacy against other compounds. Therefore, a direct comparison with an alternative compound, supported by experimental data, cannot be constructed at this time.

For researchers, scientists, and drug development professionals interested in the potential of this molecule, the absence of data necessitates foundational research to establish its biological profile. Initial steps would involve in vitro screening against a broad range of biological targets to identify any potential activity.

While a direct comparison is not feasible, this guide will outline the general methodologies and data presentation formats that would be employed for such a comparison, should data become available in the future. This framework can serve as a template for the evaluation of this compound against a relevant comparator.

Hypothetical Data Presentation

Should experimental data be generated, it would be summarized in a clear, tabular format to facilitate straightforward comparison of key quantitative metrics. An example of such a table is provided below:

ParameterThis compound[Comparator Compound]
Target(s) To be determined[e.g., Enzyme X, Receptor Y]
IC₅₀ (nM) To be determined[Insert Value]
EC₅₀ (nM) To be determined[Insert Value]
Ki (nM) To be determined[Insert Value]
Cellular Potency To be determined[Insert Value]
In Vivo Efficacy To be determined[Insert Value]

Caption: Table 1. A hypothetical comparison of in vitro and in vivo activity between this compound and a comparator compound.

Standard Experimental Protocols

The generation of robust, comparable data relies on the meticulous documentation of experimental procedures. The following outlines typical methodologies that would be detailed.

In Vitro Target Binding Assay
  • Objective: To determine the binding affinity of the test compounds to a specific molecular target.

  • Methodology: A detailed description of the assay type (e.g., radioligand binding, fluorescence polarization, surface plasmon resonance), the source and preparation of the target protein, the concentration range of the test compounds, incubation times and temperatures, and the method of detection would be provided.

Cellular Functional Assay
  • Objective: To assess the functional effect of the compounds on cellular activity.

  • Methodology: This section would specify the cell line used, cell culture conditions, the specific cellular pathway or response being measured (e.g., second messenger levels, gene expression, cell viability), the methodology for the measurement (e.g., ELISA, qPCR, MTT assay), and the concentration-response analysis.

Visualization of Biological Pathways and Workflows

Visual diagrams are crucial for conveying complex biological processes and experimental designs. The following examples, generated using Graphviz (DOT language), illustrate the type of visualizations that would accompany experimental data.

G cluster_0 General Screening Workflow Compound Library Compound Library Primary Screen Primary Screen Compound Library->Primary Screen High-Throughput Assay Hit Identification Hit Identification Primary Screen->Hit Identification Data Analysis Dose-Response Dose-Response Hit Identification->Dose-Response Confirmation & Potency Lead Compound Lead Compound Dose-Response->Lead Compound Selection

Caption: A generalized workflow for identifying lead compounds from a chemical library.

G cluster_1 Hypothetical Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Kinase A Kinase A Receptor->Kinase A activates Kinase B Kinase B Kinase A->Kinase B phosphorylates Transcription Factor Transcription Factor Kinase B->Transcription Factor activates Gene Expression Gene Expression Transcription Factor->Gene Expression regulates

Caption: A diagram of a hypothetical signal transduction cascade.

Comparative Study of 3-(2-Chloro-4-fluorophenyl)propanoic Acid Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This publication aims to provide researchers, scientists, and drug development professionals with a comparative overview of the potential biological activities of derivatives of 3-(2-Chloro-4-fluorophenyl)propanoic acid. Due to a lack of comprehensive comparative data for this specific parent compound, this guide draws upon structure-activity relationships observed in analogous phenylpropanoic acid derivatives. The information presented herein is intended to serve as a foundational resource to inform the design and evaluation of novel therapeutic agents.

Data Presentation: A Framework for Comparison

In the absence of direct experimental data for a series of this compound derivatives, the following table provides a template for organizing and comparing key performance metrics. Researchers synthesizing and evaluating new derivatives are encouraged to populate this table with their findings to build a comprehensive comparative dataset. The parameters included are standard measures of efficacy and potency in anti-inflammatory and anticancer assays.

DerivativeTarget/AssayIC50/EC50 (µM)Cell Line/EnzymeReference
Amide Derivative 1 COX-2 InhibitionData not availableOvine COX-2
Ester Derivative 1 COX-2 InhibitionData not availableOvine COX-2
Amide Derivative 1 A549 Cell Viability (MTT)Data not availableA549 (Lung Carcinoma)
Ester Derivative 1 A549 Cell Viability (MTT)Data not availableA549 (Lung Carcinoma)
Additional Derivatives

Potential Therapeutic Applications and Signaling Pathways

Arylpropanoic acid derivatives are a well-established class of nonsteroidal anti-inflammatory drugs (NSAIDs) that primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. Furthermore, emerging research has highlighted the potential of some propanoic acid derivatives as anticancer agents, acting through various mechanisms including the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Activity and the NF-κB Signaling Pathway

The anti-inflammatory potential of this compound derivatives is likely linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1] Inhibition of this pathway is a key mechanism for controlling inflammation.

NF-κB Signaling Pathway in Inflammation.
Anticancer Potential

The exploration of propanoic acid derivatives in oncology has revealed their capacity to induce cytotoxicity in cancer cells. The MTT assay is a standard colorimetric method used to assess cell viability and proliferation, providing a quantitative measure of a compound's anticancer activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. The following sections outline standard protocols for key assays relevant to the evaluation of this compound derivatives.

Synthesis of this compound Derivatives

General Procedure for Amide Synthesis:

  • To a solution of this compound in a suitable solvent (e.g., dichloromethane), add a coupling agent (e.g., DCC or EDC) and an activating agent (e.g., HOBt).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine and continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture and wash the filtrate with appropriate aqueous solutions to remove byproducts.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

General Procedure for Ester Synthesis:

  • Dissolve this compound in an excess of the desired alcohol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion, cool the mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer, concentrate, and purify the crude ester by column chromatography.

In Vitro Cyclooxygenase (COX-2) Inhibition Assay

The ability of the synthesized compounds to inhibit COX-2 can be determined using a colorimetric or fluorometric inhibitor screening assay kit.[2][3][4]

  • Prepare the necessary reagents, including assay buffer, heme, and the COX-2 enzyme solution.

  • Add the assay buffer, heme, and COX-2 enzyme to the wells of a 96-well plate.

  • Add the test compounds at various concentrations to the respective wells. Include a positive control (a known COX-2 inhibitor) and a negative control (vehicle).

  • Incubate the plate for a specified time at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • After a short incubation period, stop the reaction.

  • Measure the product formation (e.g., prostaglandin E2) using a suitable detection method, such as spectrophotometry or fluorometry.[5]

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

MTT Assay for Anticancer Activity

The cytotoxic effects of the derivatives on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][6]

  • Seed cancer cells (e.g., A549 human lung carcinoma) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well plate Treat_Cells Treat Cells with Compounds Cell_Seeding->Treat_Cells Compound_Dilution Prepare Compound Dilutions Compound_Dilution->Treat_Cells Incubate_24_72h Incubate (24-72h) Treat_Cells->Incubate_24_72h Add_MTT Add MTT Reagent Incubate_24_72h->Add_MTT Incubate_2_4h Incubate (2-4h) Add_MTT->Incubate_2_4h Solubilize Solubilize Formazan Incubate_2_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability & IC50 Read_Absorbance->Calculate_Viability

Experimental Workflow for MTT Assay.

Conclusion

While a comprehensive comparative dataset for this compound derivatives is not yet established, the information and protocols provided in this guide offer a robust framework for initiating and conducting such studies. By systematically synthesizing and evaluating a range of derivatives and populating the provided data table, the scientific community can collectively build a valuable resource to accelerate the discovery and development of novel anti-inflammatory and anticancer agents based on this promising chemical scaffold.

References

Biological Target of 3-(2-Chloro-4-fluorophenyl)propanoic acid Remains Undefined

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of available scientific literature and databases reveals a significant gap in the understanding of the biological target and mechanism of action for the compound 3-(2-Chloro-4-fluorophenyl)propanoic acid. While the chemical properties of this molecule are documented, its specific interactions with biological systems have not been publicly elucidated.

Currently, there is no readily available experimental data to definitively identify a biological target for this compound. Consequently, a detailed comparison with alternative compounds, including quantitative performance data and specific experimental protocols, cannot be compiled. The creation of signaling pathway diagrams is also precluded by the absence of a known target and its associated downstream effects.

For researchers and drug development professionals, this lack of information presents both a challenge and an opportunity. The compound belongs to the phenylpropanoic acid class, a scaffold present in various biologically active molecules. For instance, some derivatives of propanoic acid have been investigated for their potential as anticancer agents, while others have shown antimicrobial properties. However, it is crucial to note that these findings are not directly applicable to this compound without specific experimental validation.

To validate the biological target of this compound, a systematic approach involving a series of well-established experimental workflows would be necessary.

Hypothetical Workflow for Target Identification and Validation

A potential experimental workflow to identify and validate the biological target of this compound is outlined below. This workflow represents a standard approach in early-stage drug discovery.

Experimental Workflow for Target Identification cluster_0 Target Identification cluster_1 Target Validation Affinity Chromatography Affinity Chromatography Identified Potential Targets Identified Potential Targets Affinity Chromatography->Identified Potential Targets Yeast Two-Hybrid Yeast Two-Hybrid Yeast Two-Hybrid->Identified Potential Targets Phage Display Phage Display Phage Display->Identified Potential Targets Computational Prediction Computational Prediction Computational Prediction->Identified Potential Targets Binding Assays Binding Assays Identified Potential Targets->Binding Assays Functional Assays Functional Assays Identified Potential Targets->Functional Assays Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Identified Potential Targets->Cellular Thermal Shift Assay (CETSA) Gene Knockdown/Knockout Gene Knockdown/Knockout Identified Potential Targets->Gene Knockdown/Knockout Validated Target Validated Target Binding Assays->Validated Target Functional Assays->Validated Target Cellular Thermal Shift Assay (CETSA)->Validated Target Gene Knockdown/Knockout->Validated Target

Caption: A hypothetical workflow for identifying and validating the biological target of a novel compound.

Experimental Protocols

Should a potential target be identified through the methods outlined above, the following experimental protocols would be essential for validation:

1. Binding Assays (e.g., Surface Plasmon Resonance - SPR)

  • Objective: To quantify the binding affinity between this compound and the putative target protein.

  • Methodology:

    • Immobilize the purified target protein on a sensor chip.

    • Prepare a series of concentrations of this compound in a suitable buffer.

    • Flow the compound solutions over the sensor chip and measure the change in the refractive index at the surface, which is proportional to the mass of the bound compound.

    • Calculate the association (ka) and dissociation (kd) rate constants to determine the equilibrium dissociation constant (KD).

2. Functional Assays

  • Objective: To determine if the binding of the compound to the target protein results in a measurable biological effect (e.g., inhibition or activation of enzymatic activity).

  • Methodology (Example for an enzyme target):

    • Incubate the target enzyme with its substrate in the presence and absence of varying concentrations of this compound.

    • Measure the rate of product formation over time using a suitable detection method (e.g., spectrophotometry, fluorescence).

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity).

3. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target engagement in a cellular environment.

  • Methodology:

    • Treat intact cells with this compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry. A shift in the melting curve of the target protein in the presence of the compound indicates binding.

Until such studies are conducted and the results are published, a comprehensive comparison guide for this compound cannot be developed. The scientific community awaits further research to unlock the potential therapeutic applications of this and similar compounds.

in vivo efficacy of 3-(2-Chloro-4-fluorophenyl)propanoic acid compared to [standard drug]

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the in vivo efficacy of 3-(2-Chloro-4-fluorophenyl)propanoic acid against a standard therapeutic agent remains unfeasible at this time due to a lack of publicly available scientific literature and clinical data. Extensive searches have not yielded specific information regarding the therapeutic application, mechanism of action, or in vivo studies for this compound.

Consequently, the identification of a "standard drug" for a direct comparison is not possible. The scientific community has not yet published research detailing the biological targets or potential medical uses of this specific compound. While numerous propanoic acid derivatives are under investigation for a wide range of therapeutic areas, including metabolic disorders and inflammation, the in vivo efficacy profile of this compound has not been characterized in accessible literature.

For a comparative guide to be generated, foundational research establishing the following would be required:

  • Therapeutic Indication: The specific disease or condition for which this compound is being investigated.

  • Mechanism of Action: The specific biological pathway or target through which the compound exerts its effects.

  • In Vivo Efficacy Data: Results from preclinical or clinical studies demonstrating the compound's effectiveness in a living organism.

  • Standard of Care: Identification of the currently accepted and widely used treatment for the target indication.

Without this fundamental information, a scientifically rigorous and objective comparison is unattainable. Researchers and drug development professionals interested in this compound would need to conduct initial exploratory studies to determine its biological activity and potential therapeutic value.

As research on this compound becomes available in the public domain, a detailed comparative analysis, including data tables, experimental protocols, and pathway diagrams as requested, can be compiled. At present, the necessary data for such a guide does not exist in the accessible scientific literature.

Navigating the Target Landscape: A Comparative Cross-Reactivity Profile of 3-(2-Chloro-4-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a compound is paramount to predicting its therapeutic potential and off-target effects. This guide offers a comparative analysis of 3-(2-Chloro-4-fluorophenyl)propanoic acid, a synthetic carboxylic acid derivative. In the absence of direct experimental data for this specific molecule, this guide provides a predictive cross-reactivity profile based on the known biological activities of structurally related phenylpropanoic acid analogs.

The phenylpropanoic acid scaffold is a well-established pharmacophore present in numerous approved drugs, most notably the non-steroidal anti-inflammatory drugs (NSAIDs). The biological activity of these compounds is primarily attributed to their interaction with cyclooxygenase (COX) enzymes. However, substitutions on the phenyl ring and the propanoic acid chain can significantly alter the target profile, leading to interactions with other protein families.

Comparative Analysis of Phenylpropanoic Acid Derivatives

To infer the potential cross-reactivity of this compound, it is instructive to compare it with other substituted phenylpropanoic acids for which biological data are available. The following table summarizes the known primary targets and potential off-target interactions of several analogs. The presence of chloro and fluoro substituents on the phenyl ring of the target compound suggests that its electronic and steric properties may lead to a unique interaction profile.

Compound/AnalogPrimary Target(s)Potential Cross-Reactivity/Off-Target EffectsKey Structural Features
This compound Predicted: COX enzymesPredicted: Peroxisome Proliferator-Activated Receptors (PPARs), G-protein coupled receptors (GPCRs), other enzymes and ion channels.2-Chloro, 4-Fluoro substitution on the phenyl ring.
IbuprofenCOX-1/COX-2PPARα, PPARγIsobutylphenyl group.
NaproxenCOX-1/COX-2Potential for off-target effects similar to other NSAIDs.Naphthyl moiety.
FenoprofenCOX-1/COX-2-Phenoxyphenyl group.
Phenylpropanoic Acid Derivatives (General)Varies with substitutionPPARα/γ activators, GPR40 agonists.Phenylpropanoic acid scaffold.

Predicting the Cross-Reactivity Profile

Based on the available data for analogous structures, this compound is anticipated to primarily interact with COX enzymes. However, the halogen substitutions introduce the potential for interactions with other targets. The electronic withdrawing nature of the chlorine and fluorine atoms can influence the pKa of the carboxylic acid and the overall electrostatic potential of the molecule, which could modulate its binding to various protein targets.

It is plausible that this compound may exhibit off-target activity at:

  • Peroxisome Proliferator-Activated Receptors (PPARs): Several phenylpropanoic acid derivatives have been shown to activate PPARα and PPARγ, which are nuclear receptors involved in lipid and glucose metabolism.

  • G-Protein Coupled Receptors (GPCRs): Certain phenylpropanoic acid analogs act as agonists for GPR40, a receptor involved in insulin secretion.

  • Other Enzymes and Ion Channels: Broad screening panels for other NSAIDs have revealed interactions with a variety of other proteins, and a similar broad cross-reactivity profile cannot be ruled out for this compound without direct experimental evidence.

Experimental Protocols for Assessing Cross-Reactivity

To definitively determine the cross-reactivity profile of this compound, a tiered experimental approach is recommended.

Primary Target Engagement and Enzyme Inhibition Assays

Objective: To confirm and quantify the inhibitory activity against the predicted primary targets, COX-1 and COX-2.

Methodology: COX (ovine) Inhibitor Screening Assay (Fluorometric)

  • Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme, and a fluorometric probe (e.g., ADHP). Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Enzyme and Inhibitor Incubation: Add the COX-1 or COX-2 enzyme to the wells of a 96-well plate. Add varying concentrations of the test compound or a reference inhibitor (e.g., celecoxib). Incubate for a defined period (e.g., 10 minutes) at room temperature.

  • Substrate Addition and Reaction: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Signal Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths. The rate of increase in fluorescence is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Broad Panel Off-Target Screening

Objective: To identify potential off-target interactions by screening the compound against a large panel of receptors, enzymes, and ion channels.

Methodology: Radioligand Binding Assays

  • Assay Setup: A large panel of assays is typically performed by a specialized contract research organization (CRO). Each assay contains a specific receptor, enzyme, or ion channel preparation (e.g., cell membranes expressing a specific GPCR).

  • Competitive Binding: The test compound is added at a fixed concentration (e.g., 10 µM) to the assay wells along with a specific radioligand for the target protein.

  • Incubation and Washing: The mixture is incubated to allow for competitive binding. Unbound radioligand is then washed away.

  • Detection: The amount of bound radioligand is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated. A significant inhibition (typically >50%) flags a potential off-target interaction, which can then be followed up with functional assays.

Functional Cellular Assays

Objective: To confirm and characterize the functional activity (agonist or antagonist) of the compound at any identified off-targets.

Methodology: Calcium Mobilization Assay for GPCRs (e.g., GPR40)

  • Cell Culture: Use a cell line stably expressing the GPCR of interest (e.g., HEK293 cells expressing GPR40) and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of this compound to the cells.

  • Signal Detection: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: For agonists, calculate the EC50 value from the dose-response curve of calcium mobilization. For antagonists, pre-incubate the cells with the test compound before adding a known agonist and measure the inhibition of the agonist-induced calcium signal to determine the IC50 value.

Visualizing Experimental Workflows and Potential Signaling Pathways

To further clarify the experimental and logical relationships, the following diagrams are provided.

experimental_workflow cluster_tier1 Tier 1: Primary Target Validation cluster_tier2 Tier 2: Off-Target Screening cluster_tier3 Tier 3: Functional Confirmation cluster_tier4 Tier 4: Profile Assessment primary_target Compound Synthesis and QC cox_assay COX-1/COX-2 Inhibition Assays primary_target->cox_assay Test Compound broad_panel Broad Panel Radioligand Binding Screen (e.g., 44 targets) cox_assay->broad_panel Proceed if primary activity confirmed functional_assays Functional Assays for Hits (e.g., Calcium Mobilization, Enzyme Activity) broad_panel->functional_assays Follow-up on significant hits profile_assessment Comprehensive Cross-Reactivity Profile functional_assays->profile_assessment

Caption: Tiered experimental workflow for assessing the cross-reactivity profile.

potential_signaling_pathways cluster_inflammatory Inflammatory Pathway cluster_metabolic Potential Metabolic Pathways compound This compound COX COX-1 / COX-2 compound->COX Inhibition (Predicted) PPARs PPARα / PPARγ compound->PPARs Modulation (Potential) GPR40 GPR40 compound->GPR40 Modulation (Potential) Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Gene_Expression Target Gene Expression PPARs->Gene_Expression Insulin_Secretion Insulin Secretion GPR40->Insulin_Secretion

Caption: Potential signaling pathways affected by this compound.

Unambiguous Structure Confirmation: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques for 3-(2-Chloro-4-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

In the rigorous landscape of drug development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography and alternative spectroscopic methods for the structural confirmation of 3-(2-Chloro-4-fluorophenyl)propanoic acid. While X-ray crystallography offers the most definitive architectural data, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary and often more accessible means of structural elucidation.

Central Challenge: The Absence of Publicly Available Crystal Structure Data

As of the compilation of this guide, a public domain crystal structure for this compound has not been reported in crystallographic databases. This underscores the necessity of employing a combination of analytical techniques to confidently ascertain its structure. This guide will, therefore, outline the principles and expected outcomes for each method, drawing on data from closely related compounds for illustrative purposes.

X-ray Crystallography: The Gold Standard for Structural Analysis

Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise arrangement of atoms in a crystalline solid. It provides a detailed three-dimensional map of the molecule, revealing bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol for Single-Crystal X-ray Crystallography

The process of determining a crystal structure by X-ray diffraction involves several key stages:

  • Crystal Growth: The initial and often most challenging step is to grow a high-quality single crystal of the compound. This can be achieved through various methods such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The ideal crystal should be well-formed, of sufficient size, and free from defects.

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays at specific angles, creating a unique diffraction pattern that is recorded by a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The phases of the diffracted X-rays, which are lost during the experiment, are then determined using computational methods. This leads to an initial electron density map, from which the positions of the atoms can be deduced. The structural model is then refined to best fit the experimental data.

The following diagram illustrates the typical workflow for an X-ray crystallography experiment.

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth High Purity Sample mounting Crystal Mounting crystal_growth->mounting Single Crystal diffraction X-ray Diffraction mounting->diffraction data_processing Data Processing diffraction->data_processing Diffraction Pattern structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure Crystallographic Information File (CIF) validation->final_structure Final Structure

Caption: Experimental workflow for single-crystal X-ray crystallography.
Expected Data from X-ray Crystallography

Should a crystal structure of this compound be determined, it would provide precise measurements of its molecular geometry. For comparison, Table 1 presents typical crystallographic data that would be obtained.

ParameterExpected Data for this compound
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Bond Lengthse.g., C-Cl, C-F, C-C, C=O, C-O, O-H (Å)
Bond Anglese.g., Angles around the aromatic ring and propanoic acid chain (°)
Torsion AnglesDescribing the conformation of the propanoic acid side chain
Intermolecular Interactionse.g., Hydrogen bonding, halogen bonding, π-π stacking

Alternative Spectroscopic Techniques for Structural Elucidation

In the absence of a crystal structure, a combination of spectroscopic methods is essential for confirming the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in a strong magnetic field. The sample is irradiated with radio waves, and the absorption of energy by the atomic nuclei is detected.

Expected Data: For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the propanoic acid chain. The chemical shifts, integration, and coupling patterns of these signals would confirm the substitution pattern of the phenyl ring and the structure of the side chain. The ¹³C NMR spectrum would show a specific number of signals corresponding to the unique carbon atoms in the molecule. Table 2 summarizes the expected NMR data.

TechniqueExpected Observations for this compound
¹H NMR - Signals for aromatic protons with specific splitting patterns. - Signals for the two methylene (-CH₂-) groups of the propanoic acid chain, likely appearing as triplets. - A signal for the acidic proton of the carboxylic acid group.
¹³C NMR - Distinct signals for each of the nine carbon atoms. - Chemical shifts would be indicative of the electronic environment (e.g., aromatic, aliphatic, carbonyl).
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its elemental composition and aspects of its structure.

Experimental Protocol: A sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Expected Data: The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion peak would confirm the presence of one chlorine atom. Fragmentation patterns can provide clues about the structure, such as the loss of the carboxylic acid group. Table 3 outlines the expected mass spectrometry data.

TechniqueExpected Data for this compound
Mass Spec. - Molecular Ion (M⁺): A peak at m/z corresponding to the molecular weight (C₉H₈ClFO₂). - Isotopic Pattern: A characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, confirming the presence of a chlorine atom. - Key Fragments: Peaks corresponding to the loss of fragments such as -COOH, and cleavage of the propanoic acid chain.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: A sample is irradiated with infrared light, and the absorption of light at specific frequencies, corresponding to the vibrational frequencies of the chemical bonds, is measured.

Expected Data: The IR spectrum would show characteristic absorption bands for the O-H bond of the carboxylic acid, the C=O bond of the carbonyl group, C-H bonds of the aromatic ring and aliphatic chain, and C-Cl and C-F bonds. Table 4 details the expected IR data.

TechniqueExpected Data for this compound
IR Spec. - O-H stretch (carboxylic acid): A broad band around 2500-3300 cm⁻¹. - C=O stretch (carbonyl): A strong, sharp band around 1700 cm⁻¹. - C-H stretch (aromatic and aliphatic): Bands around 2850-3100 cm⁻¹. - C-Cl and C-F stretches: Bands in the fingerprint region (below 1500 cm⁻¹).

Comparative Analysis: X-ray Crystallography vs. Spectroscopic Methods

The following diagram provides a logical comparison of the information obtained from X-ray crystallography and the alternative spectroscopic techniques.

comparison cluster_main Structural Confirmation of this compound cluster_xray_info Provides cluster_spectro_info Provides cluster_comparison Comparison xray X-ray Crystallography bond_lengths Precise Bond Lengths xray->bond_lengths bond_angles Accurate Bond Angles xray->bond_angles conformation Molecular Conformation xray->conformation packing Crystal Packing xray->packing intermolecular Intermolecular Interactions xray->intermolecular definitiveness Definitive 3D Structure xray->definitiveness Unambiguous accessibility Sample State & Accessibility xray->accessibility Requires Single Crystal spectroscopy Spectroscopic Methods connectivity Atom Connectivity (NMR) spectroscopy->connectivity mol_weight Molecular Weight (MS) spectroscopy->mol_weight fragments Fragmentation Pattern (MS) spectroscopy->fragments func_groups Functional Groups (IR) spectroscopy->func_groups composition Elemental Composition (MS) spectroscopy->composition spectroscopy->definitiveness Inferred spectroscopy->accessibility Solution/Solid/Gas

Caption: Comparison of information from X-ray crystallography and spectroscopy.

Conclusion

For the definitive structural confirmation of this compound, single-crystal X-ray crystallography is the ultimate method. However, in its absence, a comprehensive analysis using a combination of ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy can provide a highly confident structural assignment. The data from these spectroscopic techniques, when taken together, can build a detailed picture of the molecule that is consistent with the proposed structure. For researchers and professionals in drug development, employing this multi-technique approach is a robust strategy for structural verification.

A Comparative Benchmark Analysis of 3-(Phenylpropanoic) Acid Analogs in Anti-Inflammatory and Anticancer Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 3-(phenylpropanoic) acid analogs, with a focus on their anti-inflammatory and anticancer properties. While specific benchmark data for 3-(2-Chloro-4-fluorophenyl)propanoic acid is limited in publicly available literature, this document synthesizes experimental data from structurally related compounds to offer a valuable comparative framework for researchers, scientists, and drug development professionals. The objective is to highlight structure-activity relationships and provide detailed experimental methodologies to support further investigation and development of this class of compounds.

Arylpropionic acid derivatives are a significant class of non-steroidal anti-inflammatory drugs (NSAIDs)[1][2]. Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory signaling cascade[3]. Furthermore, derivatives of 3-(phenylamino)propanoic acid have demonstrated potential as anticancer agents[4]. This guide will delve into the performance of various analogs in these two critical therapeutic areas.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro biological activities of various 3-(phenylpropanoic) acid derivatives against cancer cell lines and their inhibitory effects on cyclooxygenase enzymes.

Table 1: Anticancer Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives against A549 Cancer Cell Line

Compound IDModificationResult (Viability %)
14-Hydroxyphenylamino core>100
2Hydrazide derivative86.1
12Naphthyl-substituted hydrazone42.1
20Furyl-substituted bis-hydrazide17.2
21Thienyl-substituted bis-hydrazide34.2
22Nitro-thienyl-substituted bis-hydrazide17.4

Data synthesized from a study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which are structurally related to the topic compound. The A549 cell line is a human lung adenocarcinoma cell line.[4][5]

Table 2: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Representative Phenylpropionic Acid Derivatives

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Ibuprofen1.6 - 2.40.3 - 2.4Varies
Naproxen0.6 - 2.51.2 - 2.1Varies
Ketoprofen0.01 - 0.50.5 - 3.2Varies
Loxoprofen0.10.230.43
Compound 6h 1.762.960.59
Compound 6l 1.402.340.60

IC₅₀ values can vary depending on specific experimental conditions.[3] Compounds 6h and 6l are 2-(4-substituted-methylphenyl)propionic acid derivatives from a specific study and showed better COX-1 and COX-2 inhibition when compared to ibuprofen.[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to conduct their own comparative analyses.

1. In Vitro Anti-Inflammatory Assay: Cyclooxygenase (COX) Inhibition

  • Objective: To determine the potency of a test compound in inhibiting the activity of COX-1 and COX-2 enzymes.

  • Methodology:

    • Enzyme Preparation: Use recombinant human COX-1 and COX-2 enzymes.

    • Assay Buffer: Prepare a Tris-HCl buffer containing EDTA and a heme cofactor.

    • Substrate: Use arachidonic acid as the natural substrate for the COX enzymes.

    • Test Compound Incubation: Pre-incubate the enzymes with various concentrations of the test compound (e.g., a 3-(phenylpropanoic) acid derivative) for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

    • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

    • Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

    • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.

    • Calculate Selectivity Index (SI): Determine the ratio of the IC₅₀ value for COX-1 to the IC₅₀ value for COX-2.[7]

2. In Vitro Anticancer Assay: MTT Assay for Cell Viability

  • Objective: To assess the cytotoxic effects of a test compound on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells into an insoluble, purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[8][9][10]

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at an optimal density and incubate for 18-24 hours to allow for cell attachment.[8]

    • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours). Include appropriate controls (e.g., vehicle control, positive control).[8]

    • MTT Addition: Add MTT solution to each well to a final concentration of 0.45-0.5 mg/ml and incubate for 1-4 hours at 37°C.[8][11]

    • Formazan Solubilization: Discard the media and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[8]

    • Absorbance Measurement: Read the absorbance at a wavelength of 540-595 nm using a microplate reader.[8][10]

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The half-maximal inhibitory concentration (IC₅₀) can be determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Anti-Inflammatory Action via NF-κB Signaling Pathway

The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and chemokines.[12]

NF_kB_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex TLR4->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NF_kB_IkB NF-κB-IκB (Inactive) NF_kB NF-κB Nucleus Nucleus NF_kB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Genes NF_kB->Pro_inflammatory_Genes Binds to DNA NF_kB_IkB->IkB Degradation NF_kB_IkB->NF_kB Release Inhibition Inhibition by Propanoic Acid Analogs Inhibition->IKK_complex

Caption: Simplified NF-κB signaling pathway in inflammation.

Anticancer Action via EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, survival, and migration. Dysregulation of this pathway is frequently observed in various cancers, making it a key target for anticancer therapies.[13][14][15]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation, Survival, Migration ERK->Cell_Proliferation AKT AKT PI3K->AKT AKT->Cell_Proliferation Inhibition Inhibition by Propanoic Acid Analogs Inhibition->EGFR

Caption: Overview of the EGFR signaling pathway in cancer.

Experimental Workflow

The following diagram illustrates a general workflow for the initial screening and evaluation of 3-(phenylpropanoic) acid analogs.

Experimental_Workflow Compound_Synthesis Compound Synthesis (Analogs) In_Vitro_Screening In Vitro Screening Compound_Synthesis->In_Vitro_Screening Anti_Inflammatory_Assay Anti-Inflammatory Assay (COX Inhibition) In_Vitro_Screening->Anti_Inflammatory_Assay Anticancer_Assay Anticancer Assay (MTT) In_Vitro_Screening->Anticancer_Assay Data_Analysis Data Analysis (IC50, SI) Anti_Inflammatory_Assay->Data_Analysis Anticancer_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

References

A Comparative Guide to the Synthesis of 3-(2-Chloro-4-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct synthetic routes for the preparation of 3-(2-Chloro-4-fluorophenyl)propanoic acid, a valuable intermediate in pharmaceutical and agrochemical research. The comparison focuses on key performance indicators, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a substituted phenylpropanoic acid derivative. Its structural features, including the chloro and fluoro substituents on the aromatic ring, make it a crucial building block in the synthesis of various biologically active molecules. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide evaluates two common synthetic strategies: the Malonic Ester Synthesis and the Knoevenagel-Doebner Condensation followed by Reduction.

Synthetic Route Comparison

Two primary synthetic pathways for this compound are detailed below. Each route offers distinct advantages and disadvantages in terms of starting materials, reaction conditions, and overall efficiency.

Route 1: Malonic Ester Synthesis

This classical approach involves the alkylation of diethyl malonate with a suitable benzyl halide, followed by hydrolysis and decarboxylation of the resulting diester.

Route 2: Knoevenagel-Doebner Condensation and Subsequent Reduction

This two-step sequence begins with the condensation of an appropriately substituted benzaldehyde with malonic acid to yield a cinnamic acid derivative. Subsequent reduction of the carbon-carbon double bond affords the desired propanoic acid.

Data Presentation

The following table summarizes the key quantitative data for the two synthetic routes, providing a direct comparison of their performance metrics.

ParameterRoute 1: Malonic Ester SynthesisRoute 2: Knoevenagel-Doebner Condensation & Reduction
Starting Materials 2-Chloro-4-fluorobenzyl bromide, Diethyl malonate, Sodium ethoxide2-Chloro-4-fluorobenzaldehyde, Malonic acid, Pyridine, Piperidine
Key Intermediates Diethyl (2-chloro-4-fluorobenzyl)malonate(E)-3-(2-Chloro-4-fluorophenyl)acrylic acid
Overall Yield ~75-85%~80-90%
Reaction Steps 2 (Alkylation, Hydrolysis/Decarboxylation)2 (Condensation, Reduction)
Reaction Conditions Alkylation: Reflux in ethanol; Hydrolysis: Strong base/acid, heatCondensation: Reflux in pyridine; Reduction: Catalytic hydrogenation
Purity of Final Product High, purification by crystallization or distillationHigh, purification by crystallization

Experimental Protocols

Route 1: Malonic Ester Synthesis

Step 1: Synthesis of Diethyl (2-chloro-4-fluorobenzyl)malonate

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this, diethyl malonate is added dropwise at room temperature. The resulting solution is then treated with 2-chloro-4-fluorobenzyl bromide and the mixture is heated at reflux for several hours. After cooling, the reaction mixture is poured into water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude diethyl (2-chloro-4-fluorobenzyl)malonate.

Step 2: Hydrolysis and Decarboxylation

The crude diester from the previous step is hydrolyzed by heating with a strong base (e.g., aqueous sodium hydroxide) or a strong acid (e.g., aqueous sulfuric acid). The reaction mixture is then acidified and heated to induce decarboxylation, affording this compound. The product can be purified by crystallization from a suitable solvent.

Route 2: Knoevenagel-Doebner Condensation and Subsequent Reduction

Step 1: Synthesis of (E)-3-(2-Chloro-4-fluorophenyl)acrylic acid

In a round-bottom flask, 2-chloro-4-fluorobenzaldehyde and malonic acid are dissolved in pyridine. A catalytic amount of piperidine is added, and the mixture is heated at reflux for several hours.[1] After cooling, the reaction mixture is poured into a mixture of ice and concentrated hydrochloric acid, leading to the precipitation of the product. The solid is collected by filtration, washed with water, and can be recrystallized to yield pure (E)-3-(2-chloro-4-fluorophenyl)acrylic acid.[2]

Step 2: Reduction of (E)-3-(2-Chloro-4-fluorophenyl)acrylic acid

The unsaturated acrylic acid derivative is dissolved in a suitable solvent such as methanol or ethyl acetate. A catalyst, typically palladium on carbon (Pd/C), is added to the solution. The mixture is then subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete, as monitored by techniques like TLC or NMR.[3] The catalyst is removed by filtration, and the solvent is evaporated to yield this compound.

Mandatory Visualization

Synthetic_Routes cluster_0 Route 1: Malonic Ester Synthesis cluster_1 Route 2: Knoevenagel-Doebner Condensation & Reduction A1 2-Chloro-4-fluorobenzyl bromide C1 Diethyl (2-chloro-4-fluorobenzyl)malonate A1->C1 B1 Diethyl malonate B1->C1 NaOEt, EtOH, Reflux D1 This compound C1->D1 1. NaOH(aq), Δ 2. H3O+, Δ A2 2-Chloro-4-fluorobenzaldehyde C2 (E)-3-(2-Chloro-4-fluorophenyl)acrylic acid A2->C2 B2 Malonic acid B2->C2 Pyridine, Piperidine, Reflux D2 This compound C2->D2 H2, Pd/C, MeOH

References

Lack of Reproducibility Data for 3-(2-Chloro-4-fluorophenyl)propanoic Acid Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and chemical databases reveals a significant lack of published experimental data regarding the use and reproducibility of 3-(2-Chloro-4-fluorophenyl)propanoic acid. This scarcity of information prevents a thorough comparison with alternative compounds and the creation of detailed experimental guides as requested.

Initial searches for experimental protocols and research applications involving this compound did not yield any specific studies detailing its use in reproducible experiments. The primary information available for this compound is limited to its chemical properties, supplier listings, and patent filings. There is a notable absence of peer-reviewed research articles that describe its application in biological or chemical assays, which is essential for assessing the reproducibility of experiments.

Without access to foundational research data, it is not possible to construct a comparative guide that meets the core requirements of quantitative data presentation, detailed experimental methodologies, and visualization of experimental workflows or signaling pathways. The requested tables and diagrams rely on the existence of such data to provide an objective comparison of the compound's performance against alternatives.

Researchers, scientists, and drug development professionals seeking to use this compound should be aware of this information gap. Any application of this compound would likely require extensive in-house validation and optimization of experimental protocols due to the absence of established and peer-vetted methodologies in the public domain.

Further investigation into proprietary research or direct contact with chemical suppliers for any available application notes may yield more specific information. However, based on publicly accessible data, a guide on the reproducibility of experiments using this compound cannot be compiled at this time.

A Comparative Guide to the Metabolic Stability of 3-(2-Chloro-4-fluorophenyl)propanoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of 3-(2-Chloro-4-fluorophenyl)propanoic acid and a curated set of its structural analogs. Understanding the metabolic fate of drug candidates is a critical component of the drug discovery and development process. This document presents quantitative data from a simulated in vitro microsomal stability assay, details the experimental methodology, and illustrates relevant workflows and metabolic pathways to inform lead optimization and candidate selection.

Comparative Metabolic Stability Data

The metabolic stability of a compound is a key determinant of its pharmacokinetic profile, influencing parameters such as oral bioavailability and in vivo half-life.[1] In vitro assays using human liver microsomes are a standard method to assess the intrinsic clearance of new chemical entities.[2] The following table summarizes the metabolic stability of this compound and four analogs, highlighting the impact of structural modifications on their metabolic fate. The data, presented as half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ), are representative of results obtained from a typical human liver microsomal stability assay. A longer half-life and lower intrinsic clearance are generally indicative of greater metabolic stability.[3]

Compound IDStructureCompound Namet₁/₂ (min)CLᵢₙₜ (µL/min/mg protein)
1 this compoundThis compound4530.8
2 3-(4-Fluorophenyl)propanoic acid3-(4-Fluorophenyl)propanoic acid6023.1
3 3-(2,4-Dichlorophenyl)propanoic acid3-(2,4-Dichlorophenyl)propanoic acid3539.6
4 3-(2-Chloro-4-methylphenyl)propanoic acid3-(2-Chloro-4-methylphenyl)propanoic acid2555.4
5 3-(2-Chloro-4-methoxyphenyl)propanoic acid3-(2-Chloro-4-methoxyphenyl)propanoic acid1592.4

Note: The data presented in this table are for illustrative purposes and are based on established principles of structure-activity relationships in drug metabolism. Actual experimental values may vary.

Experimental Protocols

The following is a detailed protocol for a typical in vitro metabolic stability assay using human liver microsomes.

Objective: To determine the in vitro metabolic stability of test compounds by measuring their rate of disappearance when incubated with human liver microsomes.

Materials:

  • Test Compounds and Positive Control (e.g., a compound with known metabolic instability)

  • Pooled Human Liver Microsomes (HLM)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (containing an internal standard for analytical purposes)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds and positive control in a suitable organic solvent (e.g., DMSO).

    • Thaw the pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) with 0.1 M phosphate buffer.

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

  • Incubation:

    • Add the test compound to the wells of a 96-well plate to achieve the final desired concentration (e.g., 1 µM) in the incubation mixture.

    • Add the diluted human liver microsomes to the wells containing the test compound.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

    • Incubate the plate at 37°C with gentle shaking.

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile (containing the internal standard) to the respective wells.

    • The 0-minute time point represents the initial concentration of the compound before any metabolic degradation has occurred.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to determine the concentration of the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

    • Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (microsomal protein concentration in mg/mL) * 1000.

Visualizations

The following diagrams illustrate the experimental workflow and a potential metabolic pathway for the compounds of interest.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_compounds Prepare Test Compounds (1µM final concentration) mix Mix Compounds and Microsomes prep_compounds->mix prep_microsomes Prepare Human Liver Microsomes (0.5 mg/mL) prep_microsomes->mix prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH prep_nadph->start_reaction pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_reaction incubate Incubate at 37°C with Shaking start_reaction->incubate terminate Terminate Reaction at Time Points (0, 5, 15, 30, 45, 60 min) incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Experimental workflow for the in vitro microsomal stability assay.

metabolic_pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent 3-(Aryl)propanoic Acid hydroxylation Aromatic Hydroxylation parent->hydroxylation dehalogenation Dehalogenation parent->dehalogenation beta_oxidation Beta-Oxidation of Propanoic Acid Chain parent->beta_oxidation glucuronidation Glucuronidation hydroxylation->glucuronidation sulfation Sulfation hydroxylation->sulfation beta_oxidation->glucuronidation beta_oxidation->sulfation excretion excretion glucuronidation->excretion Excretion sulfation->excretion

Caption: Plausible metabolic pathways for 3-arylpropanoic acid derivatives.

References

A Head-to-Head Comparison of Novel Compound 3-(2-Chloro-4-fluorophenyl)propanoic Acid with Published Inhibitors of the BMP/ALK1 Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-(2-Chloro-4-fluorophenyl)propanoic acid with established inhibitors of the Bone Morphogenetic Protein (BMP) signaling pathway, a critical regulator of numerous cellular processes, including cell proliferation, differentiation, and apoptosis. The primary focus is on inhibitors targeting the Activin receptor-like kinase 1 (ALK1), a type I BMP receptor.

While direct experimental data on the inhibitory activity of this compound against the BMP/ALK1 pathway is not currently available in public literature, this guide serves as a framework for its potential evaluation. We present a head-to-head comparison of well-characterized small molecule and protein inhibitors of this pathway, providing quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental workflows.

Data Presentation: Quantitative Comparison of BMP/ALK1 Pathway Inhibitors

The following table summarizes the inhibitory activities of several published small molecule and protein inhibitors of the BMP signaling pathway. These compounds serve as benchmarks for the evaluation of novel potential inhibitors like this compound.

InhibitorTypeTarget(s)IC50 (in vitro kinase assay)IC50 (cell-based assay)Reference
Dorsomorphin Small MoleculeALK2, ALK3, ALK6~0.5 µM (for ALK2)~1 µM (BMP-induced SMAD1/5/8 phosphorylation)[1][1][2][3]
LDN-193189 Small MoleculeALK1, ALK2, ALK3, ALK6ALK1: 0.8 nM, ALK2: 0.8 nM, ALK3: 5.3 nM, ALK6: 16.7 nM[4][5]ALK2: 5 nM, ALK3: 30 nM (transcriptional activity)[4][6][7][2][4][5][6][7]
K02288 Small MoleculeALK1, ALK2, ALK3, ALK6Low nanomolar against ALK2[8][9]Not explicitly stated[8][9]
Noggin ProteinBMP2, BMP4, BMP7Not Applicable (Binds ligand)Dose-dependent inhibition of BMP-2 stimulated pSmad1 at 500 ng/ml[10][10][11][12][13]

Experimental Protocols

To facilitate the evaluation of this compound and its comparison with the inhibitors listed above, we provide detailed methodologies for key experiments.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.

  • Objective: To determine the IC50 value of an inhibitor against a specific ALK kinase.

  • Materials:

    • Recombinant human ALK1, ALK2, ALK3, or ALK6 kinase domain.

    • ATP (with a radiolabeled ATP, e.g., [γ-³³P]ATP).

    • Kinase-specific substrate (e.g., a generic substrate like myelin basic protein or a specific peptide).

    • Test compound (e.g., this compound) at various concentrations.

    • Kinase reaction buffer (e.g., 40 mM HEPES, pH 7.0, 80 mM NaCl, 0.8 mM EDTA, 5 mM MgCl₂, 0.8 mM DTT).

    • Phosphoric acid (to stop the reaction).

    • Filter plates (e.g., 96-well MultiScreen plates).

    • Scintillation counter.

  • Procedure:

    • Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.

    • Add the test compound at a range of concentrations. A known inhibitor (e.g., LDN-193189) should be used as a positive control.

    • Initiate the reaction by adding ATP (containing the radiolabeled tracer).

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).

    • Stop the reaction by adding phosphoric acid.

    • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

    • Wash the plate to remove unincorporated ATP.

    • Measure the radioactivity of the captured substrate using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

SMAD1/5/8 Phosphorylation Assay (In-Cell Western)

This cell-based assay measures the inhibition of BMP-induced phosphorylation of downstream signaling molecules.

  • Objective: To assess the ability of a compound to block BMP signaling within a cellular context.

  • Materials:

    • A responsive cell line (e.g., C2C12 myoblasts).

    • BMP ligand (e.g., BMP4).

    • Test compound at various concentrations.

    • Primary antibodies against phosphorylated SMAD1/5/8 (pSMAD1/5/8) and total SMAD1.

    • Fluorescently labeled secondary antibodies.

    • Cell imaging system.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with the test compound or a known inhibitor (e.g., Dorsomorphin) for a specific duration.

    • Stimulate the cells with a BMP ligand (e.g., BMP4) to induce SMAD phosphorylation.

    • Fix and permeabilize the cells.

    • Incubate with primary antibodies against pSMAD1/5/8 and total SMAD1.

    • Incubate with corresponding fluorescently labeled secondary antibodies.

    • Acquire images and quantify the fluorescence intensity for both pSMAD1/5/8 and total SMAD1 using an imaging system.

    • Normalize the pSMAD1/5/8 signal to the total SMAD1 signal.

    • Calculate the percentage of inhibition and determine the IC50 value.

Alkaline Phosphatase (ALP) Osteogenic Differentiation Assay

This assay measures a functional downstream effect of BMP signaling, the differentiation of mesenchymal stem cells into osteoblasts.

  • Objective: To evaluate the effect of a compound on a biological outcome of BMP signaling.

  • Materials:

    • C2C12 cells or other mesenchymal progenitor cells.

    • BMP ligand (e.g., BMP2 or BMP4).

    • Test compound at various concentrations.

    • ALP substrate (e.g., p-nitrophenyl phosphate).

    • Plate reader.

  • Procedure:

    • Plate cells in a multi-well plate.

    • Treat the cells with the BMP ligand in the presence or absence of the test compound for several days to induce osteogenic differentiation.

    • Lyse the cells and measure the ALP activity by adding the ALP substrate.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Determine the effect of the compound on BMP-induced ALP activity.

Mandatory Visualizations

The following diagrams illustrate the BMP/ALK1 signaling pathway and a typical experimental workflow for inhibitor testing.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BMP BMP Ligand (e.g., BMP9, BMP10) BMPR2 BMPR2 (Type II Receptor) BMP->BMPR2 1. Binding ALK1 ALK1 (Type I Receptor) SMAD158 SMAD1/5/8 ALK1->SMAD158 3. Phosphorylates BMPR2->ALK1 2. Recruits & Phosphorylates pSMAD158 p-SMAD1/5/8 Complex SMAD Complex pSMAD158->Complex 4. Forms Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus 5. Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression 6. Regulates Transcription Inhibitor This compound (Hypothetical Target) Inhibitor->ALK1 Inhibition Inhibitor_Screening_Workflow cluster_preparation Preparation cluster_assays In Vitro & Cell-Based Assays cluster_analysis Data Analysis & Comparison Compound Synthesize & Characterize This compound Stock Prepare Stock Solutions Compound->Stock Kinase_Assay In Vitro Kinase Assay (IC50 determination) Stock->Kinase_Assay SMAD_Assay SMAD1/5/8 Phosphorylation Assay (Cell-based IC50) Stock->SMAD_Assay ALP_Assay Alkaline Phosphatase (ALP) Assay (Functional outcome) Stock->ALP_Assay Data_Analysis Analyze Data & Determine Potency Kinase_Assay->Data_Analysis SMAD_Assay->Data_Analysis ALP_Assay->Data_Analysis Comparison Compare with Published Inhibitors Data_Analysis->Comparison

References

Safety Operating Guide

Safe Disposal of 3-(2-Chloro-4-fluorophenyl)propanoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 3-(2-Chloro-4-fluorophenyl)propanoic acid, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety Precautions

Before initiating any disposal procedures, it is imperative to be aware of the hazards associated with this compound. This compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation[1][2][3]. Therefore, adherence to the following personal protective equipment (PPE) guidelines is mandatory:

  • Hand Protection: Wear impervious gloves.

  • Eye and Face Protection: Use chemical safety goggles and/or a face shield[1].

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin contact[1].

  • Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH-approved respirator[1].

Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area[3][4].

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent wider contamination and exposure.

  • Evacuate and Ventilate: If the spill is significant, evacuate unnecessary personnel from the area and ensure adequate ventilation[1].

  • Contain the Spill: Prevent the material from entering drains, waterways, or soil[1]. Cover drains if necessary.

  • Absorb and Collect: For small spills, use an inert, non-combustible absorbent material to contain the substance. Carefully sweep or vacuum the spilled material and place it into a designated, labeled, and sealable container for hazardous waste[1]. Avoid generating dust.

  • Decontaminate the Area: Clean the affected area thoroughly with a suitable cleaning agent.

  • Dispose of Contaminated Materials: All materials used for cleanup, including absorbent pads and contaminated clothing, must be disposed of as hazardous waste.

Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should it be disposed of in the regular trash or poured down the drain[1].

Step 1: Waste Segregation and Collection

  • Collect waste this compound and any material contaminated with it in a dedicated, clearly labeled, and chemically resistant container.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. As a halogenated organic acid, it should be segregated accordingly[5].

Step 2: Labeling

  • The waste container must be clearly and accurately labeled with the full chemical name: "Hazardous Waste: this compound". Include the appropriate hazard pictograms (e.g., irritant).

Step 3: Storage

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Keep the container away from incompatible materials, such as strong oxidizing agents[4].

Step 4: Arrange for Professional Disposal

  • The final disposal of this compound must be conducted by a licensed and approved hazardous waste disposal company[1][3][4].

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste. They will ensure that the disposal is carried out in accordance with all local, state, and federal regulations.

Quantitative Data Summary

The safety data sheets for this compound do not provide specific quantitative data, such as concentration thresholds, that would alter the disposal procedure. The guidance is consistent that any amount of this chemical or material contaminated with it must be treated as hazardous waste.

ParameterValue/GuidelineSource
pH Not available-
Recommended Storage Temperature Cool, dry place[1]
Incompatible Materials Strong oxidizing agents[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound waste? is_spill Is it a spill? start->is_spill spill_procedure Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Contain Spill 3. Absorb & Collect 4. Decontaminate Area is_spill->spill_procedure Yes collect_waste Collect in a dedicated, labeled hazardous waste container. is_spill->collect_waste No (Routine Waste) spill_procedure->collect_waste is_container_full Is the container full? collect_waste->is_container_full is_container_full->collect_waste No (Continue collecting) store_waste Store sealed container in a designated hazardous waste area. is_container_full->store_waste Yes contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store_waste->contact_ehs end End: Waste properly managed. contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-(2-Chloro-4-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-(2-Chloro-4-fluorophenyl)propanoic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including 3-(2-Chloro-5-fluorophenyl)propanoic acid and 3-(4-Fluorophenyl)propionic acid. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to answer specific operational questions for safe handling and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the hazard profiles of similar chemical structures, a comprehensive PPE strategy is crucial to minimize exposure. The primary risks associated with handling this compound are expected to include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4]

Hazard Category Potential Hazard Recommended Personal Protective Equipment (PPE)
Eye/Face Contact Causes serious eye irritation[1][2][3]Chemical safety goggles and a face shield should be worn, especially when there is a risk of splashing or dust generation.[5][6][7]
Skin Contact Causes skin irritation[1][2][3]Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat must be worn.[5][6][8] Gloves should be inspected before use and changed immediately if contaminated.[8]
Inhalation May cause respiratory irritation[1][2][3][4]Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or vapors.[5][8] If engineering controls are insufficient, a NIOSH-approved respirator is necessary.[6][9]
Ingestion Harmful if swallowed[4]Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.[8]

Operational and Disposal Plans

A strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.

Safe Handling Procedures:

  • Preparation:

    • Designate a specific area for handling the compound, preferably within a chemical fume hood.[8]

    • Ensure that an eyewash station and safety shower are readily accessible.[10][11]

    • Before starting work, ensure the chemical fume hood is functioning correctly.[8]

  • Handling:

    • When handling the solid, use a spatula to transfer the material to avoid generating dust.[8]

    • If creating a solution, add the solid to the solvent slowly to prevent splashing.[8]

    • All manipulations of the compound should be performed over a secondary containment tray.[11]

  • Post-Handling:

    • Decontaminate all surfaces and equipment with an appropriate solvent, followed by washing with soap and water.[11]

    • Remove PPE in the correct order to avoid cross-contamination, starting with gloves.[8]

    • Wash hands thoroughly after handling, even if gloves were worn.[1]

Storage Procedures:

  • Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong bases, and strong acids.[1][11]

  • Keep the container tightly sealed and clearly labeled.[1][11]

  • Protect from direct sunlight.[5]

Disposal Plan:

  • All waste materials contaminated with this compound, including used gloves, weigh boats, and paper towels, must be collected in a dedicated and clearly labeled hazardous waste container.[8][11]

  • Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.[5] The compound may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5]

  • Do not empty into drains.[1][5]

Emergency Procedures

In the event of accidental exposure, immediate action is critical.

Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash the affected area with soap and water. Seek medical attention if irritation persists.[1][2]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Spill Response:

  • Minor Spill (inside a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Decontaminate the area.[11]

  • Major Spill (or spill outside a fume hood): Evacuate the area and restrict access. Wear appropriate PPE and contain the spill. Absorb the material and place it in a designated hazardous waste container. Ventilate the area and decontaminate the spill site.[11]

G Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal cluster_emergency Emergency Procedures prep_area Designate Handling Area (Fume Hood) prep_safety Verify Eyewash/Shower Accessibility prep_area->prep_safety prep_ppe Don Appropriate PPE prep_safety->prep_ppe weigh Weigh/Transfer Solid prep_ppe->weigh Proceed to Handling exposure Exposure Response prep_ppe->exposure If Exposure Occurs dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Workspace and Equipment weigh->decontaminate spill Spill Response weigh->spill If Spill Occurs dissolve->decontaminate dissolve->spill If Spill Occurs doff_ppe Remove PPE decontaminate->doff_ppe wash Wash Hands doff_ppe->wash collect_waste Collect Contaminated Materials wash->collect_waste dispose Dispose via Approved Waste Stream collect_waste->dispose

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Chloro-4-fluorophenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(2-Chloro-4-fluorophenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.